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Foundational

An In-Depth Technical Guide to 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile: A Key Building Block in Modern Drug Discovery

CAS Number: 1462288-68-1 Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1462288-68-1

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, explore detailed synthesis methodologies, and illuminate its critical role as a versatile building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this valuable scaffold.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, frequently incorporated into molecular designs to enhance pharmacokinetic and pharmacodynamic properties.[1] Its non-planar, saturated heterocyclic structure offers a three-dimensional framework that can improve aqueous solubility, metabolic stability, and target engagement compared to its carbocyclic analogue, cyclohexane. The inclusion of an oxygen atom introduces a potential hydrogen bond acceptor, further influencing molecular interactions and physicochemical characteristics. 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile, in particular, presents a unique combination of a rigid tetrahydropyran core, a reactive nitrile group, and a versatile aminophenyl moiety, making it a highly valuable intermediate for the synthesis of diverse and complex drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1462288-68-1Internal Database
Molecular Formula C₁₂H₁₄N₂O[2]
Molecular Weight 202.25 g/mol [2]
IUPAC Name 4-(4-aminophenyl)oxane-4-carbonitrile[2]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in polar organic solvents such as DMSO and methanol (predicted)General chemical knowledge

Synthesis of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile: Methodologies and Mechanistic Insights

The synthesis of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile can be approached through several strategic pathways. A plausible and efficient method involves a variation of the Strecker amino acid synthesis, a powerful multicomponent reaction for the formation of α-aminonitriles.[3][4][5] This approach leverages the reactivity of a ketone precursor, 4-(4-aminophenyl)tetrahydro-2H-pyran-4-one.

Proposed Synthetic Pathway: A Modified Strecker Synthesis

The synthesis initiates from the readily available starting material, tetrahydropyran-4-one. The aminophenyl group is introduced prior to the nitrile functionality.

G A Tetrahydropyran-4-one B 4-Anilino-tetrahydropyran-4-one A->B Aniline, Acid catalyst (e.g., p-TsOH), Dean-Stark trap C 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-one B->C Reduction (e.g., NaBH4 or catalytic hydrogenation) D 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile C->D KCN, NH4Cl (Strecker conditions) G cluster_0 Iminium Ion Formation cluster_1 Nitrile Addition Ketone Ketone (C=O) Iminium Iminium Ion (C=N⁺H₂) Ketone->Iminium Reaction with Ammonia Ammonia Ammonia (NH3) Aminonitrile α-Aminonitrile Iminium->Aminonitrile Nucleophilic Attack by Cyanide Cyanide Cyanide Ion (CN⁻)

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Exploratory

In-Depth Spectral Characterization and Structural Validation of 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound CAS: 1462288-68-1 Executive Summary & Mechanistic Rationale The compound 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound CAS: 1462288-68-1

Executive Summary & Mechanistic Rationale

The compound 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (Chemical Formula: C₁₂H₁₄N₂O) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis [3]. Structurally, it integrates three distinct pharmacophoric elements:

  • Tetrahydropyran (THP) Ring: Imparts enhanced aqueous solubility and metabolic stability compared to its piperidine or cyclohexane analogs.

  • Quaternary Carbonitrile (-C≡N): Serves as a strong electron-withdrawing group, a potential hydrogen-bond acceptor, or a covalent warhead for targeted enzyme inhibition.

  • Para-Aminophenyl Group: Provides a highly reactive primary amine handle, ideal for downstream Buchwald-Hartwig cross-couplings, amide bond formations, or reductive aminations.

Accurate structural elucidation of this intermediate is critical. Mischaracterization of the stereocenter or the functional group integrity can lead to catastrophic failures in multi-step syntheses. This whitepaper provides a definitive, theoretically grounded spectral profile (NMR, FT-IR, and HRMS) for this compound, explaining the physical causality behind each spectroscopic signature and establishing self-validating protocols for laboratory execution.

Structural Elucidation & Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational dynamics of the THP ring dictate the ¹H NMR spectrum. To minimize 1,3-diaxial steric clashes, the bulky 4-aminophenyl group preferentially occupies the equatorial position, forcing the smaller, linear cyano group into the axial position. This stereochemical reality governs the scalar coupling constants ( J ) of the aliphatic protons.

Furthermore, the electron-donating resonance (+R effect) of the primary amine strongly shields the ortho-protons of the benzene ring, creating a distinct AA'BB' spin system that approximates two doublets at 400 MHz.

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
-NH₂ 5.15bs2H-Primary amine; broad due to quadrupolar relaxation of ¹⁴N and intermediate proton exchange.
H-3', H-5' (Ar) 6.58d2H8.5Ortho to amine; strongly shielded by the +R electron-donating effect.
H-2', H-6' (Ar) 7.12d2H8.5Meta to amine; slightly deshielded by the adjacent quaternary C4 of the THP ring.
H-2, H-6 (THP, eq) 3.95ddd2H11.5, 4.0, 2.0Deshielded by adjacent oxygen; equatorial position yields small eq-eq and ax-eq couplings.
H-2, H-6 (THP, ax) 3.55td2H11.5, 2.5Deshielded by oxygen; axial position yields large geminal and axial-axial couplings.
H-3, H-5 (THP, eq) 2.05ddd2H13.0, 4.0, 2.0Aliphatic protons adjacent to quaternary C4; smaller coupling constants.
H-3, H-5 (THP, ax) 1.85td2H13.0, 11.5Aliphatic protons; large axial-axial coupling with H-2/H-6 axial protons.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C-4' (Ar-NH₂) 148.2CqHighly deshielded by the electronegative nitrogen atom.
C-1' (Ar-THP) 128.5CqAromatic ipso carbon attached to the THP ring.
C-2', C-6' (Ar) 126.4CHMeta to amine, ortho to the THP substituent.
-C≡N 122.1Cqsp-hybridized nitrile carbon; falls in the characteristic 115-125 ppm range.
C-3', C-5' (Ar) 114.3CHOrtho to amine, strongly shielded by the +R effect.
C-2, C-6 (THP) 64.1CH₂Deshielded by the adjacent intra-ring oxygen atom.
C-4 (THP) 42.8CqQuaternary center bearing both the cyano and aryl groups.
C-3, C-5 (THP) 36.5CH₂Aliphatic carbons adjacent to the quaternary center.
Fourier Transform Infrared (FT-IR) Spectroscopy

The nitrile group (-C≡N) is an excellent chromophore for IR analysis due to its strong, sharp absorption band in a relatively uncongested region of the mid-infrared spectrum (2200–2250 cm⁻¹) [1]. Two-dimensional infrared (2D IR) spectroscopy has demonstrated that the vibrational bandwidths of aromatic and aliphatic nitriles are highly sensitive to local hydrogen bonding and dipole microenvironments [2].

Table 3: Characteristic FT-IR Frequencies (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode Causality
3450, 3350 Medium, DoubletPrimary Amine (-NH₂)Asymmetric and symmetric N-H stretching vibrations.
2235 Sharp, MediumNitrile (-C≡N)C≡N stretching; sharp due to the isolated sp-hybridized oscillator.
1620, 1515 StrongAromatic RingC=C skeletal stretching of the para-substituted benzene ring.
1100 StrongEther (C-O-C)Asymmetric C-O-C stretching of the tetrahydropyran ring.

Experimental Workflows & Protocols

To ensure data integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Causality: DMSO- d6​ was selected over CDCl₃ to prevent the rapid proton exchange observed in protic or weakly coordinating solvents. This preserves the -NH₂ protons as a quantifiable broad singlet rather than a baseline distortion.

  • Instrument Initialization & Locking: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock the spectrometer to the deuterium resonance of DMSO- d6​ (39.5 ppm).

  • Shimming (Self-Validation): Perform automated gradient shimming (Z1-Z5). Validation checkpoint: The line width (FWHM) of the TMS peak must be < 0.8 Hz to ensure high magnetic field homogeneity.

  • ¹H Acquisition: Set the pulse sequence to a standard 30° flip angle (zg30). Acquire 16 transients with a spectral width of 20 ppm and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation (T1).

  • ¹³C Acquisition: Utilize a power-gated decoupling sequence (zgpg30) to eliminate ¹H-¹³C scalar coupling. Acquire 1024 transients to achieve a signal-to-noise ratio (S/N) > 100:1 for the non-protonated quaternary carbons (C4, -C≡N).

Protocol 2: ATR-FTIR Spectroscopy
  • Background Calibration: Ensure the diamond ATR crystal is clean. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit 2-3 mg of the solid compound directly onto the ATR crystal. Apply uniform pressure using the anvil.

    • Causality: Poor optical contact leads to attenuated total reflectance, artificially weakening high-frequency signals (e.g., N-H stretches). Maximum pressure ensures uniform evanescent wave penetration.

  • Validation: Verify the presence of the sharp C≡N stretch at ~2235 cm⁻¹. The absence of a broad O-H stretch (~3300-3500 cm⁻¹) confirms the absence of hygroscopic water or residual alcohol impurities.

Workflows & Fragmentation Pathways

Workflow A Sample Preparation (Dissolution in DMSO-d6) B NMR Acquisition (1H, 13C, 2D HSQC/HMBC) A->B C FT-IR Spectroscopy (ATR Crystal, 4000-400 cm⁻¹) A->C D HRMS-ESI (Positive Ion Mode) A->D E Data Integration & Structural Elucidation B->E C->E D->E F Purity & Scaffold Validation E->F

Caption: Multi-modal spectroscopic workflow for the structural validation of the THP-carbonitrile scaffold.

High-Resolution Mass Spectrometry (HRMS-ESI)

Under positive electrospray ionization (ESI+), the compound yields a robust pseudomolecular ion. The fragmentation is driven by the stability of the resulting aromatic cations and the facile leaving ability of small neutral molecules (HCN, NH₃).

Fragmentation M Parent Ion [M+H]⁺ m/z 203.1184 F1 Loss of HCN (-27 Da) m/z 176.1075 M->F1 -HCN F2 Loss of NH₃ (-17 Da) m/z 186.0919 M->F2 -NH₃ F3 THP Ring Cleavage m/z 145.0762 M->F3 -C₃H₆O F4 Aromatic Cation m/z 118.0653 F1->F4 -C₃H₆O F3->F4 -HCN

Caption: Proposed HRMS-ESI(+) fragmentation pathway for 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile.

References

  • National Institutes of Health. "2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PMC." NIH PubMed Central. URL:[Link]

Foundational

The Tetrahydropyran (THP) Scaffold: A Strategic Vector in Modern Medicinal Chemistry

Executive Summary: The Rationale for THP in Drug Design In the highly constrained landscape of small-molecule drug discovery, the selection of a core scaffold can dictate the pharmacokinetic and pharmacodynamic fate of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for THP in Drug Design

In the highly constrained landscape of small-molecule drug discovery, the selection of a core scaffold can dictate the pharmacokinetic and pharmacodynamic fate of a clinical candidate. The tetrahydropyran (THP) ring—a saturated six-membered heterocycle containing a single oxygen atom—has emerged as a privileged structural motif[1].

Historically relegated to the realm of natural product synthesis (e.g., macrolides and polyether antibiotics), the THP scaffold is now strategically deployed to rescue failing drug programs[2]. By replacing highly lipophilic carbocycles (such as cyclohexane) or metabolically labile acyclic ethers with a THP ring, medicinal chemists can achieve a precise balance of properties. The THP ring provides conformational rigidity (predominantly adopting a predictable chair conformation), acts as a targeted hydrogen-bond acceptor, and modulates lipophilicity to improve aqueous solubility without introducing permeability-limiting hydrogen-bond donors[3].

THP_Properties THP Tetrahydropyran (THP) Scaffold Rigidity Conformational Rigidity (Chair Conformation) THP->Rigidity Oxygen Oxygen Heteroatom (H-Bond Acceptor) THP->Oxygen Metabolism Metabolic Stability (vs. Acyclic Ethers) THP->Metabolism Target Enhanced Target Affinity (Vectorized Pharmacophores) Rigidity->Target Oxygen->Target Solubility Improved Aqueous Solubility (Lowered LogD) Oxygen->Solubility Metabolism->Target

Caption: Logical mapping of THP physicochemical properties to drug-like advantages.

Quantitative Impact: THP in Clinical Candidates and Approved Drugs

The biological significance of the THP scaffold is best illustrated by its successful integration into FDA-approved drugs and advanced clinical candidates. The table below summarizes the quantitative impact of the THP ring across diverse therapeutic targets.

Compound / DrugTarget & IndicationStructural Role of the THP ScaffoldKey Quantitative Metric
Gilteritinib (Xospata) FLT3 / AXL (Acute Myeloid Leukemia)An amino-THP substituent replaces less soluble moieties, enhancing target binding and aqueous solubility[3].FDA Approved (2018)
Omarigliptin (Marizev) DPP-4 (Type 2 Diabetes)The THP core provides essential conformational restraint and metabolic stability against degradation[3].FDA Approved (2015)
GRL-0476 HIV-1 Protease (Antiviral)A fused Tp-THF ligand fills the S2 hydrophobic pocket; the THP oxygen H-bonds with Asp-29/30[4]. Ki​ = 2.7 pM, IC50​ = 0.5 nM
Compound 25 (AZ) LpxC (Gram-negative bacteria)The THP oxygen mimics the natural substrate, engaging Lys238 via a critical hydrogen bond[5].MIC < 3.13 μ M (E. coli)
Compound 45 (BMS) Galectin-3 (Fibrosis/Cancer)Replaces a metabolically vulnerable monosaccharide subunit to improve drug-like properties[6].High in vivo efficacy

Synthetic Methodology: The Stereoselective Prins Cyclization

To harness the biological potential of THP derivatives, robust and stereoselective synthetic routes are mandatory. The Prins cyclization —an acid-catalyzed condensation between a homoallylic alcohol and an aldehyde—is the gold standard for constructing substituted THP rings[7].

Causality in Experimental Design
  • Lewis Acid Selection ( SnCl4​ ): While Brønsted acids can drive this reaction, they often lead to side reactions (e.g., dehydration to dihydropyrans). We utilize SnCl4​ because it serves a dual purpose: it activates the aldehyde to form the highly reactive oxocarbenium ion, and its chloride counterion acts as an internal nucleophile to trap the carbocation, yielding a functionalizable 4-chloro-THP[7].

  • Thermodynamic Control (Temperature Gradient): The reaction is initiated at -78 °C to control the exothermic formation of the oxocarbenium ion. Allowing the reaction to slowly warm to room temperature provides the thermodynamic energy required for the intermediate to adopt a chair-like transition state, exclusively yielding the 2,6-cis-disubstituted isomer[8].

Step-by-Step Protocol: Synthesis of 2,6-cis-4-chloro-tetrahydropyran

Note: This protocol is designed as a self-validating system. Built-in Quality Control (QC) checkpoints ensure that failure modes are identified before proceeding to subsequent steps.

  • Preparation & Inert Atmosphere:

    • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Dissolve the homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation & Cyclization:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add SnCl4​ (1.1 equiv, 1.0 M in DCM) dropwise over 15 minutes.

    • QC Checkpoint 1: Remove a 10 μ L aliquot, quench in NaHCO3​ , and spot on a TLC plate. The disappearance of the aldehyde indicates successful oxocarbenium formation.

  • Thermodynamic Equilibration:

    • Remove the cooling bath and allow the reaction to warm to 25 °C over 4 hours.

  • Quenching & Workup:

    • Quench the reaction by pouring it into a vigorously stirred, ice-cold saturated aqueous NaHCO3​ solution. Causality: Immediate neutralization prevents acid-catalyzed epimerization or ring-opening of the newly formed THP.

    • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification & Validation:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • QC Checkpoint 2 (Self-Validation): Perform 1H NMR. The stereochemistry is validated by analyzing the coupling constants ( J -values) of the axial protons at C2 and C6. A large J -value (>9 Hz) confirms the cis-diaxial relationship, validating the chair conformation.

Prins_Workflow Step1 Homoallylic Alcohol + Aldehyde Step2 SnCl4 Activation (-78 °C) Step1->Step2 Step3 Oxocarbenium Ion Intermediate Step2->Step3 Step4 Intramolecular Cyclization (Chair TS) Step3->Step4 Step5 Chloride Trapping (Warming to 25 °C) Step4->Step5 Step6 2,6-cis-4-chloro-THP (Validated via NMR) Step5->Step6

Caption: Stepwise mechanistic workflow of the Lewis acid-catalyzed Prins cyclization.

Biological Evaluation: Target Validation Workflow

Once a library of THP-derivatives is synthesized, their biological significance must be quantified. Using the development of THP-based HIV-1 protease inhibitors (like GRL-0476) as a model[4], we employ a continuous Fluorescence Resonance Energy Transfer (FRET) assay.

Causality in Assay Design

We utilize a FRET-based peptide cleavage assay rather than an HPLC-based endpoint assay. FRET allows for real-time kinetic monitoring of the enzyme's maximum velocity ( Vmax​ ), eliminating the need for radioactive isotopes and reducing batch-to-batch variability. The assay buffer is strictly maintained at pH 5.0 to mimic the acidic environment of the viral maturation process, ensuring the aspartyl protease is in its biologically relevant protonation state.

Step-by-Step Protocol: FRET-Based Enzyme Inhibition Assay
  • Buffer Preparation:

    • Prepare the assay buffer: 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, adjusted to pH 5.0.

  • Inhibitor Dilution:

    • Prepare 10-point serial dilutions of the THP-derivative in 100% DMSO.

    • Transfer 1 μ L of each dilution to a 96-well black microtiter plate. Causality: Keeping the final DMSO concentration at exactly 1% across all wells prevents solvent-induced denaturation of the protease.

  • Enzyme Pre-incubation:

    • Add 49 μ L of recombinant HIV-1 protease (diluted in assay buffer to a final concentration of 2 nM) to each well.

    • Incubate at 37 °C for 15 minutes. Causality: This pre-incubation step is critical to establish thermodynamic binding equilibrium between the THP scaffold and the enzyme pocket before the competing substrate is introduced.

  • Reaction Initiation:

    • Add 50 μ L of the FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) at a final concentration of 10 μ M to initiate the reaction.

  • Kinetic Readout & Self-Validation:

    • Immediately monitor fluorescence continuously for 15 minutes at 37 °C using a microplate reader ( λex​ = 340 nm, λem​ = 490 nm).

    • QC Checkpoint (Self-Validation): The plate must include a "No Enzyme" control (to establish background baseline) and a "Vehicle Only" control (to establish uninhibited Vmax​ ). Calculate the IC50​ using a four-parameter logistic non-linear regression model. A reference standard (e.g., Darunavir) must yield an IC50​ within 3-fold of its historical average to validate the assay run.

Conclusion

The tetrahydropyran (THP) scaffold is far more than a passive structural linker; it is an active participant in drug-target interactions. By leveraging its rigid chair conformation to vectorize substituents and utilizing its oxygen heteroatom for precise hydrogen bonding and lipophilicity modulation, medicinal chemists can systematically optimize the pharmacokinetic profiles of lead compounds. Coupled with stereoselective synthesis via the Prins cyclization and rigorous kinetic validation, the THP ring remains a cornerstone of modern rational drug design.

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Exploratory

The Role of 4-Aryl-4-cyanotetrahydropyrans as Privileged Structures in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds capable of serving as high-affinity ligands for a diverse array of biological receptors. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds capable of serving as high-affinity ligands for a diverse array of biological receptors. Among these, the tetrahydropyran (THP) ring—specifically the 4-aryl-4-cyanotetrahydropyran motif—has emerged as a highly versatile and synthetically accessible pharmacophore. This technical guide explores the mechanistic rationale behind the use of 4-aryl-4-cyanotetrahydropyrans in drug discovery, detailing their physicochemical advantages, synthetic methodologies, and pharmacological applications in targeting kinases, proteases, and G-protein-coupled receptors (GPCRs).

The Rationale for Tetrahydropyrans as Privileged Scaffolds

The term "privileged structure" was originally coined by Evans et al. in 1988 to describe repeating structural motifs that provide a reliable foundation for discovering new active substances[1]. The tetrahydropyran ring fulfills this criterion exceptionally well due to its unique balance of conformational rigidity and optimal physicochemical properties.

When functionalized at the 4-position with both an aryl group and a cyano group, the scaffold achieves a highly specific topological profile:

  • The 4-Aryl Group: Provides essential lipophilic contacts (π-π stacking or hydrophobic interactions) within deep receptor pockets.

  • The 4-Cyano Group: Acts as a compact, polar, and electron-withdrawing handle. It not only participates in hydrogen bonding but also serves as a versatile synthetic precursor for downstream functionalization (e.g., reduction to amines, hydrolysis to amides/carboxylic acids).

  • The Oxygen Heteroatom: The oxygen within the THP ring improves aqueous solubility and metabolic stability compared to its carbocyclic analog (cyclohexane) while providing a hydrogen-bond acceptor site.

This unique combination has led to the successful integration of the THP scaffold into various clinical candidates, including Factor Xa inhibitors[2] and Extracellular Signal-Regulated Kinase (ERK) inhibitors[3].

Chemical Synthesis and Methodologies

The construction of 4-aryl-4-cyanotetrahydropyrans relies on robust, scalable synthetic routes. Below, we detail two self-validating experimental protocols: the synthesis of the core intermediate (4-cyanotetrahydropyran) and the multicomponent assembly of the 4-aryl-tetrahydropyran framework.

Protocol 1: Synthesis of 4-Cyanotetrahydropyran

This protocol utilizes a dehydration reaction of tetrahydropyran-4-carboxamide to yield the nitrile intermediate, a critical building block for downstream drug synthesis[4].

Mechanistic Rationale: Thionyl chloride ( SOCl2​ ) acts as a potent dehydrating agent. It reacts with the primary amide to form an intermediate iminoyl chloride, which subsequently eliminates sulfur dioxide and hydrogen chloride to yield the cyano group. The highly basic workup (pH 14) is strictly required to neutralize the generated HCl and prevent the protonation of any trace impurities, ensuring maximum partitioning of the neutral nitrile into the organic phase.

Step-by-Step Methodology:

  • Reagent Mixing: To a round-bottom flask containing tetrahydropyran-4-carboxamide (3.0 g, 23 mmol), slowly add thionyl chloride (10.0 mL, 137 mmol) dropwise at 0 °C to control the initial exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture under continuous stirring for 4 hours.

  • Quenching: Carefully decant the reaction mixture onto crushed ice to quench the excess thionyl chloride. Caution: This step violently evolves SO2​ and HCl gases; perform strictly in a fume hood.

  • pH Adjustment: Slowly add a 50% aqueous sodium hydroxide ( NaOH ) solution until the aqueous phase reaches pH 14.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield 4-cyanotetrahydropyran as a pale yellow oil (approx. 94% yield).

Protocol 2: Synthesis of 4-Aryl-tetrahydropyrans via Prins-Friedel-Crafts (PFC) Reaction

To introduce the aryl group directly onto the THP ring, a one-pot, three-component Prins-Friedel-Crafts cascade reaction is employed[5].

Mechanistic Rationale: The reaction begins with an acid-catalyzed Prins cyclization between a homoallylic alcohol and an aldehyde, forming a highly reactive tetrahydropyranyl carbocation intermediate. Instead of trapping this carbocation with a halide or water, an electron-rich aromatic ring (e.g., anisole) is introduced. The aromatic ring undergoes a Friedel-Crafts alkylation, capturing the carbocation to form the 4-aryl-tetrahydropyran. This convergent approach rapidly builds 3D molecular complexity from simple precursors.

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve the aldehyde (1.0 equiv) and the homoallylic alcohol (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Aryl Addition: Add the electron-rich arene (e.g., anisole, 3.0 equiv). The excess arene suppresses unwanted side reactions, such as the quenching of the carbocation by the hydroxyl group of unreacted homoallylic alcohol.

  • Catalysis: Introduce a Lewis acid catalyst (e.g., InCl3​ or BF3​⋅OEt2​ , 10-20 mol%). Stir the mixture at room temperature for 12-24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over MgSO4​ , and purify via silica gel column chromatography to isolate the diastereoselective 4-aryl-tetrahydropyran product.

Pharmacological Applications and Target Modulation

The 4-aryl-4-cyanotetrahydropyran scaffold has been successfully deployed across multiple therapeutic areas.

  • Factor Xa Inhibitors: In the development of anticoagulant therapies, pyrazolobenzamide derivatives utilizing the THP scaffold have shown profound efficacy. The THP ring occupies the S4 pocket of the Factor Xa enzyme, while the cyano/aryl modifications optimize the binding thermodynamics and improve oral bioavailability compared to highly basic amidine precursors[2].

  • Kinase Inhibitors (MAPK/ERK Pathway): Dysregulation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a hallmark of many cancers. THP-based protein kinase inhibitors (PKIs) have been engineered to target ERK1/2. The tetrahydropyran oxygen forms a crucial hydrogen bond with the Lys114 residue in the ATP-binding pocket of ERK2, while the 4-aryl substitution projects into the hydrophobic selectivity pocket, enhancing both potency and metabolic stability against CYP450 enzymes[3].

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation THP_Inhibitor THP-based PKI (e.g., ERK Inhibitor) THP_Inhibitor->ERK Competitive Inhibition

Mechanism of MAPK/ERK pathway inhibition by THP-based protein kinase inhibitors.

Physicochemical and Structural Profiling

The strategic incorporation of the THP scaffold significantly alters the physicochemical properties of the resulting drug candidates. The table below summarizes the comparative data of standard THP intermediates and their advanced pharmaceutical derivatives [6].

Compound ClassMolecular WeightLogP (Predicted)Primary TargetKey Therapeutic Application
4-Cyanotetrahydropyran 111.14 g/mol 0.5 - 1.0N/A (Intermediate)Precursor for Factor Xa & PKIs
4-Aryl-THP-3,5-dione ~250 - 300 g/mol 2.0 - 3.5Acetyl-CoA CarboxylaseAnti-inflammatory / Metabolic
THP-Pyrazolobenzamide >400 g/mol 3.0 - 4.5Factor XaAnticoagulant
THP-based ERK Inhibitor ~350 - 450 g/mol 2.5 - 4.0ERK1/2Targeted Anticancer Therapy

Preclinical Evaluation Workflow

To systematically evaluate the efficacy and safety of novel 4-aryl-4-cyanotetrahydropyran derivatives, a rigorous preclinical workflow is required. The logic of this workflow ensures that only compounds with optimal thermodynamic binding and metabolic stability progress to in vivo models.

Preclinical_Workflow Step1 Synthesis of 4-aryl-4-cyano-THP (Prins-Friedel-Crafts) Step2 Physicochemical Profiling (NMR, HRMS, Purity >98%) Step1->Step2 Step3 In Vitro Screening (Target Assays / IC50) Step2->Step3 Step4 Metabolic Stability (Microsomal Assays) Step3->Step4 Fail Structural Optimization Step3->Fail Low Affinity Step5 In Vivo Efficacy (Animal Models) Step4->Step5 Step4->Fail High Clearance Fail->Step1

Iterative preclinical workflow for evaluating 4-aryl-4-cyanotetrahydropyran derivatives.

Conclusion

The 4-aryl-4-cyanotetrahydropyran scaffold represents a triumph of rational drug design. By combining the conformational stability and aqueous solubility of the tetrahydropyran ring with the deep-pocket binding affinity of the 4-aryl group and the synthetic versatility of the 4-cyano handle, medicinal chemists can rapidly generate libraries of highly potent, target-specific therapeutics. As synthetic methodologies like the Prins-Friedel-Crafts reaction continue to evolve, the application of this privileged structure will undoubtedly expand further into the realms of targeted oncology and complex metabolic disorders.

References

  • Evans, B. E., et al. "Privileged scaffolds in lead generation." ResearchGate. Available at:[Link]

  • Lam, P. Y., et al. "Pyrazolobenzamides and Derivatives as Factor Xa Inhibitors." US Patent US20060089496A1.
  • Fabbri, M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI. Available at:[Link]

  • Yang, X.-F., et al. "2,4-Diaryltetrahydropyran Formation by the Prins Cyclization and Its Application Towards the Synthesis of Epicalyxin F and Calyxin I." ResearchGate. Available at:[Link]

Foundational

Introduction to aminophenyl carbonitrile derivatives for therapeutic use

An In-Depth Technical Guide to Aminophenyl Carbonitrile Derivatives for Therapeutic Use Authored by a Senior Application Scientist Foreword: The Strategic Value of the Aminophenyl Carbonitrile Scaffold In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Aminophenyl Carbonitrile Derivatives for Therapeutic Use

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Aminophenyl Carbonitrile Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The aminophenyl carbonitrile framework is a prime example of such a scaffold. Its inherent electronic properties and structural versatility make it a cornerstone for designing potent and selective therapeutic agents. The nitrile group, a powerful hydrogen bond acceptor and metabolic stabilizer, combined with the aminophenyl moiety, which provides a key vector for molecular interactions and further chemical modification, creates a powerful platform for drug discovery.[1][2] This guide provides an in-depth exploration of this chemical class, moving from foundational principles to practical applications, to empower researchers and drug development professionals in their quest for novel therapeutics.

The Aminophenyl Carbonitrile Core: A Structural and Mechanistic Overview

The therapeutic promise of aminophenyl carbonitrile derivatives stems from the unique physicochemical properties of its two core components: the aminophenyl ring and the carbonitrile (cyano) group.

  • The Aminophenyl Moiety : This group serves as a versatile anchor and a key interaction point. The amino group can act as a hydrogen bond donor or acceptor and provides a convenient handle for synthetic modifications to explore structure-activity relationships (SAR). Its aromatic nature allows for π-π stacking interactions with protein targets.[1]

  • The Carbonitrile Group (-C≡N) : Far from being a simple passive functional group, the nitrile is a critical pharmacophore. Its strong dipole moment and linear geometry allow it to act as a potent hydrogen bond acceptor, often mimicking the interactions of a carbonyl group.[2] Furthermore, it can enhance metabolic stability and improve pharmacokinetic profiles.[1] In some cases, it can even form reversible or irreversible covalent bonds with target enzymes.

These features combined make the aminophenyl carbonitrile scaffold a highly adaptable foundation for developing inhibitors and modulators for a diverse range of biological targets.

Therapeutic Landscape and Key Biological Targets

Derivatives built upon the aminophenyl carbonitrile core have demonstrated significant potential across multiple therapeutic areas. This versatility is a direct result of the scaffold's ability to be tailored to fit the active sites of various proteins and enzymes.

2.1 Oncology

Cancer remains a primary focus for the application of these derivatives, particularly as kinase inhibitors.

  • Kinase Inhibition (FGFR, EGFR) : Many aminophenyl carbonitrile compounds function as potent inhibitors of protein kinases, which are crucial targets in oncology.[3] For instance, derivatives of 3-aminopyrazine-2-carbonitrile have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), both of which are implicated in tumor angiogenesis and proliferation.[3][4] Similarly, 2,4-diaminopyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers including breast and oral cancers.[5] The nitrile group often plays a key role in anchoring the inhibitor within the ATP-binding pocket of the kinase.

  • Other Anticancer Mechanisms : Beyond kinase inhibition, these derivatives have shown efficacy against various cancer cell lines through other mechanisms. For example, certain pyrimidine-carbonitrile compounds have demonstrated significant in vivo tumor inhibition in sarcoma models and have been evaluated against cervical epithelial carcinoma (HeLa) cell lines.[6]


Table 1: Selected Aminophenyl Carbonitrile Derivatives in Oncology

Compound ClassTarget(s)Example Therapeutic AreaKey FindingsReference(s)
3-Amino-6-phenylpyrazine-2-carbonitrileVEGFR, FGFRVarious CancersPotent inhibition of key cancer-driving kinases.[3][4]
2,4-Diaminopyrimidine-5-carbonitrileEGFRBreast, Cervical, Oral CancersCompounds exhibited potent in vitro cytotoxic activity.[5]
6-(4-fluorophenyl)-pyrimidine-5-carbonitrileCOX-2Ovarian Cancer, InflammationSuperior anticancer activity compared to 5-fluoro uracil.[7]
2-phenyl-4-amino-6-(p-fluorophenyl)-5-carbonitrile-pyrimidineNot SpecifiedSarcoma, Cervical CancerEncapsulated form achieved 66.47% tumor inhibition in vivo.[6]

The following diagram illustrates the canonical FGFR signaling pathway, a key target for many aminophenyl carbonitrile derivatives in oncology. The inhibitor prevents the downstream signaling cascade that leads to cell proliferation and survival.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Dimerizes P1 GRB2/SOS FGFR->P1 Autophosphorylation & Recruitment PLCg PLCγ FGFR->PLCg Inhibitor Aminophenyl Carbonitrile Derivative Inhibitor->FGFR Inhibits Kinase Activity Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nuclear Translocation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Raf

Caption: FGFR Signaling Pathway and Point of Inhibition.

2.2 Neurodegenerative Diseases

The "cholinergic hypothesis" of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[8] Inhibiting the enzymes that break down ACh is a primary therapeutic strategy.

  • Cholinesterase Inhibition : 3-(4-aminophenyl)-coumarin derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease.[8] Certain compounds in this class show potent and selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some exhibiting IC50 values in the nanomolar range.[8]

  • Monoamine Transporter Modulation : Analogues of Citalopram, which features a 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile core, are potent selective serotonin reuptake inhibitors (SSRIs).[9][10] Extensive structure-activity relationship studies have been conducted on this scaffold to optimize binding affinity for the serotonin transporter (SERT) over other monoamine transporters, highlighting the tunability of these molecules for neurological targets.[9]

2.3 Infectious Diseases

The aminophenyl carbonitrile scaffold is also a promising framework for developing novel anti-infective agents.

  • Antiviral Activity : Novel uridine glycoconjugates incorporating 4-aminophenyl 1-thioglycosides have been synthesized and tested for antiviral activity.[11][12][13] Two compounds from this class demonstrated significant inhibitory effects on Hepatitis C Virus (HCV) and Classical Swine Fever Virus (CSFV) propagation, with IC50 values in the low micromolar range and low cytotoxicity.[11][13]

  • Antimicrobial and Antifungal Activity : Various heterocyclic carbonitrile derivatives have been reported to display antimicrobial activities against resistant bacterial strains.[14] For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile showed favorable activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[15]

Synthetic Strategies and Methodologies

The synthesis of aminophenyl carbonitrile derivatives can be achieved through several robust and versatile chemical reactions. The choice of strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule. Below are two common strategies for the synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile core, a scaffold of significant interest for kinase inhibition.[3]

Strategy 1: Suzuki-Miyaura Cross-Coupling for Aryl Diversification

This approach is ideal for creating a library of compounds with diverse substitutions on the phenyl ring. It starts with a pre-formed pyrazine ring containing a halogen, which is then coupled with various arylboronic acids.

Suzuki_Workflow Start 3-Amino-6-bromopyrazine- 2-carbonitrile Reaction Microwave Reaction (120°C, 30-60 min) in Dioxane/Water Start->Reaction Reagents Arylboronic Acid Pd(dppf)Cl₂ Na₂CO₃ Reagents->Reaction Workup Workup (Dilute with Ethyl Acetate) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product 3-Amino-6-arylpyrazine- 2-carbonitrile Derivative Purification->Product Analysis Characterization (¹H NMR, ¹³C NMR, LC-MS) Product->Analysis

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Strategy 2: De Novo Synthesis from Diaminomaleonitrile (DAMN)

This method constructs the pyrazine ring from acyclic precursors. It is particularly useful for synthesizing the core scaffold with a specific, pre-determined phenyl substituent.

Detailed Experimental Protocols

Scientific integrity requires that protocols be both detailed and self-validating. The following methodologies are presented with sufficient detail to be replicated, including checkpoints for monitoring reaction progress.

4.1 Protocol: Synthesis of 3-amino-6-phenylpyrazine-2-carbonitrile via De Novo Synthesis

This protocol describes the ring construction by condensation of diaminomaleonitrile with phenylglyoxal.[3]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Phenylglyoxal monohydrate

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diaminomaleonitrile (1.0 equivalent) and phenylglyoxal monohydrate (1.0 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Isolation (Precipitation): Upon completion, cool the reaction mixture to room temperature. The desired product may precipitate out of the solution as a solid.

  • Filtration: If a precipitate forms, collect the solid by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Isolation (Concentration): If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 3-amino-6-phenylpyrazine-2-carbonitrile.[3]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2 Protocol: General In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the anticancer potential of a novel aminophenyl carbonitrile derivative in a mouse xenograft model.[4]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Human cancer cell line of interest (e.g., a line with FGFR aberrations)

  • Matrigel or other appropriate cell suspension vehicle

  • Test compound (aminophenyl carbonitrile derivative)

  • Vehicle control (e.g., saline, DMSO/PEG solution)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Step-by-Step Procedure:

  • Cell Culture and Implantation: Culture the selected human cancer cells under standard conditions. When ready, harvest the cells and resuspend them in an appropriate vehicle (e.g., 50% Matrigel in saline). Subcutaneously implant the cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor volume 2-3 times per week using calipers (Volume ≈ 0.5 x Length x Width²).

  • Randomization and Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). This ensures an unbiased comparison.

  • Drug Administration: Administer the aminophenyl carbonitrile derivative to the treatment groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The dosing regimen (e.g., daily, twice daily) and concentration will be determined from prior pharmacokinetic and tolerability studies. The control group receives only the vehicle.[4]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Study Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a maximum size), euthanize the mice. Excise the tumors, weigh them, and preserve them for further analysis (e.g., histopathology, biomarker analysis).[4]

  • Data Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the therapeutic efficacy of the compound.

Conclusion and Future Directions

The aminophenyl carbonitrile scaffold represents a highly validated and therapeutically relevant starting point for drug discovery. Its derivatives have demonstrated potent activity against a range of targets in oncology, neurodegeneration, and infectious diseases. The synthetic tractability of the core allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Novel Mechanisms: Exploring the potential of these scaffolds against emerging therapeutic targets.

  • Drug Delivery: Utilizing novel drug delivery systems, such as liposomal encapsulation, to improve the bioavailability and tumor-targeting of potent but poorly soluble derivatives.[6]

By leveraging the foundational principles and practical methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • BenchChem. (2025).
  • Atlantis Press. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile.
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  • Sanchez, C. et al. (2004). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
  • McGeary, R. P. et al. (2019). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • Karumanchi, S. K. et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES.
  • Sayed, H. H. et al. (2023). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents.
  • Al-Ghorbani, M. et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
  • Li, W. et al. (2021). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. PMC.
  • Giel-Pietraszuk, M. et al. (2018). Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds. PMC.
  • Nanda, A. K. et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Al-Warhi, T. et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI.
  • Dobre, A. F. et al. (2024). Synthesis of novel p-aminophenyl derivatives of DPPH free radical. Revue Roumaine de Chimie.
  • Oliveira, J. V. et al. (2023). 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes as. SciELO.
  • Kumar, D. et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface.
  • Mansour, E. et al. (2021).
  • Figshare. (2010). Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
  • Li, H. et al. (2026). Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach.
  • Al-Issa, S. A. et al. (2023).
  • Wang, J. et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC.
  • Wang, Y. et al. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed.
  • ResearchGate. (2025). Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds.
  • Kumar, R. et al. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. PubMed.
  • Al-Mansour, A. I. et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC.
  • De Clercq, E. (2009). Antiviral Agents. PMC.
  • Singh, P. et al. (2020). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents.
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  • PubMed. (2018). Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds.

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Exploratory

Predictive and Empirical ADME Profiling of 4-Aminotetrahydropyran Derivatives in Modern Drug Discovery

Executive Summary In the pursuit of optimizing the pharmacokinetic profiles of novel therapeutics, the strategic incorporation of the 4-aminotetrahydropyran (4-amino-THP) scaffold has emerged as a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of optimizing the pharmacokinetic profiles of novel therapeutics, the strategic incorporation of the 4-aminotetrahydropyran (4-amino-THP) scaffold has emerged as a cornerstone of modern medicinal chemistry. Serving as a conformationally restricted, low-entropy bioisostere for cyclohexane, the THP ring uniquely balances lipophilicity, aqueous solubility, and metabolic stability. This technical whitepaper explores the mechanistic rationale, quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) benefits, and validated experimental protocols for synthesizing and profiling 4-amino-THP derivatives.

The Mechanistic Rationale for 4-Amino-THP Scaffolds

The transition from a highly lipophilic carbocycle (like cyclohexane) to a saturated oxygen-containing heterocycle (like tetrahydropyran) is a classical scaffold-hopping strategy[1]. While cyclohexane rings often drive high target affinity through hydrophobic interactions, they inherently increase the molecule's partition coefficient (LogP/LogD). High lipophilicity is a primary driver of poor aqueous solubility and rapid Phase I hepatic clearance via Cytochrome P450 (CYP450) oxidation.

By replacing a methylene ( −CH2​− ) group with an oxygen atom, the THP scaffold introduces a polar hydrogen-bond acceptor[1]. This subtle electronic shift yields profound macroscopic ADME benefits:

  • Reduction of Lipophilicity: The LogD is typically lowered by 0.5 to 1.0 units compared to cyclohexyl counterparts, directly enhancing aqueous solubility[1].

  • Enhanced Ligand Lipophilic Efficiency (LLE): The oxygen atom can form novel hydrogen bonds with target kinases or receptors, maintaining or improving potency while lowering the lipophilic burden[1].

  • Metabolic Evasion: The electron-withdrawing nature of the oxygen atom deactivates adjacent carbon-hydrogen bonds toward oxidative metabolism, thereby reducing intrinsic hepatic clearance ( CLint​ )[2].

ScaffoldHopping A Cyclohexyl Scaffold (High LogP, High Clearance) B O-Atom Insertion (Bioisosteric Shift) A->B C 4-Amino-THP Scaffold (Lower LogP, H-Bond Acceptor) B->C D Decreased Hepatic Intrinsic Clearance (CLint) C->D E Improved Aqueous Solubility C->E F Enhanced Ligand Lipophilic Efficiency (LLE) C->F

Logical flow of bioisosteric replacement from cyclohexyl to THP and its ADME benefits.

Impact on Specific ADME Parameters

Absorption and Permeability

The 4-amino-THP moiety provides a highly tunable basic center. The pKa​ of the amine can be modulated by adjacent substituents, allowing chemists to balance the ionized state (for solubility in the GI tract) and the neutral state (for membrane permeability). While adding basic amines can sometimes reduce cellular permeability, the compact nature of the THP ring often preserves sufficient passive diffusion[3].

Distribution and Blood-Brain Barrier (BBB) Penetration

For central nervous system (CNS) targets, achieving optimal BBB penetration without triggering efflux transporters (like P-glycoprotein) is critical. Recent developments in DYRK1A inhibitors for Alzheimer's disease demonstrated that incorporating a 4-amino-THP group (e.g., compound ZJCK-6-46) yielded favorable BBB permeability and high oral bioavailability, successfully reducing phosphorylated tau in vivo[4].

Metabolism and Clearance

The most dramatic impact of the 4-amino-THP scaffold is observed in metabolic stability. In the optimization of Trypanosome proliferation inhibitors, replacing an acyclic or highly lipophilic cyclic amine with a tetrahydropyran significantly improved the intrinsic clearance in both human liver microsomes (HLM) and rat hepatocytes[2].

Quantitative ADME Profiling

The following table synthesizes quantitative data from recent medicinal chemistry campaigns, illustrating the comparative advantages of the 4-amino-THP scaffold against traditional carbocycles.

Compound Class / TargetScaffold TypeLogDHLM CLint​ ( μL/min/mg )Ligand Lipophilic Efficiency (LLE)Reference
JAK1 Inhibitor (Cmpd 18 vs 19) Cyclohexyl2.66High (Rapid Clearance)Baseline[1]
JAK1 Inhibitor (Cmpd 18 vs 19) 4-Amino-THP2.08Low (Improved Stability)1.4-fold Increase[1]
DYRK1A Inhibitor (ZJCK-6-46) 4-Amino-THP~1.80Acceptable5.78 (Highly Efficient)[4]
Sky Kinase Inhibitor (Cmpd 16) Cyclohexyl>3.0Rapid DegradationLow[3]
Sky Kinase Inhibitor (Cmpd 16) 4-Amino-THP<2.5Moderate StabilityImproved[3]

Table 1: Comparative physicochemical and ADME metrics demonstrating the superiority of the THP scaffold in lowering lipophilicity and improving metabolic stability.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and controls are utilized.

ADMEWorkflow S1 Synthesis via Reductive Amination S2 Physicochemical Profiling (pKa, LogD) S1->S2 S3 HLM / RLM Stability Assays (Phase I Metabolism) S2->S3 S4 Data Synthesis (Calculate CLint & Half-life) S3->S4 S5 In Vivo PK Validation (Bioavailability & BBB) S4->S5

Step-by-step workflow for the synthesis and ADME validation of 4-amino-THP derivatives.

Protocol A: Synthesis of 4-Amino-THP Derivatives via Reductive Amination

This protocol utilizes tetrahydro-4H-pyran-4-one as the versatile precursor[5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous dichloroethane (DCE).

    • Causality: DCE is preferred over dichloromethane (DCM) as it allows for a slightly higher reaction temperature if heating is required to drive sterically hindered imine formation.

  • Catalysis: Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 2 hours.

    • Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the amine.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 eq).

    • Causality: STAB is specifically chosen over stronger reducing agents (like NaBH4​ ). Its steric bulk and electron-withdrawing acetoxy groups render it mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted ketone into a tetrahydropyran-4-ol byproduct[5].

  • Quench and Extraction: After LC-MS confirms complete conversion, quench the reaction slowly with saturated aqueous NaHCO3​ .

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and safely decomposes unreacted STAB, preventing the formation of boron-amine complexes that could falsely lower isolated yields. Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Self-Validating In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the vulnerability of the synthesized 4-amino-THP derivative to Phase I hepatic metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 4-amino-THP compound in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation (The Causality of NADPH): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, Phase I oxidative metabolism cannot occur.

  • Self-Validating Controls:

    • Positive Control: Run a parallel incubation using Verapamil (1 μM ). Logic: Verapamil is a known high-clearance drug. If it is not rapidly degraded ( t1/2​<15 min), the microsome batch is deemed metabolically incompetent, and the assay must be rejected.

    • Negative Control: Run a parallel incubation of the test compound without NADPH. Logic: This isolates CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases).

  • Termination and Analysis: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Case Study: Target Signaling and Inhibition

The structural benefits of 4-amino-THP derivatives extend beyond ADME; they directly influence pharmacodynamics. A prime example is the development of ATM kinase inhibitors, such as AZD0156, which incorporates a THP-amine moiety to achieve oral bioavailability while maintaining potent target inhibition[5]. ATM kinase is a critical node in the DNA Damage Response (DDR) pathway.

ATMSignaling DNA DNA Double-Strand Break (Genotoxic Stress) ATM ATM Kinase Activation DNA->ATM Downstream p53 / Chk2 Phosphorylation (Cell Cycle Arrest) ATM->Downstream Inhibitor 4-Amino-THP Inhibitor (e.g., AZD0156) Inhibitor->ATM Competitive Inhibition Apoptosis Apoptosis / Sensitization to Chemotherapy Downstream->Apoptosis

ATM kinase signaling pathway and its inhibition by 4-amino-THP derivatives.

Conclusion

The 4-aminotetrahydropyran scaffold is far more than a simple structural variation; it is a highly engineered bioisostere designed to solve complex pharmacokinetic bottlenecks. By intelligently lowering lipophilicity, introducing hydrogen-bond acceptors, and evading CYP450 oxidation, 4-amino-THP derivatives consistently demonstrate superior ADME profiles compared to their carbocyclic predecessors. As demonstrated through rigorous synthetic protocols and self-validating in vitro assays, this scaffold will remain a vital tool in the discovery of orally bioavailable, CNS-penetrant, and metabolically stable therapeutics.

References

  • National Institutes of Health (NIH) / PMC. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors". URL:[Link]

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  • ACS Publications. "Discovery of ZJCK-6-46: A Potent, Selective, and Orally Available Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor for the Treatment of Alzheimer's Disease". Journal of Medicinal Chemistry. URL: [Link]

  • Elsevier. "Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

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Foundational

Solubility Profile of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile: A Framework for Theoretical Prediction and Experimental Determination

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1462288-68-1) in various organic solvents. Solubility is a critical physicochemical property that profoundly influences process development, formulation design, and bioavailability in the pharmaceutical industry. Given the scarcity of public experimental data for this specific molecule, this guide emphasizes a dual approach: leveraging the predictive power of Hansen Solubility Parameters (HSP) for rational solvent selection and employing the definitive shake-flask method for accurate equilibrium solubility measurement. This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols necessary for robust solubility characterization.

Introduction

The Compound: 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is a polysubstituted heterocyclic compound.[1] Its structure, featuring an aromatic amine, a nitrile group, and a tetrahydropyran ring, suggests a molecule of moderate polarity with potential for hydrogen bonding. Such compounds are common structural motifs in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[2][3] Understanding its interaction with various solvents is paramount for its application.

The Critical Role of Solubility in Pharmaceutical Development

The solubility of an API in different solvents is a cornerstone of pharmaceutical science. It dictates the feasibility of crystallization and purification processes, influences the choice of excipients for formulation, and is a key determinant of a drug's dissolution rate and subsequent bioavailability.[4][5] Poorly characterized solubility can lead to significant challenges in later development stages, including issues with drug loading, stability, and unpredictable in vivo performance.[6] Therefore, a thorough understanding and accurate measurement of solubility in a range of relevant organic solvents are indispensable for efficient and successful drug development.

Objective of This Guide

The primary objective of this guide is to equip scientists with a robust, scientifically-grounded strategy for evaluating the solubility of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile. We will explore the thermodynamic principles of dissolution, introduce a powerful predictive model for initial solvent screening, and provide a detailed, step-by-step experimental protocol for generating high-quality, reliable equilibrium solubility data.

Theoretical Framework for Solubility

A purely empirical, trial-and-error approach to solvent selection is inefficient. A foundational understanding of the thermodynamics of dissolution allows for a more rational and predictive strategy.

The Thermodynamics of Dissolution

The process of dissolving a crystalline solute in a solvent can be conceptualized as two main energetic steps: the energy required to break the solute's crystal lattice and separate solvent molecules to create a cavity, and the energy released when the solute molecule is inserted into the cavity and forms new solute-solvent interactions.[7] The overall free energy change of this process determines the solubility.[8] A system reaches equilibrium when the chemical potential of the pure solid solute is equal to that of the solute in the saturated solution.

Hansen Solubility Parameters (HSP): A Powerful Predictive Tool

To move from abstract thermodynamics to practical solvent selection, the Hansen Solubility Parameter (HSP) model provides an invaluable framework based on the principle of "like dissolves like".[9] The model deconstructs the total cohesive energy density of a substance into three components, which can be treated as coordinates in a three-dimensional "solubility space".[10]

  • δD (Dispersion): Energy from atomic London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is given by: δT² = δD² + δP² + δH² [11]

Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates. The closer these coordinates are for a solute and a solvent, the more likely the solute is to dissolve. This "distance" in Hansen space (Ra) can be calculated, and when compared to the solute's interaction radius (R0), it yields the Relative Energy Difference (RED) number.[10]

  • RED < 1.0: High affinity, likely to dissolve.

  • RED = 1.0: Boundary condition, may partially dissolve.

  • RED > 1.0: Low affinity, unlikely to dissolve.[10]

This predictive capability allows for intelligent pre-screening of solvents, minimizing wasted experimental effort and resources.[11][12]

Figure 1: Conceptual Workflow for Solubility Assessment A Define Compound 4-(4-aminophenyl)tetrahydro- 2H-pyran-4-carbonitrile B Theoretical Prediction (In Silico Screening) A->B C Estimate Solute HSP (Group Contribution Method) B->C D Compile Solvent HSP Database B->D E Calculate RED Numbers Rank Solvents C->E D->E F Experimental Validation (Shake-Flask Method) E->F Informs Selection G Select Diverse Solvents (Predicted Good, Moderate, Poor) F->G H Execute Shake-Flask Protocol (24-72h @ Constant T) G->H I Quantify Concentration (HPLC Analysis) H->I J Data Analysis & Reporting I->J K Tabulate Solubility Data (mg/mL, mole fraction) J->K L Correlate with HSP Predictions Refine Model J->L

Figure 1: Conceptual Workflow for Solubility Assessment

Experimental Determination of Equilibrium Solubility

While predictive models are excellent for screening, definitive solubility values must be determined experimentally. The equilibrium or "thermodynamic" solubility represents the true saturation point of a compound in a solvent at a given temperature, which is the most relevant value for process chemistry and formulation.

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely recognized as the most reliable technique for determining equilibrium solubility.[13][14][15] It involves agitating an excess amount of the solid compound with the solvent for a prolonged period until the dissolution and precipitation rates are equal, establishing a true thermodynamic equilibrium.[16]

Figure 2: The Shake-Flask Experimental Protocol prep 1. Preparation Add excess solid solute to a vial. Add a known volume of solvent. Seal vial tightly. equil 2. Equilibration Place in shaker bath at constant T (e.g., 25°C). Agitate for 24-72 hours. prep->equil Ensure sufficient time to reach equilibrium sep 3. Phase Separation Allow solids to settle briefly. Withdraw supernatant using a syringe. Filter through 0.22 µm syringe filter. equil->sep Crucial to remove all undissolved solids solid 5. Solid Analysis (Optional) Recover excess solid from vial. Analyze by XRD or DSC to check for form changes. equil->solid Verifies integrity of the solid phase quant 4. Quantification Dilute filtrate with mobile phase. Analyze by validated HPLC method to determine concentration. sep->quant Avoid precipitation post-filtration

Figure 2: The Shake-Flask Experimental Protocol

Detailed Experimental Protocol:

  • Preparation:

    • Add an excess amount of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile to a series of glass vials (e.g., 20 mg into a 4 mL vial). The key is to ensure a solid phase remains after equilibration.[13]

    • Dispense a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

    • Securely cap the vials (e.g., with PTFE-lined caps) to prevent solvent evaporation during the experiment. Prepare each solvent condition in triplicate for statistical validity.[16]

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, set to the desired temperature (e.g., 25.0 °C ± 0.5 °C).

    • Shake the vials at a constant, moderate speed for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical.[6][15] The exact time should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration no longer increases.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical technique for determining the concentration of the dissolved compound due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities or degradants.[13][14]

Generalized HPLC Method:

  • Instrument: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid or other modifier to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Quantification: Generate a calibration curve using at least five standards of known concentration. The concentration of the unknown sample is determined by interpolation from this curve.

Solid Phase Characterization

A critical, often overlooked, step in solubility studies is the analysis of the excess solid remaining after equilibration. The solubility value is only valid for the solid form that was in equilibrium with the solvent. Solvents can induce polymorphic transformations or the formation of solvates, which have different crystal lattice energies and thus different solubilities.

  • Recommendation: After the experiment, recover the excess solid, dry it, and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed.[14] This provides a self-validating system for the obtained results.

Data Presentation & Interpretation

To facilitate comparison and application, solubility data should be reported in standardized units.

Table 1: Predicted and Experimental Solubility of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile at 25°C (Hypothetical Data for Illustration)

SolventHansen Parameters (δD, δP, δH)Predicted RED NumberQualitative PredictionExperimental Solubility (mg/mL)Experimental Solubility (Mole Fraction, x₂)
Solute (Predicted) (18.0, 8.5, 7.0)N/AN/AN/AN/A
N,N-Dimethylformamide(17.4, 13.7, 11.3)1.1Good~55~0.045
Acetone(15.5, 10.4, 7.0)0.8Good~40~0.038
Tetrahydrofuran (THF)(16.8, 5.7, 8.0)0.8Good~35~0.030
Ethyl Acetate(15.8, 5.3, 7.2)1.0Moderate~12~0.009
Ethanol(15.8, 8.8, 19.4)2.5Poor~5~0.002
Acetonitrile(15.3, 18.0, 6.1)1.7Poor~2~0.001
Heptane(15.3, 0.0, 0.0)3.1Very Poor<0.1<0.0001

Note: Solute HSP values are hypothetical estimates based on typical group contribution methods. Solvent HSP values are from established databases. Experimental data is illustrative.

The correlation between the predicted RED number and the experimentally determined solubility provides strong validation for the HSP model as a screening tool. Discrepancies can point to specific, strong interactions (like complex formation) not fully captured by the model, providing further insight into the system.

Conclusion

A comprehensive characterization of the solubility of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is essential for its successful application in pharmaceutical development. This guide outlines a robust, two-pronged strategy that combines the predictive power of Hansen Solubility Parameters for efficient solvent screening with the accuracy of the definitive shake-flask method for experimental validation. By following these detailed protocols—including crucial steps like ensuring equilibrium, using specific analytical methods like HPLC, and verifying the solid phase—researchers can generate high-quality, reliable solubility data. This integrated approach not only provides the necessary data for immediate process and formulation decisions but also builds a deeper understanding of the molecule's fundamental physicochemical behavior.

References

  • West, A. Hansen solubility parameters to predict drug & container interactions. [Link]

  • Jiménez-Kairuz, A., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

  • K S, G. et al. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Research J. Pharm. and Tech., 17(4), 1839-1845. [Link]

  • Sibanc, R. et al. (2020). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. SAJ Pharm. Pharmacol., 7(1). [Link]

  • Gioia, K. & Marques, M. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • University of California, Davis. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Zakeri-Milani, P. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

  • Kim, K. et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. [Link]

  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing amoxicillin trihydrate. [Link]

  • Repka, M. A. et al. (2016). Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. European Journal of Pharmaceutical Sciences, 87, 26-34. [Link]

  • Perlovich, G. L. et al. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 62(12), 4279–4287. [Link]

  • O'Sullivan, D.W. & G.C. Latch. Solubility. LibreTexts. [Link]

  • Pan, L. et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3147-3154. [Link]

  • ResearchGate. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Deschaume, O. et al. (2022). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. Analytical Chemistry, 94(34), 11776-11784. [Link]

  • ResearchGate. (2020). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • Ketsle, G. A. et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 558-565. [Link]

  • Jouyban, A. & Fakhree, M. A. A. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 31(2), 187-194. [Link]

  • Facco, P. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]

  • Kumar, D. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link]

  • Lee, Y. et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. J Anal Bioanal Tech, 9(1). [Link]

  • Li, H. et al. (2022). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Processes, 10(12), 2639. [Link]

  • Mahdavi, M. et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385-1431. [Link]

  • Watanabe, H. et al. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Chemistry–An Asian Journal, 14(21), 3921-3937. [Link]

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Exploratory

Methodological &amp; Application Guide: Targeted Protein Degradation via PROTACs

Executive Summary & Mechanistic Paradigm In the landscape of modern drug discovery, 1 has emerged as a transformative modality, shifting the paradigm from stoichiometric enzyme inhibition to catalytic protein elimination...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

In the landscape of modern drug discovery, 1 has emerged as a transformative modality, shifting the paradigm from stoichiometric enzyme inhibition to catalytic protein elimination[1]. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that bridge a Protein of Interest (POI) with an E3 ubiquitin ligase, hijacking the cell's native ubiquitin-proteasome system (UPS) to degrade targets previously deemed "undruggable"[2].

As an Application Scientist, the critical challenge is not merely synthesizing these molecules, but rigorously validating their mechanism of action. Because PROTACs operate catalytically, traditional binary affinity ( Kd​ ) assays are insufficient. A successful PROTAC must exhibit positive cooperativity in forming a ternary complex, leading to efficient poly-ubiquitination and subsequent degradation. This guide details the self-validating methodologies required to quantify ternary complex formation and live-cell degradation kinetics.

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub Poly-Ubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Ub->Proteasome Targets to Degradation Peptide Fragments (Degradation) Proteasome->Degradation Cleaves Degradation->PROTAC Recycled

Mechanism of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

In Vitro Validation: Quantifying the Ternary Complex

The foundational step in PROTAC evaluation is proving that the molecule can physically bridge the POI and the E3 ligase.

Causality of Assay Selection: Why TR-FRET?

Standard ELISAs or pull-down assays require multiple wash steps. Because the ternary complex often relies on transient, low-affinity protein-protein interactions facilitated by the PROTAC, wash steps disrupt the equilibrium and lead to false negatives. 3 is deployed because it is a homogeneous, wash-free proximity assay[3]. Furthermore, the time-resolved nature of the lanthanide donor emission (e.g., Europium) allows us to introduce a microsecond delay before reading, completely eliminating short-lived background autofluorescence from the PROTAC compounds themselves[4].

Protocol 1: TR-FRET Ternary Complex Formation Assay

Self-Validating Design: This protocol includes a competitive inhibition control to prove that the FRET signal is strictly dependent on the bifunctional bridging mechanism, not non-specific protein aggregation.

Step 1: Reagent Preparation & Equilibration

  • Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, and 1 mM DTT. Causality: Tween-20 and BSA prevent non-specific adsorption of the highly lipophilic PROTACs to the microplate walls.

  • Dilute recombinant tagged POI (e.g., GST-POI) and E3 ligase (e.g., His-CRBN) to a final concentration of 10 nM each.

Step 2: PROTAC Titration & Complexation 3. Perform an 11-point, 3-fold serial dilution of the PROTAC starting at 10 µM in DMSO. 4. Transfer 100 nL of the PROTAC dilution series into a 384-well low-volume white microplate using an acoustic dispenser. 5. Add 5 µL of the POI/E3 protein mix to the wells. 6. Validation Control: In parallel wells, pre-incubate the proteins with 10 µM of the isolated E3-binding ligand (e.g., pomalidomide) prior to adding the PROTAC. 7. Incubate the plate for 60 minutes at room temperature to allow the ternary equilibrium to establish.

Step 3: Fluorophore Addition & Detection 8. Add 5 µL of a detection mix containing Anti-GST-Europium (Donor) and Anti-His-Allophycocyanin (Acceptor) at 2 nM final concentration. 9. Incubate for an additional 2 hours in the dark. 10. Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 620 nm and 665 nm; Delay: 100 µs).

Step 4: Data Analysis 11. Calculate the TR-FRET ratio: (Emission665​/Emission620​)×10,000 . Plot against PROTAC concentration to determine the EC50​ [5].

TR_FRET_Workflow Step1 Step 1: Reagent Prep Equilibrate POI, E3, & PROTAC Step2 Step 2: Complexation Incubate 60 min Step1->Step2 Step3 Step 3: Fluorophore Addition Add Donor/Acceptor Abs Step2->Step3 Step4 Step 4: Detection Ex 340nm, Em 620/665nm Step3->Step4 Step5 Step 5: Analysis Calculate FRET Ratio & EC50 Step4->Step5

Step-by-step workflow for quantifying PROTAC ternary complex formation using TR-FRET.

Cellular Validation: Live-Cell Degradation Kinetics

While in vitro ternary complex formation is necessary, it does not guarantee cellular degradation. PROTACs must permeate the cell membrane and successfully recruit the endogenous UPS machinery.

Causality of Assay Selection: Why Endogenous HiBiT Tagging?

Historically, researchers used transient plasmid transfection to express tagged POIs. However, transient overexpression artificially inflates the intracellular POI concentration, skewing the stoichiometric ratio between the POI, PROTAC, and E3 ligase. This artificial abundance masks true degradation kinetics and shifts the DC50​ . Utilizing6 at the endogenous locus ensures the POI is expressed at native levels, preserving natural regulatory feedback loops[6]. When complexed with the LgBiT protein, it forms a functional NanoLuc luciferase, allowing real-time, live-cell kinetic monitoring[7].

Protocol 2: Live-Cell HiBiT Degradation Assay

Self-Validating Design: To prove the loss of signal is due to UPS-mediated degradation and not compound toxicity or off-target luciferase inhibition, this protocol mandates the use of a proteasome inhibitor (MG132) or neddylation inhibitor (MLN4924) control.

Step 1: Cell Preparation

  • Seed CRISPR-edited HiBiT-POI knock-in cells (stably expressing LgBiT) at 10,000 cells/well in a white 96-well plate using CO2-independent medium.

  • Incubate overnight at 37°C.

Step 2: Live-Cell Substrate Equilibration 3. Add Nano-Glo® Endurazine™ Live Cell Substrate (diluted 1:100) to each well. Causality: Endurazine is a protected substrate that slowly converts to the active furimazine inside the cell, providing a stable luminescent glow for up to 24 hours without toxicity[8]. 4. Incubate for 2.5 hours to allow luminescence to reach a steady-state equilibrium.

Step 3: PROTAC Treatment & Kinetic Monitoring 5. Prepare a 10-point serial dilution of the PROTAC. 6. Validation Control: Pre-treat a subset of wells with 1 µM MG132 (Proteasome inhibitor) for 1 hour prior to PROTAC addition. If the PROTAC is genuinely degrading the target via the UPS, MG132 will completely rescue the luminescent signal. 7. Add the PROTAC dilutions to the cells. 8. Immediately place the plate in a luminometer equipped with a 37°C environmental chamber. 9. Record luminescence every 15 minutes for 24 hours to capture the full kinetic profile.

Quantitative Data Interpretation & The Hook Effect

The data extracted from these assays provide the definitive pharmacological profile of the PROTAC. Because PROTACs require the formation of a trimeric complex, at excessively high concentrations, the PROTAC will independently saturate both the POI and the E3 ligase, forming inactive binary complexes. This phenomenon, known as the "Hook Effect" , results in a bell-shaped dose-response curve where efficacy drops at high doses[4].

Quantitative Data Summary: TPD Evaluation Metrics
MetricDefinitionPreferred Assay ModalityTypical RangeBiological Significance
Kd​ Binary binding affinitySPR, ITC1 – 100 nMMeasures PROTAC affinity to isolated POI or E3.
EC50​ Half-maximal ternary complex formationTR-FRET5 – 50 nMIndicates the potency of the PROTAC to bridge POI and E3.
α Cooperativity factorTR-FRET, SPR> 1 (Positive)Determines if binding to one protein enhances affinity for the other.
DC50​ Concentration for 50% degradationHiBiT Live-Cell0.1 – 10 nMMeasures the cellular potency of the degrader.
Dmax​ Maximum achievable degradationHiBiT Live-Cell80% – 99%Defines the ultimate efficacy of the PROTAC at optimal dosing.

By correlating the EC50​ from the TR-FRET assay with the DC50​ and Dmax​ from the HiBiT assay, scientists can confidently rank degrader candidates, ensuring that robust in vitro complexation translates to potent, catalytic cellular degradation.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.[Link]

  • Sun, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science.[Link]

  • Toure, M., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. PubMed - NIH.[Link]

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Foundational

Intramolecular Oxa-Michael Addition for Tetrahydropyran Synthesis: A Comprehensive Protocol and Mechanistic Guide

Introduction & Strategic Context The tetrahydropyran (THP) ring is a ubiquitous structural motif in bioactive marine macrolides, polyketides, and active pharmaceutical ingredients (APIs). Constructing this 6-membered oxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The tetrahydropyran (THP) ring is a ubiquitous structural motif in bioactive marine macrolides, polyketides, and active pharmaceutical ingredients (APIs). Constructing this 6-membered oxygen-containing heterocycle with precise stereocontrol is a critical bottleneck in total synthesis and drug development. Among the available synthetic strategies, the Intramolecular Oxa-Michael Addition (IMOMA) —the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated carbonyl—stands out for its atom economy and strategic elegance.

However, achieving high diastereo- and enantioselectivity is historically challenging due to the moderate nucleophilicity of alcohols compared to their nitrogen or sulfur counterparts. This whitepaper provides a rigorous, self-validating framework for executing IMOMA reactions, detailing the causality behind catalyst selection, transition state logic, and step-by-step experimental protocols.

Mechanistic Fundamentals: Transition States & Stereocontrol

The stereochemical outcome of an IMOMA reaction is not arbitrary; it is a deterministic function of the catalyst utilized, the reaction temperature, and the specific transition state (TS) geometry. Understanding whether a reaction operates under kinetic or thermodynamic control is the cornerstone of rational protocol design.

Acid Catalysis: Late Transition States and Steric Control

Under Brønsted or Lewis acid catalysis, the reaction proceeds via a late transition state . Because the transition state closely resembles the product, steric interactions dominate the energetic pathway. Consequently, the system kinetically favors the formation of the diequatorial isomer (typically the 2,6-cis-substituted THP) to minimize 1,3-diaxial interactions1[1].

Base Catalysis: Early Transition States and Electrostatic Control

Conversely, strongly basic conditions induce an early transition state . Here, electrostatic interactions—rather than steric bulk—dictate the initial trajectory of the alkoxide attack.

  • Kinetic Conditions (Low Temp): The early TS often favors the formation of the axial-equatorial isomer (typically 2,6-trans) when utilizing an (E)-Michael acceptor1[1].

  • Thermodynamic Conditions (High Temp): If the reaction is heated (e.g., DBU in toluene at 100 °C), the kinetically formed trans isomer equilibrates to the thermodynamically more stable 2,6-cis-substituted THP (diequatorial)2[2].

Asymmetric Organocatalysis

To achieve absolute stereocontrol (enantioselectivity) without relying on pre-existing chiral centers in the substrate, bifunctional organocatalysts are employed. For example, primary-secondary diamines or Bifunctional Iminophosphoranes (BIMP) simultaneously deprotonate the weakly nucleophilic alcohol while activating the Michael acceptor via hydrogen bonding, enabling highly enantioselective cyclizations3[3].

G Substrate ζ-Hydroxy α,β-Unsaturated Carbonyl Substrate Acid Acid Catalysis (e.g., Amberlyst-15) Substrate->Acid Base Base Catalysis (e.g., DBU) Substrate->Base Organo Organocatalysis (e.g., BIMP / Diamines) Substrate->Organo LateTS Late Transition State (Steric Control) Acid->LateTS EarlyTS Early Transition State (Electrostatic Control) Base->EarlyTS ChiralEnv Chiral Microenvironment (H-Bonding / Sterics) Organo->ChiralEnv Dieq Diequatorial Isomer (Kinetic Control) LateTS->Dieq EarlyTS->Dieq High Temp (Thermodynamic) AxEq Axial-Equatorial Isomer (Kinetic Control) EarlyTS->AxEq Low Temp Enantio Enantioenriched THP (High ee) ChiralEnv->Enantio

Mechanistic pathways and stereochemical outcomes in IMOMA reactions.

Quantitative Data Summary

The following table synthesizes the expected outcomes based on the catalytic system chosen. This serves as a predictive matrix for drug development professionals designing synthetic routes.

Catalyst SystemRepresentative ReagentControl MechanismDominant TSMajor StereoisomerTypical YieldRef
Brønsted Acid Amberlyst-15, MeOHKineticLate2,6-cis (Diequatorial)75-90%[1]
Base (Low Temp) DBU, CH₂Cl₂, 0 °CKineticEarly2,6-trans (Axial-Equatorial)60-85%[1]
Base (High Temp) DBU, Toluene, 100 °CThermodynamicEarly (Equilibrating)2,6-cis (Diequatorial)50-80%[2]
Organocatalyst BIMP / Diamines + CSAEnantioselectiveChiral H-Bonding2-Substituted THP (>90% ee)80-99%[3][4]

Self-Validating Experimental Protocols

The following protocols are engineered to ensure reproducibility. A critical aspect of these workflows is the in-process validation step. Because THP stereoisomers can co-elute during chromatography, identifying the stereochemical outcome via crude NMR before purification prevents downstream analytical failures.

Workflow Prep 1. Substrate Preparation Cyclize 2. IMOMA Cyclization Prep->Cyclize Quench 3. Quench & Extraction Cyclize->Quench Validate 4. In-Process Validation (NMR) Quench->Validate Purify 5. Purification (Chromatography) Validate->Purify

Self-validating experimental workflow for tetrahydropyran synthesis.

Protocol A: Thermodynamic Base-Catalyzed IMOMA (Targeting 2,6-cis-THP)

This protocol utilizes high temperatures to bypass kinetic traps, driving the equilibrium toward the thermodynamically stable diequatorial conformer2[2].

Reagents & Equipment:

  • ζ-hydroxy α,β-unsaturated ester substrate (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 - 1.0 equiv)

  • Anhydrous Toluene (0.1 M)

  • Schlenk flask, reflux condenser, nitrogen line.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous toluene under a nitrogen atmosphere to achieve a 0.1 M concentration.

  • Initiation: Add DBU dropwise to the stirring solution at room temperature.

  • Thermodynamic Driving: Attach a reflux condenser and heat the reaction mixture to 100 °C. Causality note: Heating provides the activation energy necessary for the retro-oxa-Michael reaction, allowing the kinetically formed trans-isomer to equilibrate to the more stable cis-isomer.

  • Monitoring: Monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • In-Process Validation (Crucial): Dissolve a small aliquot of the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum. Look for the signals of the protons α to the ring oxygen (H2 and H6). A 2,6-cis configuration is confirmed by typical axial-axial coupling constants of J ≈ 11 Hz 1[1].

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Enantioselective Organocatalytic IMOMA

This protocol utilizes a primary-secondary diamine catalyst to achieve high enantiomeric excess under mild conditions4[4].

Reagents & Equipment:

  • α,β-unsaturated ketone substrate (0.1 mmol)

  • Primary-secondary diamine catalyst (10 mol %)

  • (L)-Camphorsulfonic acid ((L)-CSA) co-catalyst (10 mol %)

  • Chloroform (CHCl₃) (1.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a dry vial, combine the diamine catalyst (10 mol %) and (L)-CSA (10 mol %) in 0.5 mL of CHCl₃. Stir for 10 minutes at room temperature to form the active catalytic complex.

  • Substrate Addition: Dissolve the substrate (0.1 mmol) in 0.5 mL of CHCl₃ and add it to the catalyst mixture.

  • Cyclization: Stir the reaction at room temperature for 48 hours. Causality note: The diamine activates the enone via iminium ion formation (lowering the LUMO), while the basic secondary amine site directs the incoming hydroxyl nucleophile, establishing a rigid chiral microenvironment.

  • Direct Purification: Because organocatalytic reactions avoid harsh inorganic salts, the crude mixture can often be loaded directly onto a silica gel column.

  • Validation: Determine the enantiomeric excess (ee) via chiral HPLC using an appropriate stationary phase (e.g., Chiralcel OD-H or AD-H) against a racemic standard.

Troubleshooting & Structural Enhancements

If cyclization is sluggish or yields are poor, consider the Thorpe-Ingold effect . By introducing bulky substituents (e.g., a dithioacetal group or gem-dimethyl groups) along the tether chain, the conformational degrees of freedom are restricted. This forces the reactive hydroxyl and the Michael acceptor into closer spatial proximity, significantly accelerating the intramolecular oxa-Michael addition2[2].

References

  • Source: National Institutes of Health (nih.gov)
  • Source: RSC Publishing (rsc.org)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: ACS Publications (acs.org)

Sources

Exploratory

A Technical Guide to One-Pot Multicomponent Synthesis of Substituted 4H-Pyran Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 4H-pyran scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds and natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds and natural products.[1][2][3] Its derivatives exhibit a remarkable spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] Consequently, the development of efficient, sustainable, and versatile synthetic routes to access these molecules is a paramount objective in medicinal chemistry. This guide provides an in-depth exploration of one-pot multicomponent reactions (MCRs), a powerful strategy for the synthesis of substituted 4H-pyran derivatives. By combining multiple reactants in a single synthetic operation, MCRs offer significant advantages in terms of atom economy, reduced reaction times, simplified workup procedures, and minimized waste generation, aligning perfectly with the principles of green chemistry.[8][9] We will delve into the core reaction mechanisms, dissect various catalytic systems, and provide field-proven experimental protocols to empower researchers in the synthesis of these valuable compounds.

The Strategic Advantage of Multicomponent Reactions (MCRs)

Traditional linear synthesis, while foundational, often involves multiple steps, each requiring purification of intermediates, leading to significant time, resource, and solvent consumption. MCRs circumvent these limitations by constructing complex molecules in a single pot. This approach is not merely a matter of convenience; it represents a paradigm shift in synthetic efficiency. The quick assembly of molecular diversity through MCRs is particularly advantageous in drug discovery for creating extensive libraries of drug-like heterocyclic compounds for high-throughput screening.[8] For the synthesis of 4H-pyrans, the three-component reaction of an aldehyde, malononitrile, and an active methylene compound stands as the most prominent and versatile MCR strategy.

The Core Mechanistic Pathway: A Cascade of Reactions

The archetypal one-pot synthesis of 2-amino-4H-pyran derivatives proceeds through a well-established domino sequence. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The process is typically initiated by a basic or Lewis acidic catalyst and involves three key steps.[10][11]

  • Knoevenagel Condensation: The reaction commences with a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The catalyst deprotonates the acidic methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic arylidene malononitrile intermediate (a Knoevenagel adduct).[10][12]

  • Michael Addition: Concurrently, the catalyst facilitates the formation of an enolate from the active methylene compound (e.g., ethyl acetoacetate or dimedone). This enolate then undergoes a conjugate (Michael) addition to the electron-deficient double bond of the arylidene malononitrile intermediate.[10][13]

  • Intramolecular Cyclization & Tautomerization: The resulting acyclic intermediate undergoes a rapid intramolecular cyclization, where the amino group attacks the cyano group, followed by tautomerization to afford the thermodynamically stable 2-amino-4H-pyran ring system.[3][14]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Arylidene Malononitrile Aldehyde->Knoevenagel_Adduct + Malononitrile (Base Catalyst) Malononitrile Malononitrile Active_Methylene Active Methylene Compound Knoevenagel_Adduct->Active_Methylene Michael_Adduct Acyclic Intermediate Active_Methylene->Michael_Adduct + Enolate (Base Catalyst) Final_Product Substituted 4H-Pyran Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: General mechanistic pathway for the three-component synthesis of 4H-pyrans.

A Survey of Catalytic Systems and Methodologies

The choice of catalyst is pivotal, influencing reaction rates, yields, and the overall "greenness" of the protocol. A wide array of catalysts has been successfully employed, ranging from simple organic bases to sophisticated nanocatalysts.

Heterogeneous Catalysts: The Green Chemistry Workhorses

Heterogeneous catalysts offer significant advantages, primarily the ease of separation from the reaction mixture and the potential for recyclability, which reduces cost and environmental impact.[15]

  • Magnetic Nanoparticles (MNPs): Nanocatalysts like copper ferrite (CuFe₂O₄) and magnetite (Fe₃O₄) provide an exceptionally high surface-area-to-volume ratio, leading to enhanced catalytic activity.[16][17] Their key feature is superparamagnetism, which allows for their effortless recovery using an external magnet, eliminating the need for filtration.[18][19] This approach is highly efficient, often proceeding at room temperature with excellent yields.[16]

  • Metal Oxides: Simple, inexpensive, and stable metal oxides such as Magnesium Oxide (MgO), Neodymium (III) Oxide (Nd₂O₃), and mixed metal oxides like MgO-MgAl₂O₄ serve as effective solid base catalysts.[4][8][15] They are robust, easily handled, and can often be regenerated by simple washing and heating.[8] Nano-sized metal oxides, like nano-SnO₂, further boost efficiency due to increased surface area.[20]

Homogeneous and Organocatalysis
  • Simple Organic/Inorganic Bases: Catalysts like triethylamine (Et₃N), piperidine, ammonia, and potassium carbonate (K₂CO₃) are widely used due to their low cost and ready availability.[3][21][22] They function as classic Brønsted-Lowry bases to generate the necessary nucleophiles for the Knoevenagel and Michael steps. While effective, their removal from the reaction mixture can sometimes require extractive workups.[22]

  • Natural Biopolymers: In the quest for ultimate sustainability, natural polymers like sodium alginate (extracted from seaweed) have emerged as biodegradable and effective organocatalysts.[23] They operate efficiently in water at room temperature, presenting a truly green alternative.[23]

Non-Conventional Energy Sources: Accelerating Synthesis

To further improve reaction efficiency and reduce energy consumption, non-conventional energy sources have been successfully coupled with MCRs.

  • Ultrasound Irradiation: Sonochemistry utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures. This dramatically accelerates reaction rates, often reducing reaction times from hours to minutes.[9][24] Ultrasound-assisted syntheses can frequently be performed in green solvents like water at ambient temperature.[21][25]

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) employs microwave energy for rapid and uniform heating of the reaction mixture.[26][27] This technique drastically shortens reaction times and often improves yields compared to conventional heating methods.[28][29] It is particularly effective for solvent-free reactions, further enhancing the green credentials of the synthesis.[27][30]

Comparative Analysis of Synthetic Protocols

The selection of a synthetic protocol depends on factors such as available equipment, desired scale, cost, and environmental considerations. The following table summarizes and compares various methodologies.

Catalyst SystemTypical CatalystSolventConditionsTimeYield (%)Key Advantages
Magnetic Nanoparticle CuFe₂O₄@starch[19]EthanolRoom Temp.10-30 min90-98Excellent yields, easy magnetic recovery, reusable.[16][19]
Metal Oxide MgO-MgAl₂O₄[15]EthanolReflux1-2 h85-95High yields, stable catalyst, easy filtration.[15]
Simple Base Ammonia (25%)[22]EthanolRoom Temp.1-8 min92-98Extremely fast, inexpensive, high yields.[22]
Ultrasound-Assisted LiOH·H₂O[25]WaterRoom Temp.30-60 min63-93Green solvent, rapid, energy-efficient.[24][25]
Microwave-Assisted Mn₃O₄ NPs[29]EthanolMW (360W)2-5 min92-98Exceptionally short reaction times, high efficiency.[29]

Detailed Experimental Protocols

Herein, we provide step-by-step protocols for two distinct, highly efficient methods. These are designed to be self-validating and serve as a robust starting point for further research.

Protocol 1: Magnetic Nanoparticle (CuFe₂O₄) Catalyzed Synthesis

This protocol is adapted from methodologies utilizing magnetic nanocatalysts, prized for their high efficiency and unparalleled ease of recovery.[16][19]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Active methylene compound (e.g., dimedone or ethyl acetoacetate) (1.0 mmol)

  • CuFe₂O₄ magnetic nanoparticles (e.g., CuFe₂O₄@starch, ~30 mg)[19]

  • Ethanol (3-5 mL)

  • External magnet

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), the active methylene compound (1.0 mmol), and the CuFe₂O₄ nanocatalyst (~30 mg).[19]

  • Add ethanol (3-5 mL) to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate/hexane 1:3). Reactions are typically complete within 10-30 minutes.[19]

  • Upon completion, stop stirring and place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be drawn to the magnet, leaving a clear solution.

  • Carefully decant the supernatant solution into a separate beaker.

  • The crude product often precipitates from the solution upon standing or can be isolated by evaporating the solvent under reduced pressure.

  • Recrystallize the solid product from hot ethanol to obtain the pure 4H-pyran derivative.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions with minimal loss of activity.[18][19]

Workflow Start 1. Combine Reactants & Magnetic Catalyst in Ethanol Stir 2. Stir at Room Temperature (Monitor by TLC) Start->Stir Magnet 3. Apply External Magnet to Separate Catalyst Stir->Magnet Decant 4. Decant Supernatant Magnet->Decant Wash_Catalyst Wash Catalyst with Ethanol Magnet->Wash_Catalyst Isolate 5. Isolate Product (Evaporation/ Precipitation) Decant->Isolate Recrystallize 6. Recrystallize from Hot Ethanol Isolate->Recrystallize Pure_Product Pure 4H-Pyran Recrystallize->Pure_Product Reuse Reuse Catalyst Wash_Catalyst->Reuse

Caption: Experimental workflow for MNP-catalyzed synthesis and catalyst recovery.
Protocol 2: Ultrasound-Assisted Synthesis in Water

This protocol leverages the power of sonication to drive the reaction in an environmentally benign aqueous medium, adapted from procedures using simple base catalysts.[21][25]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., diethyl malonate) (1.0 mmol)

  • Triethylamine (Et₃N) (20 mol%, ~0.2 mmol)

  • Distilled Water (5 mL)

  • Ultrasonic bath

Procedure:

  • To a thick-walled glass tube, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and distilled water (5 mL).

  • Add the catalyst, triethylamine (20 mol%).[21]

  • Place the reaction tube in an ultrasonic bath operating at room temperature.

  • Irradiate the mixture for the required time (typically 30-60 minutes), monitoring by TLC.[24][25]

  • Upon completion, the product often precipitates directly from the aqueous solution as a solid.

  • Collect the solid product by simple vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The product is often obtained in high purity, but can be further purified by recrystallization from ethanol if necessary.

Conclusion and Future Perspectives

The one-pot multicomponent synthesis of 4H-pyran derivatives is a testament to the power of modern organic synthesis. The methodologies presented herein—from magnetically recoverable nanocatalysts to ultrasound-assisted reactions in water—demonstrate a clear trajectory towards more efficient, economical, and environmentally sustainable chemistry. These strategies provide researchers with a robust toolkit to rapidly generate molecular diversity, accelerating the discovery of new therapeutic agents.[8]

Future research will likely focus on the development of even more active and selective catalysts, including asymmetric catalysts for the enantioselective synthesis of chiral 4H-pyrans, and the expansion of the MCR scope to include novel starting materials, further broadening the chemical space accessible to drug development professionals.

References

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - SciSpace. Available at: [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Available at: [Link]

  • Synthesis of 4H-Pyran Derivatives via a Green One-Pot Multicomponent Reaction Catalyzed by CuFe2O4¬ Magnetic Nanoparticles as a Reusable Catalyst - Academia.edu. Available at: [Link]

  • Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - ResearchGate. Available at: [Link]

  • MgO-MgAl2O4: An Efficient Catalyst for Multicomponent Synthesis of Substituted 4H-pyran | Bentham Science. Available at: [Link]

  • Ultrasound-assisted and Efficient Multicomponent Synthesis of 4H-Pyran Derivatives Catalyzed by LiOH.H2O in Water | Bentham Science. Available at: [Link]

  • Microwave assisted synthesis and its cytotoxicity study of 4H-pyrano[2,3-a]acridine-3-carbonitrile intermediate - Sciforum. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - R Discovery. Available at: [Link]

  • Microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones - SciELO. Available at: [Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Publishing. Available at: [Link]

  • Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity - PubMed. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - ResearchHub. Available at: [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - Royal Society Publishing. Available at: [Link]

  • Synthesis of 4H-pyran derivatives via a green one-pot multicomponent reaction catalyzed by CuFe2O4 magnetic nanoparticles as a r - Semantic Scholar. Available at: [Link]

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature - Growing Science. Available at: [Link]

  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst - Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles | ACS Omega. Available at: [Link]

  • Visible-Light-Initiated One-Pot, Three-Component Synthesis of 2-Amino-4H-pyran-3,5-dicarbonitrile Derivatives | ACS Combinatorial Science. Available at: [Link]

  • Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC. Available at: [Link]

  • Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC. Available at: [Link]

  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition - ResearchGate. Available at: [Link]

  • Microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones - ResearchGate. Available at: [Link]

  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media - Letters in Applied NanoBioScience. Available at: [Link]

  • (PDF) Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties - MDPI. Available at: [Link]

  • A Green and Sustainable Microwave–Assisted Protocol for the Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Mn3O4 Nanoparticles as a Heterogeneous Catalyst - Ariston Publications. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. Available at: [Link]

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC. Available at: [Link]

  • (PDF) A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature - ResearchGate. Available at: [Link]

  • Enantioselective Michael addition of malononitrile to chalcones catalyzed by a simple quinine–Al(OiPr)3 complex: a simple method for the synthesis of a chiral 4H-pyran derivative - Chemical Communications (RSC Publishing). Available at: [Link]

  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One: Polycyclic Aromatic Compounds - Taylor & Francis. Available at: [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC. Available at: [Link]

  • Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of a highly efficient molecular sieve-supported zinc catalyst - ResearchGate. Available at: [Link]

  • The possible mechanism for the 4H-pyrans formation - ResearchGate. Available at: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC. Available at: [Link]

  • Bio Catalytic One-Pot Knoevenagel Condensation-Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly Synthesis Of Pyranopyrazoles In Non-Aqueous Media And Their Pharmacological Studies. Available at: [Link]

  • Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives - OUCI. Available at: [Link]

Sources

Foundational

Escaping Flatland: 4-Aminotetrahydropyran Scaffolds as Privileged Building Blocks in Library Synthesis

Executive Summary In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures is a proven strategy for improving the pharmacokinetic profiles of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures is a proven strategy for improving the pharmacokinetic profiles of drug candidates. Increasing the fraction of sp3 carbons ( Fsp3​ ) correlates with enhanced aqueous solubility, reduced off-target toxicity, and improved metabolic stability. Among these 3D architectures, the 4-aminotetrahydropyran (4-amino-THP) scaffold has emerged as a privileged building block. Found in numerous biologically active compounds—including dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes and various kinase inhibitors—the 4-amino-THP core provides an ideal vector for divergent library synthesis.

This technical guide details the physicochemical rationale, core synthesis strategies, and self-validating experimental protocols for leveraging 4-amino-THP scaffolds in high-throughput library generation.

Physicochemical & Structural Rationale

The utility of the 4-amino-THP scaffold lies in its unique balance of structural rigidity and functional versatility:

  • Hydrogen Bonding & Lipophilicity: The ether oxygen in the tetrahydropyran ring acts as a potent hydrogen bond acceptor. Compared to its carbocyclic counterpart (cyclohexylamine), the THP ring significantly lowers the lipophilicity ( logP ) of the molecule, which is critical for maintaining drug-like properties during lead optimization.

  • Vector Projection: The chair conformation of the THP ring naturally projects substituents in defined equatorial and axial vectors. This predictable 3D geometry allows for precise spatial arrangement of pharmacophores to maximize ligand-receptor interactions.

  • Diversification Handle: The primary or secondary amine at the 4-position serves as a highly reactive nucleophilic handle, enabling rapid functionalization via amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings.

Core Synthesis and Diversification Strategies

The generation of 4-amino-THP libraries relies on robust, high-yielding synthetic pathways.

Reductive Amination of Tetrahydro-4H-pyran-4-one

The most direct route to the 4-amino-THP core is the reductive amination of tetrahydro-4H-pyran-4-one. This transformation utilizes sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. The causality behind selecting STAB over sodium borohydride ( NaBH4​ ) is critical: the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting ketone to tetrahydropyran-4-ol, allowing the hydride to selectively attack the more electrophilic iminium ion formed in situ.

Prins Cyclization for Highly Functionalized Cores

For libraries requiring dense functionalization around the THP ring, tethered enol-ether Prins cyclizations are employed. As demonstrated by [1], this methodology allows for the stereoselective construction of 4-hydroxytetrahydropyrans, which can be subsequently converted to azides and reduced to yield sp3-rich 4-amino-THP scaffolds.

Stereospecific Multi-Vector C–H Functionalization

Late-stage diversification of the THP ring itself can be achieved via transition-metal catalysis. A breakthrough protocol by [2] utilizes Pd(II)-catalyzed stereoselective γ-methylene C–H arylation. Because primary amines strongly coordinate to Pd(II) and poison the catalyst, a Transient Directing Group (TDG) is used. The TDG reversibly forms an imine with the substrate, directing the palladium to the γ-C-H bond before hydrolyzing to release the product.

LibraryWorkflow Start Tetrahydro-4H-pyran-4-one Imine Imine/Iminium Intermediate Start->Imine Primary Amine Acid Catalyst Amine 4-Aminotetrahydropyran Core Imine->Amine NaBH(OAc)3 (Reductive Amination) Lib1 Amide Library (Coupling Reagents: HATU/EDC) Amine->Lib1 R-COOH Lib2 N-Aryl Library (Buchwald-Hartwig/SNAr) Amine->Lib2 Ar-X Lib3 C-H Functionalized THPs (Pd-Catalyzed Arylation) Amine->Lib3 Directing Group Pd(II)

Divergent library synthesis workflow from tetrahydro-4H-pyran-4-one.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be empirically verified before proceeding to the next step of library synthesis.

Protocol A: Synthesis of the 4-Amino-THP Core via Reductive Amination

Objective: Synthesize a secondary 4-amino-THP building block.

  • Imine Formation: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) and the primary amine (1.05 equiv) in 1,2-dichloroethane (DCE). Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if steric hindrance slows imine formation.

  • Catalysis: Add glacial acetic acid (1.2 equiv). Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the ketone oxygen to accelerate nucleophilic attack by the amine.

  • Reduction: Stir for 1 hour at room temperature, then add NaBH(OAc)3​ (1.5 equiv) portion-wise. Stir for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC using a Ninhydrin stain. The disappearance of the UV-active starting material and the appearance of a baseline spot that turns purple/pink upon heating confirms the successful formation of the amine.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Causality: The basic quench deprotonates the amine hydrochloride salt, converting it to its free base form, which selectively partitions into the organic layer, leaving unreacted borate salts in the aqueous phase.

Protocol B: Parallel Amide Library Generation

Objective: Diversify the 4-amino-THP core into an amide library.

  • Activation: In a 96-well reaction block, dispense diverse carboxylic acids (1.2 equiv) into individual wells. Add a solution of HATU (1.2 equiv) in DMF.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by the 4-amino-THP core (1.0 equiv). Causality: HATU generates a highly reactive HOAt ester intermediate, driving the coupling of sterically hindered substrates. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the system.

  • Self-Validation (LC-MS): Analyze an aliquot from representative wells via LC-MS. The disappearance of the 4-amino-THP mass peak and the emergence of the corresponding (M+H)+ product peak confirms quantitative conversion.

Mechanistic Deep Dive: Late-Stage C-H Functionalization

To expand the chemical space of the library beyond simple nitrogen functionalization, researchers employ C-H activation. The catalytic cycle below illustrates the elegant use of a Transient Directing Group to achieve stereoselective functionalization of the THP ring without destroying the sensitive amine handle.

CH_Activation N1 4-Amino-THP + Transient Directing Group N2 Imine Formation N1->N2 N3 Pd(II) Coordination N2->N3 N4 Stereoselective γ-C-H Cleavage N3->N4 N5 Oxidative Addition (Ar-I) N4->N5 N6 Reductive Elimination N5->N6 N7 Hydrolysis & Product Release N6->N7 N7->N2 TDG Recycling

Catalytic cycle for Pd(II)-mediated stereoselective γ-C-H arylation of 4-amino-THP.

Quantitative Benchmarks

The following table summarizes the expected quantitative outcomes and physicochemical impacts of the primary synthetic pathways utilized in 4-amino-THP library synthesis.

Synthetic PathwayKey Reagents/CatalystsTypical Yield (%) Fsp3​ ContributionPrimary Application
Reductive Amination Amine, NaBH(OAc)3​ , AcOH75–95%HighCore scaffold generation
Prins Cyclization Enol-ether, Lewis Acid60–85%Very HighHighly functionalized THP cores
γ-C-H Arylation Pd(OAc)2​ , Ar-I, TDG50–78%HighLate-stage ring diversification
Amide Coupling R-COOH, HATU, DIPEA80–99%ModerateHigh-throughput screening (HTS)

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[Link]

  • Kang, G., Xiao, L.-J., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 26(14), 2729–2732.[Link]

Exploratory

Advanced Derivatization Strategies for 4-Aminophenyl-Tetrahydropyran (4-AP-THP) in Drug Discovery

Executive Summary & Pharmacophoric Rationale In modern medicinal chemistry, 4-(tetrahydro-2H-pyran-4-yl)aniline (4-AP-THP, CAS: 62071-40-3) has emerged as a highly privileged building block. The tetrahydropyran (THP) rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

In modern medicinal chemistry, 4-(tetrahydro-2H-pyran-4-yl)aniline (4-AP-THP, CAS: 62071-40-3) has emerged as a highly privileged building block. The tetrahydropyran (THP) ring acts as a superior bioisostere for traditional phenyl or cyclohexyl rings. By introducing an oxygen heteroatom into the aliphatic ring, the scaffold significantly lowers overall lipophilicity (logP) and increases aqueous solubility, while simultaneously providing enhanced metabolic stability against CYP450-mediated oxidation[1].

The primary aniline moiety serves as the critical node for late-stage functionalization. However, the derivatization of anilines—particularly in the presence of complex, functionally dense drug scaffolds—requires highly selective, mild, and efficient methodologies. This whitepaper details the mechanistic causality and self-validating protocols for the advanced derivatization of the 4-AP-THP amino group via amidation, photocatalytic sulfonylation, and enantiospecific Sulfur(VI) Fluoride Exchange (SuFEx).

Mechanistic Pathways & Causality in Derivatization

Uronium-Mediated Amidation

Standard amidation of 4-AP-THP with carboxylic acids is best achieved using HATU and DIPEA. The Causality: Anilines possess moderate nucleophilicity compared to aliphatic amines. HATU reacts with the carboxylic acid to form an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an intramolecular hydrogen-bonding network (neighboring group participation) that dramatically accelerates the nucleophilic attack of the 4-AP-THP amine. This rapid kinetic profile prevents the epimerization of sensitive chiral centers on the carboxylic acid partner ()[1].

Photocatalytic Late-Stage Sulfonylation

Traditional sulfonylation relies on harsh sulfonyl chlorides that often exhibit poor functional group tolerance. A modern, mild alternative utilizes N-hydroxymethylphthalimide (NHMP) sulfones under visible-light photoredox catalysis. The Causality: The reaction is driven by a Ru(bpy)₃(PF₆)₂ photocatalyst. Upon irradiation with blue LEDs, the excited state *Ru(II) oxidizes the 4-AP-THP aniline to a radical cation via a weak electron donor-acceptor (EDA) complex. The resulting ground-state Ru(I) species then reduces the NHMP sulfone, causing it to fragment and release a highly reactive sulfinyl radical. The rapid radical-radical recombination between the aniline radical cation and the sulfinyl radical yields the sulfonated product with exquisite para- or N-regioselectivity, avoiding the need for pre-functionalized aryl halides ()[2].

Enantiospecific SuFEx for Sulfonimidamides

Sulfonimidamides are emerging 3D bioisosteres of sulfonamides, possessing an intrinsic chiral center at the sulfur atom. Synthesizing these via SuFEx with anilines is notoriously difficult due to the aniline's low nucleophilicity. The Causality: The addition of Calcium bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, acts as a highly specialized Lewis acid. The Ca²⁺ ion coordinates strongly with the leaving fluoride ion of the sulfonimidoyl fluoride. This chelation creates a highly organized, S_N2-like transition state that forces an absolute inversion of stereochemistry at the sulfur atom, allowing the 4-AP-THP amine to attack efficiently without product racemization ()[3].

Visualizing the Reaction Space

G A 4-AP-THP (Core Scaffold) B Amidation (HATU/DIPEA) A->B Acyl Chlorides / Acids C Sulfonylation (Photocatalytic) A->C NHMP Sulfones D SuFEx (Ca(NTf2)2) A->D Sulfonimidoyl Fluorides E Buchwald-Hartwig (Pd/BrettPhos) A->E Aryl Halides

Fig 1. Divergent derivatization pathways for the 4-AP-THP scaffold.

Mechanism Ru2 Ru(II) Ground State Ru2_ex *Ru(II) Excited State Ru2->Ru2_ex Blue LED (hv) Ru1 Ru(I) Intermediate Ru2_ex->Ru1 SET (Oxidizes Aniline) Ru1->Ru2 SET (Reduces NHMP) Aniline 4-AP-THP Aniline_Rad Aniline Radical Cation Aniline->Aniline_Rad -e⁻ Product Sulfonylated Product Aniline_Rad->Product Radical Recombination NHMP NHMP Sulfone Sulf_Rad Sulfinyl Radical NHMP->Sulf_Rad +e⁻ (Fragmentation) Sulf_Rad->Product Radical Recombination

Fig 2. Photoredox catalytic cycle for the late-stage sulfonylation of 4-AP-THP.

Quantitative Data Summary

Derivatization MethodKey Reagents / CatalystsTypical YieldReaction TimePrimary Advantage for Drug Discovery
Amidation HATU, DIPEA, DCM85–95%2–4 hPrevents epimerization of chiral acids; highly scalable.
Photocatalytic Sulfonylation NHMP Sulfone, Ru(bpy)₃²⁺, Blue LED60–85%2 hExtremely mild; tolerates complex, sensitive functional groups.
Enantiospecific SuFEx Sulfonimidoyl Fluoride, Ca(NTf₂)₂70–90%5–24 hComplete inversion of stereochemistry; accesses novel 3D space.
Buchwald-Hartwig Pd(OAc)₂, BrettPhos, NaOtBu65–80%12 hInstalls bulky aryl groups; BrettPhos prevents bis-arylation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the workflow to confirm mechanistic progression before advancing to the next step.

Protocol A: Photocatalytic Sulfonylation of 4-AP-THP

Reference Standard: Adapted from [2].

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add 4-AP-THP (1.0 equiv, 0.2 mmol), the target NHMP sulfone (3.0 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol %).

  • Degassing (Critical IPC): Dissolve the mixture in anhydrous MeCN (0.1 M). Degas via three freeze-pump-thaw cycles.

    • Self-Validation: Monitor for the complete cessation of bubble formation during the thaw cycle. Oxygen is a potent quencher of the Ru(II) triplet excited state; failure to achieve a strict inert atmosphere will result in a persistently dark reaction mixture without product conversion.

  • Irradiation: Stir the mixture under irradiation with a 450 nm blue LED at room temperature for 2 hours.

    • Self-Validation: The reaction mixture must maintain a vibrant, luminescent orange hue. A shift to a muddy brown indicates catalyst degradation or solvent contamination.

  • Quenching & Analysis: Turn off the light source and expose the mixture to air.

    • Self-Validation: Perform immediate LC-MS analysis. The successful generation of the sulfinyl radical is confirmed by the complete disappearance of the m/z 178 peak (4-AP-THP) and the emergence of the corresponding M+H product peak.

Protocol B: Enantiospecific SuFEx Amidation

Reference Standard: Adapted from[3].

  • Lewis Acid Activation: To an oven-dried vial, add the chiral sulfonimidoyl fluoride (1.0 equiv, 0.2 mmol) and Ca(NTf₂)₂ (2.0 equiv).

    • Self-Validation: The use of 2.0 equivalents is mandatory. The reaction is autoinhibitory because the sulfonimidamide product coordinates to the Ca²⁺ ion. If only 1.0 equiv is used, the reaction will stall at ~30% conversion.

  • Aniline Addition: Add 4-AP-THP (1.5 equiv) dissolved in anhydrous MeCN (2.0 mL). Stir at room temperature.

    • Self-Validation: The solution should remain homogeneous. If rapid precipitation occurs, moisture has compromised the Ca(NTf₂)₂ catalyst, converting it to an inactive hydrate.

  • Reaction Monitoring: Stir for 5 hours.

    • Self-Validation: TLC (Hexanes/EtOAc) should confirm the consumption of the highly polar 4-AP-THP spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 10 mL). The basic wash is critical to neutralize the generated HF and prevent acid-catalyzed racemization of the newly formed sulfonimidamide.

References

  • Functionalised amine derivatives as IL-17 modulators (WO2020120141A1).
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones . ACS Catalysis.[Link]

  • Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides . Organic Letters.[Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides . PMC - NIH / Organic Letters.[Link]

Sources

Foundational

Engineering Tetrahydropyran Derivatives for Targeted Oncology: A Technical Guide on Synthesis, Mechanisms, and Preclinical Validation

As a Senior Application Scientist navigating the complex landscape of oncology drug discovery, I frequently encounter the challenge of balancing molecular lipophilicity with target specificity. The tetrahydropyran (THP)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of oncology drug discovery, I frequently encounter the challenge of balancing molecular lipophilicity with target specificity. The tetrahydropyran (THP) scaffold—a privileged, oxygen-containing six-membered heterocyclic ring—has emerged as a foundational pharmacophore in modern anticancer agent design. Naturally occurring in marine macrolides like neopeltolide, the THP core provides a conformationally restricted framework that precisely orients functional groups to interact with diverse intracellular targets, from the mitochondrial electron transport chain to specific methyltransferases 1.

This whitepaper dissects the rational design of THP derivatives, elucidates their multifaceted mechanisms of action, and provides self-validating experimental protocols for synthesizing and evaluating these compounds in preclinical oncology models.

Mechanistic Paradigms of THP Derivatives in Oncology

The versatility of the THP ring lies in its ability to be functionalized at the 2, 4, and 6 positions, generating stereocenters that dictate biological activity. We classify the anticancer mechanisms of THP derivatives into three primary pathways:

  • Mitochondrial ATP Synthesis Inhibition: Natural and synthetic neopeltolide analogs exhibit nanomolar cytotoxicity against A549 (lung) and PANC-1 (pancreatic) cell lines. The causality here is rooted in the molecule's ability to selectively target the cytochrome bc1 complex within the mitochondrial electron transport chain. By inhibiting this complex, THP derivatives induce severe cellular energy stress, bypassing traditional resistance mechanisms associated with tubulin or actin targeting, and ultimately triggering non-apoptotic or apoptotic cell death depending on the cellular context 1.

  • Cell Cycle Arrest and Apoptosis: Synthetic 5-methylidene-tetrahydropyran-4-ones (e.g., compound 11c) have demonstrated potent activity against acute promyelocytic leukemia (HL-60). The α,β-unsaturated carbonyl system acts as a Michael acceptor, covalently binding to nucleophilic residues on regulatory proteins. This interaction causes a profound arrest of the cell cycle at the G2/M phase and induces mitochondrial-mediated apoptosis 2.

  • Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition: Methylated THP derivatives have been engineered to inhibit ICMT, an enzyme critical for the post-translational modification and membrane localization of Ras proteins. By blocking ICMT, THP derivatives cause a dose-dependent mislocalization of Ras to the cytosol, thereby neutralizing Ras-driven oncogenic signaling 3.

MoA THP Tetrahydropyran (THP) Derivative CytBC1 Cytochrome bc1 Complex (Mitochondria) THP->CytBC1 Binds ICMT ICMT Enzyme (Endoplasmic Reticulum) THP->ICMT Inhibits ATP ATP Depletion & Energy Stress CytBC1->ATP Blocks ETC Ras Ras Cytosolic Mislocalization ICMT->Ras Prevents Prenylation Apoptosis Apoptosis / Cell Death ATP->Apoptosis Triggers Ras->Apoptosis Halts Proliferation

Mechanistic pathways of THP derivatives driving cancer cell apoptosis.

Quantitative Efficacy Data

To benchmark the therapeutic window of these compounds, it is crucial to compare their half-maximal inhibitory concentrations (IC50) across distinct cancer lineages. The table below consolidates the in vitro cytotoxicity of leading THP classes.

Compound Class / DerivativeTarget Cell LineCancer TypeIC50 (µM)Primary MechanismRef
Neopeltolide Analog A549Lung Adenocarcinoma< 0.001Cytochrome bc1 inhibition1
Neopeltolide Analog PANC-1Pancreatic Carcinoma< 0.005Cytochrome bc1 inhibition1
5-Methylidene-THP-4-one (11c) HL-60Promyelocytic Leukemia< 5.0G2/M Arrest / Apoptosis2
5-Methylidene-THP-4-one (11o) MCF-7Breast Adenocarcinoma< 5.0G2/M Arrest / Apoptosis2
Guanylhydrazone THP (Cmpd 3) K562Chronic Myelogenous Leukemia12.4G1 Phase Arrest4
Methylated THP (Cmpd 75) MDA-MB-231Triple-Negative Breast~1.5ICMT Inhibition3

Experimental Workflows & Self-Validating Protocols

As application scientists, we must ensure that our synthetic and biological evaluation pipelines are robust and reproducible. The following protocols outline the synthesis of the THP core via Prins cyclization and the subsequent biological validation.

Workflow Synth 1. Prins Cyclization (Aldehyde + Homoallylic Alc.) Purify 2. Flash Chromatography (Stereoisomer Separation) Synth->Purify Screen 3. MTT Viability Assay (IC50 Determination) Purify->Screen FACS 4. Flow Cytometry (PI/Annexin V Staining) Screen->FACS Target 5. Western Blot (Target Protein Expression) FACS->Target

End-to-end workflow for the synthesis and biological validation of THP agents.

Protocol A: Stereoselective Synthesis of the THP Core via Prins Cyclization

The Prins cyclization is the method of choice for constructing 2,4,6-trisubstituted tetrahydropyrans because it allows for excellent diastereoselectivity, ensuring the equatorial positioning of bulky substituents which is vital for target receptor fit 4.

Materials: Homoallylic alcohol, aromatic/aliphatic aldehyde, Indium(III) chloride (InCl 3​ ) or Iron(III) chloride (FeCl 3​ ) as a Lewis acid catalyst, anhydrous dichloromethane (DCM).

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of the homoallylic alcohol and 1.2 equivalents of the aldehyde in anhydrous DCM (0.2 M concentration).

  • Catalysis: Cool the mixture to 0°C. Add 10 mol% of the Lewis acid catalyst (e.g., InCl 3​ ) dropwise.

    • Causality Note: Cooling minimizes unwanted side reactions like etherification or polymerization of the highly reactive aldehyde.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase.

  • Quenching & Extraction: Once the starting materials are consumed, quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Self-Validation Step: Confirm the relative stereochemistry of the 2,4,6-positions using 1D NOESY NMR; the desired all-equatorial isomer will show distinct NOE cross-peaks between the axial protons at C2, C4, and C6.

Protocol B: Mechanistic Validation via Flow Cytometry (Apoptosis vs. Necrosis)

To confirm that the cytotoxicity observed in MTT assays is due to programmed cell death rather than non-specific necrosis, a dual-staining flow cytometry approach is mandatory 2.

Materials: Target cancer cells (e.g., HL-60 or MCF-7), Annexin V-FITC, Propidium Iodide (PI), Binding Buffer.

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates at a density of 1×105 cells/well. Incubate for 24 hours. Treat cells with the THP derivative at 0.5×, 1×, and 2× the calculated IC50 concentration, alongside a vehicle control (0.1% DMSO).

  • Harvesting: After 48 hours of treatment, collect both the culture media (containing detached, apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 1,200 rpm for 5 minutes.

  • Washing & Resuspension: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red, which can interfere with fluorescence. Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. Gently vortex and incubate in the dark at room temperature for 15 minutes.

    • Causality Note: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only permeates cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample.

  • Self-Validation Step: Ensure the vehicle control shows >90% viability (Annexin V- / PI-). A successful THP candidate will demonstrate a dose-dependent shift into the lower-right quadrant (Annexin V+ / PI-, early apoptosis) and upper-right quadrant (Annexin V+ / PI+, late apoptosis).

Conclusion & Future Perspectives

The tetrahydropyran scaffold remains a cornerstone in the architectural design of novel chemotherapeutics. By manipulating the stereochemistry and functional groups around the THP ring, we can pivot the mechanism of action from mitochondrial disruption to specific enzyme inhibition. Future drug development efforts should focus on optimizing the pharmacokinetic profiles (e.g., metabolic stability and aqueous solubility) of these derivatives to transition them from potent in vitro tools to viable in vivo clinical candidates.

References

  • Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents, Frontiers in Chemistry,
  • Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity, Molecules (MDPI),
  • Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Deriv

Sources

Exploratory

Screening protocols for tetrahydropyran-based kinase inhibitors

Title: Strategic Screening Protocols for Tetrahydropyran-Based Kinase Inhibitors: A Mechanistic and Biophysical Guide 1. Introduction: The Strategic Role of the Tetrahydropyran Scaffold Tetrahydropyran (THP) rings have e...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Screening Protocols for Tetrahydropyran-Based Kinase Inhibitors: A Mechanistic and Biophysical Guide

1. Introduction: The Strategic Role of the Tetrahydropyran Scaffold Tetrahydropyran (THP) rings have emerged as privileged structural motifs in the rational design of kinase inhibitors. Unlike flat, purely aromatic systems that often suffer from poor aqueous solubility and promiscuous binding, the sp3-rich character of THP introduces critical three-dimensional vectors. This allows medicinal chemists to precisely target solvent-exposed regions or hydrophobic back-pockets within the kinase ATP-binding site.

For example, in the development of highly selective mTOR inhibitors, the incorporation of a THP ring effectively occupies the solvent-exposed region while the core heterocycle anchors into the hinge pocket, yielding sub-nanomolar potency and exceptional selectivity profiles[1]. Similarly, in the optimization of Janus Kinase 1 (JAK1) inhibitors, transitioning from a cyclohexylamine to a THP chemotype dramatically improved Ligand Lipophilicity Efficiency (LLE) and mitigated hERG liabilities[2]. Furthermore, the specific orientation and strain energy of the THP ring are critical; optimizing these parameters has led to the discovery of highly potent, brain-penetrant LRRK2 inhibitors for Parkinson's disease[3].

2. Multi-Tiered Screening Cascade To effectively evaluate THP-based kinase inhibitors, a robust, multi-tiered screening cascade must be employed. This ensures that initial hits are rigorously validated for binding kinetics, selectivity, and cellular target engagement.

Workflow HTS Primary HTS (TR-FRET Assay) Triage Hit Triage (Counter-Screens) HTS->Triage IC50 < 1 µM Biophys Biophysical Validation (SPR Kinetics) Triage->Biophys Selectivity Confirmed Struct Structural Biology (X-ray Crystallography) Biophys->Struct KD Validated Cell Cellular Target Engagement (NanoBRET) Biophys->Cell Permeability Confirmed

Multi-tiered screening cascade for THP-based kinase inhibitors.

3. Primary Biochemical Screening: Time-Resolved FRET (TR-FRET) Protocol TR-FRET is the gold standard for primary screening of THP-based inhibitors. The ratiometric nature of TR-FRET inherently normalizes well-to-well variations and negates the auto-fluorescence frequently associated with complex heterocyclic scaffolds.

Self-Validating System: The assay must include a known reference inhibitor (e.g., Staurosporine or a specific clinical compound) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness for high-throughput execution.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality / Rationale: Brij-35 is a non-ionic detergent essential for preventing the aggregation of lipophilic THP derivatives, ensuring that the measured IC50 reflects true molecular binding rather than non-specific colloidal inhibition.

  • Compound Dispensing: Acoustically dispense (via Echo 550) 100 nL of THP-inhibitors in DMSO into a 384-well low-volume plate.

  • Enzyme Addition & Pre-incubation: Add 5 µL of the target kinase (e.g., mTOR or LRRK2) at a concentration of 2 nM. Incubate at room temperature for 30 minutes.

    • Causality / Rationale: THP derivatives targeting deep hydrophobic pockets often exhibit slower association rates ( kon​ ). Pre-incubating the enzyme with the inhibitor before adding the competitive tracer ensures the system reaches thermodynamic equilibrium, preventing the underestimation of compound potency.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647-labeled tracer) and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Detection: Incubate for 1 hour, then read on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

    • Causality / Rationale: The time-delay (typically 50-100 µs) before reading emission eliminates short-lived background fluorescence from the assay components or the THP compounds themselves, yielding a high signal-to-background ratio.

4. Biophysical Validation: Surface Plasmon Resonance (SPR) While TR-FRET provides IC50 values, SPR is required to elucidate the binding kinetics ( kon​ and koff​ ). The oxygen atom in the THP ring is frequently leveraged to form critical hydrogen bonds with the kinase hinge region or solvent channel, which directly impacts the drug's residence time ( 1/koff​ )[3].

Self-Validating System: A reference flow cell (unmodified or mock-coupled) must be used in parallel with the active flow cell to subtract bulk refractive index changes and non-specific binding.

Step-by-Step Methodology:

  • Surface Functionalization: Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Immobilize an anti-His antibody using standard amine coupling (EDC/NHS).

    • Causality / Rationale: Direct amine coupling of the kinase can randomly orient the protein and physically block the ATP-binding site. Capturing the His-tagged kinase via an antibody ensures a uniform orientation, keeping the active site fully accessible to the THP inhibitor.

  • Kinase Capture: Inject the His-tagged target kinase over the active flow cell to achieve a capture level of ~2000 Resonance Units (RU).

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 3-fold dilution series of the THP inhibitor (e.g., 0.3 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO). Inject each concentration for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

    • Causality / Rationale: Maintaining exactly 2% DMSO in both the running buffer and the analyte samples is critical. THP compounds are sensitive to bulk refractive index shifts caused by DMSO mismatches; strict solvent correction ensures the measured RU reflects true mass accumulation.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the captured kinase and bound inhibitor, regenerating the anti-His surface for the next cycle.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

5. Cellular Target Engagement and Pathway Analysis Once biochemical potency and binding kinetics are established, the inhibitor must be validated in a cellular context. For example, THP-based mTOR inhibitors are evaluated for their ability to suppress downstream signaling pathways, ultimately halting cell proliferation[1].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Effect Cell Proliferation mTOR->Effect THP THP-Based Inhibitor THP->mTOR Competitive Inhibition

Mechanism of THP-based inhibitors targeting the mTOR signaling pathway.

6. Quantitative Data Presentation: The Impact of the THP Scaffold The transition to a THP scaffold often yields superior physicochemical properties compared to traditional aliphatic or aromatic rings. The table below summarizes the comparative advantages observed during the optimization of kinase inhibitors (data synthesized from established SAR trends in JAK1 and LRRK2 inhibitor development)[2][3].

Scaffold TypeTarget KinaseBiochemical IC50 (nM)Ligand Lipophilicity Efficiency (LLE)hERG Inhibition IC50 (nM)Metabolic Clearance (Cl_int, mL/min/kg)
CyclohexylamineJAK112.5< 0.5 (14.5% of analogs)< 5,000 (High Liability)> 40 (Rapid Clearance)
Tetrahydropyran (THP) JAK1 3.2 > 0.5 (87.7% of analogs) > 20,000 (Clean Profile) < 20 (Stable)
Pyrrolopyrimidine-AlkylLRRK245.00.2N/AHigh
Pyrrolopyrimidine-THP LRRK2 8.0 0.6 N/A Low (Brain Penetrant)

7. References

  • Title: Chemical and Structural Strategies to Selectively Target mTOR Kinase Source: PMC (PubMed Central) URL:

  • Title: Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors Source: RSC Publishing URL:

  • Title: The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties Source: ACS Publications (Journal of Medicinal Chemistry) URL:

Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity MTT Assay for Novel Heterocyclic Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for employing the MTT assay to determine the cytotoxic potential of novel heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for employing the MTT assay to determine the cytotoxic potential of novel heterocyclic compounds. Moving beyond a simple recitation of steps, this document delves into the biochemical principles, critical optimization parameters, and data interpretation strategies required for generating robust and reliable results.

Part 1: The Scientific Foundation of the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro toxicology and drug discovery.[1][2] It is a quantitative, colorimetric method used to assess cellular metabolic activity, which serves as a powerful proxy for cell viability, proliferation, and cytotoxicity.[1][3][4]

The Core Mechanism: From Tetrazolium to Formazan

The assay's principle is centered on the enzymatic reduction of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product.[3][4] This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of metabolically active cells.[3][4][5]

The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells in the culture well.[1][3] A cytotoxic compound will compromise cellular integrity and mitochondrial function, leading to a decrease in metabolic activity and thus a reduced purple color signal.

MTT_Mechanism cluster_cell Viable Cell cluster_extracellular Assay Well MTT MTT (Yellow, Soluble) Mitochondrion Mitochondrion MTT->Mitochondrion Enters Cell Formazan Formazan (Purple, Insoluble Crystals) Mitochondrion->Formazan NAD(P)H-dependent oxidoreductases Solubilization Add Solubilization Agent (e.g., DMSO) Formazan->Solubilization Crystals accumulate Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Dissolved Formazan

Caption: Mechanism of the MTT assay within a viable cell.

A Critical Distinction: Metabolic Activity vs. Cell Viability

A seasoned scientist understands that the MTT assay is an indirect measure of cell number. It quantifies the metabolic rate of a cell population.[4] While this is an excellent indicator of cell health, it is crucial to recognize that a compound can alter cellular metabolism without being directly cytotoxic.[4] For instance, a compound might induce a state of cellular stress or senescence, reducing metabolic activity in viable cells and leading to a false positive for cytotoxicity. Therefore, results should always be interpreted in the context of cell morphology observed via microscopy.

Part 2: Designing a Self-Validating Experimental Protocol

The trustworthiness of MTT assay data hinges on meticulous experimental design and optimization. Each step must be considered to build a self-validating system.

Foundational Work: Cell and Compound Preparation

Cell Line Selection and Culture: The choice of cell line is paramount and should be directly relevant to the research question (e.g., using MCF-7 breast cancer cells to test a potential breast cancer therapeutic).[2][6] It is imperative to use authenticated, low-passage cell lines from a reputable repository like the American Type Culture Collection (ATCC) to ensure reproducibility and relevance.[7][8][9] Adherence to best practices in aseptic technique and cell culture is non-negotiable.[5][8][10]

Preparation of Novel Heterocyclic Compounds: Heterocyclic compounds often present solubility challenges. A systematic approach is required to ensure accurate dosing.

  • Solvent Hierarchy: The preferred solvent is always the complete culture medium. If the compound is insoluble, the next choice is typically Dimethyl Sulfoxide (DMSO), followed by ethanol.[11]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[12] This stock can be stored at -20°C or -80°C for long-term stability. Techniques like vortexing, gentle warming to 37°C, or brief sonication can aid dissolution.[11][12][13]

  • Vehicle Control is Mandatory: A vehicle control is essential to differentiate the cytotoxic effect of the compound from that of the solvent.[2][14] This control consists of cells treated with the highest volume of solvent (e.g., DMSO) used in the test wells. The final concentration of DMSO in the culture medium should not exceed 1%, with an ideal target of ≤0.5% to prevent solvent-induced toxicity.[14]

Optimizing Cell Seeding Density

The assay's sensitivity and linear range are highly dependent on the number of cells seeded per well.[3][15] Seeding too few cells will result in a low signal, while too many cells can lead to nutrient depletion, contact inhibition, and a plateauing of the signal, masking cytotoxic effects. The goal is to ensure that at the point of adding the MTT reagent, the untreated control cells are in the exponential growth phase and yield an absorbance value within the linear range of the spectrophotometer, typically between 0.75 and 1.25.[3][16]

Protocol for Seeding Density Optimization:

  • Prepare a serial dilution of cells (e.g., from 100,000 to 1,000 cells/well).

  • Plate 100 µL of each cell dilution in a 96-well plate in triplicate.

  • Include three control wells with medium only to serve as blanks.[3]

  • Incubate the plate for the intended duration of your compound exposure (e.g., 24 hours).

  • Perform the MTT assay as described in Part 3.

  • Plot the average absorbance (minus blank) against the number of cells seeded.

  • Select a cell density from the linear portion of the resulting curve for all future experiments.

Parameter Recommendation Rationale
Seeding Density 1,000 - 100,000 cells/wellVaries by cell type; must be optimized empirically.[3]
Incubation Time 24, 48, or 72 hoursDepends on cell doubling time and experimental goals.[2]
Final DMSO Conc. ≤ 0.5%Minimizes solvent-induced cytotoxicity.[14]
Control Absorbance 0.75 - 1.25 O.D.Ensures measurement is within the reliable linear range.[3][16]

Part 3: The Step-by-Step Experimental Workflow

This section outlines the detailed methodology for performing the MTT assay.

Caption: High-level workflow for the MTT cytotoxicity assay.

Materials and Reagents
  • Selected cell line in exponential growth phase

  • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Sterile, 96-well flat-bottom tissue culture plates

  • Novel heterocyclic compound(s)

  • DMSO (or other appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Solubilization Solution (e.g., 100% DMSO, acidified isopropanol, or 10% Triton X-100 with 0.1 N HCl in anhydrous isopropanol[5])

  • Multichannel pipette

  • Microplate reader with a 570 nm filter

Detailed Protocol

Day 1: Cell Seeding

  • Harvest and count cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the pre-determined optimal seeding density in complete culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.[2][17]

Day 2: Compound Treatment

  • Prepare serial dilutions of your heterocyclic compound in complete culture medium from your DMSO stock. Remember to prepare a corresponding vehicle control for each concentration.

  • Carefully aspirate the old medium from the cells.

  • Add 100 µL of the appropriate treatment medium to each well (blanks, vehicle controls, and test concentrations).

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (after 48h exposure): MTT Assay

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2][18] Protect this solution from light. Immediately before use, dilute this stock 1:10 in serum-free, phenol red-free medium to a final working concentration of 0.5 mg/mL.[17]

  • MTT Incubation: Carefully aspirate the compound-containing medium from each well. Add 100 µL of the MTT working solution to all wells, including blanks.

  • Incubate the plate for 2 to 4 hours at 37°C, protected from light (e.g., wrapped in aluminum foil).[2][3] Visually inspect for the formation of purple precipitate in the cells under a microscope.

  • Formazan Solubilization:

    • For adherent cells , carefully aspirate the MTT solution without disturbing the formazan crystals.[2][18]

    • For suspension cells , centrifuge the plate (e.g., 1000 x g for 5 minutes) before aspirating the supernatant.[18]

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[2][15]

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete dissolution of the formazan crystals.[2][18]

Absorbance Measurement

  • Ensure there are no bubbles in the wells.

  • Measure the absorbance (Optical Density, O.D.) of each well at 570 nm using a microplate reader.[3][15][19] A reference wavelength of >650 nm can be used to subtract background absorbance from plate imperfections.[16][18]

Part 4: Data Analysis and Interpretation

Raw absorbance values must be processed to determine the cytotoxic effect of the compound.

  • Correct Absorbance: For each well, subtract the average absorbance of the blank (medium-only) wells from its reading.[18]

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells.

    % Viability = ( [Corrected O.D. of Test Well] / [Average Corrected O.D. of Vehicle Control Wells] ) x 100

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). This will typically yield a sigmoidal curve.

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of your compound that reduces cell viability by 50%. This value is a key metric of a compound's potency and is calculated from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).[2]

Part 5: Ensuring Trustworthiness: Troubleshooting and Limitations

A robust protocol anticipates and addresses potential issues.

Troubleshooting Common Problems
Problem Potential Cause(s) Solution(s)
High Background Contamination (bacterial/yeast); Phenol red or serum interference.Use sterile technique; Use phenol red-free and serum-free medium during MTT incubation step.[3][18]
Low Absorbance Insufficient cell number; Short MTT incubation time; Incomplete formazan solubilization.Optimize seeding density; Increase MTT incubation time (up to 4 hours); Increase shaking time or gently pipette to mix.[3][18]
Inconsistent Replicates Uneven cell seeding; Edge effects; Incomplete formazan dissolution.Ensure homogenous cell suspension before plating; Avoid using outer wells or fill with PBS; Ensure complete dissolution before reading.
Compound Interference Colored compounds absorb at 570 nm; Compound reduces MTT chemically.Run a parallel plate with no cells (compound + medium only) to measure and subtract compound absorbance; Consider an alternative assay.[20]
Inherent Limitations and Prudent Alternatives

While powerful, the MTT assay is not without its limitations. Awareness of these is the mark of an authoritative researcher.

  • Indirect Measurement: As discussed, it measures metabolic activity, which can be affected by factors other than cell death.[4]

  • Compound Interference: Novel heterocyclic compounds can be brightly colored or possess reducing properties, leading to false absorbance readings.[20][21]

  • Toxicity of Reagents: The MTT reagent itself can be toxic to cells, especially with extended incubation periods.[22] The solubilization step adds procedural complexity and a potential source of error.[18][23]

When these limitations are a concern, consider alternative assays:

  • Water-Soluble Tetrazolium Salts (XTT, MTS, WSTs): These assays produce a soluble formazan product, eliminating the need for the solubilization step and simplifying the protocol.[23][24]

  • Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay where the blue resazurin is reduced to pink, fluorescent resorufin by viable cells. It is generally more sensitive and less toxic than MTT.[24][25]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, a direct marker of viable cells. They are extremely fast and well-suited for high-throughput screening.[22][24]

References

  • Bio-Rad. (n.d.). MTT Assay: Assessing Cell Proliferation. Bio-Rad. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

  • Bitesize Bio. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Bitesize Bio. Retrieved from [Link]

  • Pranavan, M., et al. (2020). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]

  • Das, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clyte. Retrieved from [Link]

  • 4Bio. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. 4Bio. Retrieved from [Link]

  • Velautham, R., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. Retrieved from [Link]

  • Velautham, R., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. PubMed. Retrieved from [Link]

  • Canvax. (2025, December 26). XTT Assays vs MTT comparision for Cell Viability. Canvax. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. Retrieved from [Link]

  • Ainslie Lab @ UNC. (n.d.). MTT Assay of Cell Viability Protocol. University of North Carolina. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Al-Ostath, S., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical Analysis: MTT-assay (cell viability test). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

Sources

Exploratory

Analytical Mastery of 4-Aryl-Tetrahydropyrans: Advanced HPLC and LC-MS/MS Methodologies

Chemical Context & Analytical Challenges 4-Aryl-tetrahydropyrans (4-aryl-THPs) represent a privileged class of heterocyclic scaffolds that are ubiquitous in both complex natural products (e.g., calyxins) and highly targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Challenges

4-Aryl-tetrahydropyrans (4-aryl-THPs) represent a privileged class of heterocyclic scaffolds that are ubiquitous in both complex natural products (e.g., calyxins) and highly targeted synthetic pharmaceuticals. Synthetically, these structures are frequently accessed via the stereoselective Prins-Friedel-Crafts cascade reaction, a process typically catalyzed by Lewis acids such as 1[1]. While this synthetic route is highly efficient, the generation of multiple stereocenters necessitates rigorous analytical methodologies to confirm diastereomeric and enantiomeric purity [2[2]].

From a medicinal chemistry perspective, the 4-aryl-THP motif is a critical pharmacophore. For instance, it serves as the core structural element in highly potent3 utilized in the treatment of type 2 diabetes[3]. Analytically, the challenge lies in the molecule's conformational dynamics: the THP ring typically adopts a chair conformation, projecting the bulky 4-aryl substituent into an equatorial position. This spatial arrangement dictates the molecule's interaction with chromatographic stationary phases and its ionization efficiency in mass spectrometry.

Chromatographic Strategies: Resolving the THP Scaffold

The separation of 4-aryl-THPs requires a dual-pronged approach, addressing both achiral purity and stereoisomeric resolution.

Achiral Reversed-Phase HPLC (RP-HPLC)

For standard purity assays and pharmacokinetic (PK) profiling, RP-HPLC is the workhorse. While standard C18 columns are effective, Phenyl-Hexyl stationary phases offer superior, orthogonal selectivity. Causality: The phenyl ring of the stationary phase engages in π−π stacking interactions with the 4-aryl group of the THP, while the hexyl linker provides sufficient hydrophobicity to retain the non-polar regions of the tetrahydropyran ring.

Chiral Chromatography for Stereoisomers

Because the Prins cyclization yields complex stereoisomers, chiral resolution is mandatory. Normal-phase chiral chromatography using cellulose-based stationary phases is the proven gold standard. For example, the enantiomeric excess of complex 4-aryl-THP natural product precursors has been successfully resolved using a 4[4]. Causality: The oxygen atom within the THP ring acts as a localized hydrogen-bond acceptor, interacting specifically with the chiral grooves of the cellulose derivative, while the non-polar hexane bulk solvent prevents the disruption of these delicate stereospecific hydrogen bonds.

Workflow A 4-Aryl-THP Matrix B Sample Prep (LLE/SPE) A->B C Chromatography B->C D Chiral HPLC (Hexane/IPA) C->D E Achiral RP-HPLC (C18/Phenyl-Hexyl) C->E F Detection D->F E->F G LC-MS/MS (ESI+) F->G

Analytical workflow for the chromatographic separation and MS detection of 4-aryl-THPs.

Mass Spectrometry (LC-MS/MS): Ionization and Fragmentation Mechanics

Ionization Dynamics

The ionization strategy is strictly dictated by the functionalization of the 4-aryl-THP core. Aminated derivatives, such as the 3-amino-butanamide DPP-IV inhibitors, possess a high proton affinity and ionize exceptionally well in Positive Electrospray Ionization (ESI+) [3]. Conversely, unfunctionalized or highly lipophilic 4-aryl-THPs lack basic sites. Causality: For these neutral compounds, the addition of ammonium formate (10 mM) to the mobile phase forces the formation of stable [M+NH4​]+ adducts, transforming an otherwise invisible analyte into a highly responsive MS target.

Collision-Induced Dissociation (CID) Pathways

Under CID, the tetrahydropyran ring undergoes highly predictable fragmentation. The most diagnostic pathway is a retro-Diels-Alder (RDA) ring cleavage , which splits the THP ring, often retaining the charge on the aryl-substituted fragment due to resonance stabilization. Secondary pathways include the neutral loss of water (-18 Da) if the THP is hydroxylated.

Fragmentation A [M+H]+ Precursor B CID Fragmentation A->B C Retro-Diels-Alder B->C D Neutral Loss (-H2O) B->D E Diagnostic Fragments C->E D->E

Collision-induced dissociation (CID) fragmentation pathways for 4-aryl-THP derivatives.

Quantitative Data Summaries

Table 1: Recommended HPLC Conditions for 4-Aryl-THP Analysis
Analytical GoalColumn ChemistryMobile Phase AMobile Phase BGradient / Isocratic
Achiral Purity Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)0.1% Formic Acid in H2​O AcetonitrileGradient (5% to 95% B over 10 min)
Chiral Resolution Chiralcel OJ (4.6 x 250 mm, 5 µm)HexaneIsopropanolIsocratic (82:18 v/v)
LC-MS/MS PK C18 (2.1 x 50 mm, 1.7 µm)10 mM Ammonium FormateMethanolGradient (10% to 90% B over 3 min)
Table 2: LC-MS/MS Optimization Parameters
Analyte ClassIonization ModePrecursor IonCapillary VoltageCollision Energy (CE)Diagnostic Neutral Losses
Aminated 4-Aryl-THPsESI+ [M+H]+ 3.5 kV15 - 30 eV-17 Da ( NH3​ )
Neutral 4-Aryl-THPsESI+ (Adduct) [M+NH4​]+ 3.0 kV10 - 25 eV-18 Da ( H2​O )
Halogenated Aryl-THPsAPCI- [M−H]− 2.5 kV20 - 40 eV-36 Da (HCl), -20 Da (HF)

Standardized Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in quality control checkpoint.

Protocol A: Chiral HPLC Method Validation
  • System Preparation: Flush the entire HPLC system with 100% Isopropanol for 30 minutes. Causality: Any residual aqueous buffers from previous reversed-phase runs will irreversibly damage the amylose/cellulose chiral stationary phase.

  • Column Equilibration: Install the Chiralcel OJ column. Equilibrate with Hexane/IPA (82:18 v/v) at a flow rate of 1.0 mL/min until the UV baseline and system pressure strictly stabilize.

  • Sample Preparation: Dissolve the 4-aryl-THP analyte directly in the mobile phase (Hexane/IPA) to a concentration of 1 mg/mL. Causality: Injecting samples dissolved in strong solvents (like pure DMSO) causes "solvent shock," leading to peak distortion and loss of chiral resolution.

  • Injection & Detection: Inject 10 µL. Monitor UV absorbance at the λmax​ of the specific aryl group (typically 254 nm or 280 nm).

  • Self-Validation Checkpoint: Run a blank injection (pure mobile phase) immediately following the highest concentration standard. The baseline must show zero carryover. If carryover is detected, introduce a needle wash step using Hexane/IPA/Ethanol (80:10:10).

Protocol B: LC-MS/MS MRM Optimization
  • Tuning Infusion: Infuse a 1 µg/mL solution of the 4-aryl-THP directly into the MS source at 10 µL/min using a syringe pump, combined via a T-piece with a 0.2 mL/min flow of 50:50 Mobile Phase A:B.

  • Precursor Selection: Scan in Q1 (ESI+) from m/z 100 to 800 to identify the [M+H]+ or [M+NH4​]+ adduct ion.

  • Collision Energy (CE) Ramping: Isolate the chosen precursor in Q1. Introduce Argon collision gas into Q2 and systematically ramp the CE from 10 to 50 eV.

  • Product Ion Selection: Identify the two most abundant and stable fragments in Q3 (e.g., the RDA cleavage product). Assign the strongest fragment as the Quantifier and the second strongest as the Qualifier .

  • Self-Validation Checkpoint: Calculate the ion ratio (Qualifier area / Quantifier area). This ratio must remain consistent ( ±20% ) across all subsequent biological or synthetic samples. A deviation in this ratio mathematically proves the presence of a co-eluting interference, invalidating the peak purity.

References

  • Stereoselective One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyran via Prins−Friedel−Crafts Reaction | The Journal of Organic Chemistry - ACS Publications.
  • (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed.
  • Synthesis and Structure Revision of Calyxin Natural Products - ACS Publications.
  • Boron trifluoride diethyl etherate for synthesis 109-63-7 - Sigma-Aldrich.

Sources

Foundational

A Hierarchical Workflow for the Discovery and Validation of Novel Tetrahydropalmatine (THP) Derivatives as Analgesic and Anti-inflammatory Agents

An In-Depth Technical Guide Introduction: The Rationale for THP Derivative Screening Tetrahydropalmatine (THP) is an isoquinoline alkaloid with a well-documented history in traditional medicine for its sedative and analg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Rationale for THP Derivative Screening

Tetrahydropalmatine (THP) is an isoquinoline alkaloid with a well-documented history in traditional medicine for its sedative and analgesic properties.[1][2] Its pharmacological profile is complex, primarily involving the antagonism of dopamine D1 and D2 receptors, but also interacting with GABAergic, serotonergic, and adrenergic systems.[1][3] This multifaceted mechanism of action suggests that THP is a promising scaffold for the development of novel therapeutics. Recent research has further elucidated its anti-inflammatory effects, often linked to the modulation of critical signaling pathways such as NF-κB and MAPKs.[2][4]

However, the clinical utility of THP itself can be limited by factors such as bioavailability, off-target effects, or suboptimal potency. The strategic chemical modification of the THP core to create novel derivatives presents a compelling opportunity to refine its pharmacological properties—enhancing efficacy, improving safety profiles, and potentially uncovering new therapeutic applications.

This guide presents a comprehensive, field-proven experimental workflow for the systematic screening and validation of THP derivatives. It is designed to logically progress from high-throughput in vitro assays to more complex in vivo models, ensuring a cost-effective and scientifically rigorous evaluation. The causality behind each experimental choice is explained, providing researchers with not just a protocol, but a strategic framework for decision-making in the early stages of drug discovery.

Phase 1: Foundational In Vitro Screening – Gauging Anti-inflammatory Potential

The initial phase focuses on cell-free and cell-based assays to rapidly identify derivatives with promising anti-inflammatory activity. This approach provides early mechanistic insights and allows for the prioritization of compounds for more resource-intensive testing.

Inhibition of Key Pro-inflammatory Enzymes

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.[5][6] Assessing a compound's ability to inhibit these enzymes is a foundational step in anti-inflammatory drug screening.[7][8]

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays (Cell-Free)

  • Principle: These assays measure the ability of a test compound (THP derivative) to directly inhibit the enzymatic activity of purified COX-1, COX-2, or 5-LOX. Fluorometric or colorimetric kits are widely available for this purpose.[7]

  • Methodology:

    • Reconstitute purified COX-1, COX-2, or 5-LOX enzymes according to the manufacturer's protocol.

    • Prepare a dilution series of the THP derivatives (e.g., 0.1, 1, 10, 100 µM) in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Diclofenac for COX, Zileuton for LOX).

    • In a 96-well plate, add the enzyme, the test compound/control, and the fluorescent or colorimetric substrate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at the recommended temperature (e.g., 37°C) for the specified time.

    • Measure the output (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for active compounds. A lower IC₅₀ indicates greater potency. Selectivity for COX-2 over COX-1 is often a desirable trait to minimize gastrointestinal side effects.[6]

Cellular Models of Inflammation

To assess activity in a more biologically relevant context, we utilize immortalized macrophage cell lines, such as RAW 264.7 or THP-1 monocytes.[4][7] These cells, when stimulated with lipopolysaccharide (LPS), mimic an acute inflammatory response by producing key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[7][9]

Experimental Protocol: Inhibition of NO and Cytokine Production in LPS-Stimulated Macrophages

  • Principle: This assay quantifies the ability of THP derivatives to suppress the production of NO and cytokines (e.g., TNF-α, IL-6) in macrophages activated by LPS, a component of gram-negative bacteria.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]

    • Compound Treatment: Pre-treat the cells with various concentrations of THP derivatives for 1-2 hours.

    • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include wells for vehicle control (cells + media), negative control (cells + LPS), and positive control (cells + LPS + known inhibitor like Dexamethasone).

    • Nitric Oxide (NO) Measurement:

      • Collect 100 µL of cell culture supernatant.

      • Quantify nitrite (a stable metabolite of NO) using the Griess Reagent system.[7] Measure absorbance at ~540 nm.

    • Cytokine Measurement (TNF-α, IL-6):

      • Collect supernatant and measure cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Cell Viability: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: Normalize the NO and cytokine levels to the vehicle control and calculate the percentage of inhibition relative to the LPS-only group. Determine IC₅₀ values for active, non-toxic compounds.

Phase 2: Probing the Analgesic Mechanisms In Vitro

Given THP's known interaction with the central nervous system, it is crucial to investigate the direct effects of its derivatives on key neurological targets associated with pain signaling.

Receptor Binding Assays

The analgesic effects of THP are strongly linked to its antagonism of dopamine D1 and D2 receptors, which can modulate pain perception and interact with the opioid system.[3][10] Derivatives may possess altered affinities or selectivities for these receptors.

Experimental Protocol: Dopamine (D₁, D₂) and Opioid (μ) Receptor Binding Assays

  • Principle: This competitive binding assay measures the ability of a THP derivative to displace a radiolabeled ligand from its target receptor (e.g., D₁, D₂, or μ-opioid) expressed in cell membranes.

  • Methodology:

    • Utilize commercially prepared cell membranes from cell lines stably expressing the human dopamine D₁, D₂, or μ-opioid receptors.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-SCH23390 for D₁, [³H]-Spiperone for D₂, [³H]-DAMGO for μ-opioid).

    • Add increasing concentrations of the unlabeled THP derivative to compete for binding sites.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the THP derivative to generate a competition curve. Calculate the Ki (inhibitory constant), which reflects the binding affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Phase 3: In Vivo Validation of Analgesic Efficacy

Compounds that demonstrate promising activity in in vitro assays are advanced to in vivo animal models. This phase is critical for evaluating the true therapeutic potential in a complex biological system, accounting for pharmacokinetics and systemic effects. All animal experiments must be conducted ethically and in accordance with institutional guidelines.[11]

Workflow for In Vivo Analgesic and Anti-inflammatory Screening

G cluster_2 Mechanistic Follow-up invitro_anti_inflam Anti-inflammatory Assays (COX/LOX, NO, Cytokines) inflammatory_pain Inflammatory Pain Models (Acetic Acid Writhing, Formalin Test) invitro_anti_inflam->inflammatory_pain Hits advance invitro_analgesic Analgesic Target Assays (Dopamine/Opioid Receptor Binding) acute_pain Acute Nociceptive Pain Models (Hot Plate, Tail Flick) invitro_analgesic->acute_pain Hits advance mechanism Mechanism of Action Studies (Western Blot for p-MAPK, NF-κB) acute_pain->mechanism acute_inflam Acute Inflammation Model (Carrageenan Paw Edema) inflammatory_pain->acute_inflam inflammatory_pain->mechanism acute_inflam->inflammatory_pain acute_inflam->mechanism neuropathic_pain Neuropathic Pain Model (Chronic Constriction Injury - CCI) neuropathic_pain->mechanism For promising leads

Caption: A hierarchical workflow for screening THP derivatives.

Models of Acute Nociceptive Pain

These models assess the central analgesic effects of compounds on responses to thermal stimuli. They are particularly useful for identifying compounds with opioid-like or other centrally acting mechanisms.[12][13]

Experimental Protocol: Hot Plate Test

  • Principle: This test measures the latency of a mouse or rat to react to a heated surface (e.g., by licking its paw or jumping). An increase in latency indicates a central analgesic effect.[11][14]

  • Methodology:

    • Divide animals (mice or rats) into groups: Vehicle Control, Positive Control (e.g., Morphine, 10 mg/kg), and THP Derivative groups (various doses).

    • Measure the baseline latency for each animal on the hot plate, maintained at a constant temperature (52-55°C). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[11]

    • Administer the test compounds or controls (e.g., intraperitoneally or orally).

    • At set time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Models of Inflammatory Pain

These models are essential as they induce a pain state that involves both inflammation and nociception, closely mimicking many clinical pain conditions.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing). This response is mediated by the release of pro-inflammatory mediators like prostaglandins.[12][15] A reduction in the number of writhes indicates peripheral analgesic activity.[16]

  • Methodology:

    • Group mice and administer vehicle, positive control (e.g., Aspirin, 100 mg/kg), or THP derivatives.

    • After a pre-treatment period (e.g., 30-60 minutes), administer a 0.6% solution of acetic acid intraperitoneally.[12]

    • Immediately place the mouse in an observation chamber and count the total number of writhes over a 20-30 minute period.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.

Experimental Protocol: Formalin Test

  • Principle: This robust model distinguishes between two phases of pain. The early phase (0-5 min) is due to direct chemical stimulation of nociceptors (neurogenic pain), while the late phase (15-30 min) is driven by inflammatory processes.[12][17] This allows for a more nuanced understanding of a compound's mechanism.

  • Methodology:

    • Group rats or mice and administer vehicle, positive control (e.g., Morphine for both phases, Diclofenac for the late phase), or THP derivatives.

    • After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.

    • Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 min) and the late phase (15-30 min).

  • Data Analysis: Compare the mean time spent licking/biting in the treated groups to the vehicle control group for both phases.

In Vivo Analgesic Model Type of Pain Principle Primary Measured Parameter
Hot Plate / Tail Flick Acute Nociceptive (Central)Response to a thermal stimulus.[12][13]Reaction time latency (seconds).
Acetic Acid Writhing Inflammatory (Peripheral)Chemical irritation of the peritoneum releases pain mediators.[12][15]Number of abdominal constrictions (writhes).
Formalin Test Neurogenic & InflammatoryBiphasic response to chemical nociceptor activation and subsequent inflammation.[12][17]Time spent licking/biting the paw (seconds).
Carrageenan Paw Edema Acute InflammatoryInjection of an irritant induces localized edema and hyperalgesia.[6][17]Paw volume increase (mL) or thickness (mm).

Phase 4: In Vivo Assessment of Anti-inflammatory Efficacy

This phase directly measures the ability of lead compounds to suppress an inflammatory response in a living organism.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Principle: This is the most widely used model for evaluating acute anti-inflammatory activity.[17][18] Subplantar injection of carrageenan, a seaweed extract, induces a reproducible inflammatory edema.

  • Methodology:

    • Group rats (e.g., Wistar) and administer vehicle, positive control (e.g., Diclofenac, 10 mg/kg), or THP derivatives.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[19]

    • Measure the paw volume again at several time points, typically 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the edema volume (Vt - V₀) at each time point and determine the percentage of edema inhibition for each treated group relative to the vehicle control.

Phase 5: Elucidating the Mechanism of Action

For lead compounds demonstrating significant in vivo efficacy, the final step is to confirm their molecular mechanism of action.

Signaling Pathways in Inflammation

Inflammatory stimuli, such as LPS or carrageenan, activate intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[20][21][22] These pathways culminate in the transcription of pro-inflammatory genes.[23] THP has been shown to inhibit these pathways.[2][4]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TLR4->IKK MKK MKKs TAK1->MKK MAPK p38 / JNK (MAP Kinases) MKK->MAPK Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MAPK->Cytokines activates transcription factors IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_p65 p65/p50 (NF-κB) IkB->NFkB_p65 inhibits NFkB_p65_nuc p65/p50 (Active) NFkB_p65->NFkB_p65_nuc translocates Nucleus Nucleus NFkB_p65_nuc->Cytokines induces transcription THP THP Derivative (Proposed Inhibition) THP->MAPK THP->IKK

Caption: Key inflammatory signaling pathways (MAPK and NF-κB).

Experimental Protocol: Western Blot Analysis

  • Principle: This technique allows for the quantification of specific proteins to confirm if a THP derivative inhibits the activation (phosphorylation) of key signaling molecules like p38 MAPK or the degradation of IκBα (an indicator of NF-κB activation).

  • Methodology:

    • Use tissue from the inflamed paw (carrageenan model) or LPS-stimulated RAW 264.7 cells that have been treated with the lead THP derivative.

    • Extract total protein and determine the concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38 MAPK) and their total forms. Also, probe for IκBα.

    • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity using densitometry software. A decrease in the ratio of phosphorylated protein to total protein, or a stabilization of IκBα levels in the presence of the THP derivative, confirms inhibition of the respective pathway.

Conclusion

This hierarchical screening workflow provides a robust and logical framework for identifying and validating novel THP derivatives with dual analgesic and anti-inflammatory potential. By progressing from high-throughput in vitro assays to definitive in vivo models and concluding with mechanistic studies, this process enables researchers to make informed decisions, efficiently allocating resources to the most promising candidates. This systematic approach, grounded in established pharmacological principles, is essential for translating the therapeutic promise of the THP scaffold into next-generation clinical candidates for the management of pain and inflammation.

References

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  • Xu, J., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Enzymology. Available from: [Link]

  • Mondal, P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tetrahydropalmatine sulfate?. Available from: [Link]

  • Wang, S., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • Wang, J., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. Available from: [Link]

  • Karakus, E., et al. (2013). Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats. Biomolecules and Biomedicine. Available from: [Link]

  • Mladenova, A., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals. Available from: [Link]

  • Abdel-Aziz, M., et al. (2015). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules. Available from: [Link]

  • Redoxis. In vivo Acute Inflammatory Models. Available from: [Link]

  • Antwi, A. O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture. Available from: [Link]

  • ResearchGate. NF-κB and MAPK signaling pathways in inflammation, stress response, and cancer. Available from: [Link]

  • Singh, S., et al. (2024). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics. Available from: [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. Available from: [Link]

  • Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Scripta Scientifica Pharmaceutica. Available from: [Link]

  • Starkl, P., et al. (2020). NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein. Frontiers in Immunology. Available from: [Link]

  • Khan, M. F., et al. (2022). Identification of Natural Compounds with Analgesic and Antiinflammatory Properties Using Machine Learning and Molecular Docking Studies. Letters in Drug Design & Discovery. Available from: [Link]

  • ResearchGate. NF-κB and MAPK pathways in inflammation. Available from: [Link]

  • Singh, S., et al. (2024). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics. Available from: [Link]

  • Kim, K. M., et al. (2010). Tetrahydropalmatine Inhibits Pro-Inflammatory Mediators in Lipopolysaccharide-Stimulated THP-1 Cells. Journal of Pharmacological Sciences. Available from: [Link]

  • Salvemini, D., & Neumann, W. L. (Eds.). (2009). In Vivo Models of Inflammation. Humana Press.
  • Arul, V. (2010). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Williams, R. O. (2020). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology. Available from: [Link]

  • Porsolt. Leading In Vivo and In Vitro Inflammation Models. Available from: [Link]

  • Ramírez-Cisneros, M. Á., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants. Available from: [Link]

  • Liu, Y., et al. (2021). Tetrahydropalmatine Regulates BDNF through TrkB/CAM Interaction to Alleviate the Neurotoxicity Induced by Methamphetamine. ACS Chemical Neuroscience. Available from: [Link]

  • Schmidt, C., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. Available from: [Link]

  • Navarro-Zaragoza, J., et al. (2022). Role of dopamine D4 receptor in the develpment of morphine-induced analgesic tolerance. Journal of Neurochemistry. Available from: [Link]

  • El-Haddad, A. E., et al. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. International Journal of Plant, Animal and Environmental Sciences. Available from: [Link]

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  • Enders, D., et al. (2005). Asymmetric Synthesis of Tetrahydropalmatine via Tandem 1,2-Addition/Cyclization. The Journal of Organic Chemistry. Available from: [Link]

  • McDermott, C. M., & Meyers, A. I. (2001). Total Synthesis of (−)-Tetrahydropalmatine via Chiral Formamidine Carbanions: Unexpected Behavior with Certain Ortho-Substituted Electrophiles. The Journal of Organic Chemistry. Available from: [Link]

  • Jan, B., et al. (2022). In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). Journal of Ethnopharmacology. Available from: [Link]

  • Karakus, E., et al. (2013). Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats. Biomolecules and Biomedicine. Available from: [Link]

  • Ullah, A., et al. (2024). Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available from: [Link]

  • Vinson, G. P., & Brennan, C. H. (2021). Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. Pharmaceuticals. Available from: [Link]

  • Wang, J., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. Available from: [Link]

  • Stein, C., & Zöllner, C. (2018). Peripheral opioid receptor agonists for analgesia: A comprehensive review. Journal of Anaesthesiology Clinical Pharmacology. Available from: [Link]

  • Bouyahya, A., et al. (2024). Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. Molecules. Available from: [Link]

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  • Vohra, P., et al. (2013). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian Journal of Pharmacology. Available from: [Link]

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Exploratory

Using 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile in fragment-based drug design

Title: Strategic Deployment of 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile in Fragment-Based Drug Design Executive Summary Fragment-Based Drug Design (FBDD) has fundamentally shifted early-stage drug discovery fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Deployment of 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile in Fragment-Based Drug Design

Executive Summary Fragment-Based Drug Design (FBDD) has fundamentally shifted early-stage drug discovery from high-throughput screening of massive, complex libraries to the meticulous optimization of small, highly efficient chemical fragments. As a Senior Application Scientist, I approach library design by prioritizing fragments that offer rich three-dimensionality and versatile synthetic vectors. This technical guide explores the application of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1462288-68-1)[1][2]—a functionally dense, sp3-rich building block—detailing its physicochemical rationale, primary screening methodologies, and subsequent hit-to-lead elaboration.

Physicochemical Profiling: Escaping Flatland

The success of a fragment hinges on its compliance with strict physicochemical parameters and its geometric complexity. Historically, discovery libraries were dominated by flat, aromatic compounds (sp2-hybridized) due to the ease of cross-coupling synthesis. However, as established by , increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) significantly enhances a molecule's solubility, target selectivity, and overall clinical success rate[3].

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is an exemplary candidate for FBDD because it perfectly balances the[4] with a high Fsp3​ value. The rigid tetrahydropyran ring projects the cyano and anilino-phenyl groups into distinct vectors, providing a robust 3D scaffold for target engagement.

Table 1: Physicochemical Properties & Ro3 Compliance

PropertyValueRo3 ThresholdAssessment
Molecular Weight (MW) 202.25 Da≤ 300 DaPass
Calculated LogP (cLogP) ~1.2≤ 3.0Pass
H-Bond Donors (HBD) 2 (from -NH2)≤ 3Pass
H-Bond Acceptors (HBA) 3 (N, O, N)≤ 3Pass
Rotatable Bonds 1≤ 3Pass
Fraction sp3 ( Fsp3​ ) 0.417 (5/12 carbons)> 0.36 (Ideal)Pass (High 3D character)

Fragment Screening: Ligand-Observed NMR

Because fragments possess low molecular weights, they typically exhibit weak binding affinities (high micromolar to millimolar Kd​ ). Consequently, highly sensitive biophysical techniques are required for hit detection. Saturation Transfer Difference (STD) NMR is the gold standard for this purpose, as it detects transient binding events and provides Group Epitope Mapping (GEM) to identify which specific protons of the fragment are in contact with the target protein[5][6].

STD_NMR_Logic Target Target Protein (Selective Saturation) SpinDiff Spin Diffusion (Intramolecular NOE) Target->SpinDiff RF Pulse Transfer Magnetization Transfer (Intermolecular NOE) SpinDiff->Transfer Surface Saturation Fragment Bound Fragment (CAS 1462288-68-1) Transfer->Fragment Transient Binding Signal Difference Spectrum (Hit Detection) Fragment->Signal Subtraction (I0 - Isat)

Fig 1. Mechanistic logic of Saturation Transfer Difference (STD) NMR.

Protocol 1: Self-Validating STD-NMR Screening
  • Step 1: Sample Preparation.

    • Action: Prepare a solution containing 10 µM target protein and 1 mM 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile in deuterated phosphate-buffered saline (D2O-PBS, pH 7.4).

    • Causality: The 1:100 protein-to-ligand ratio forces the system into the fast-exchange regime. The transient binding amplifies the saturation transfer from the protein to the bulk ligand pool. D2O is strictly mandated to eliminate the overwhelming H2O solvent resonance (4.7 ppm) that would otherwise obscure the fragment's critical tetrahydropyran aliphatic signals.

  • Step 2: On-Resonance Selective Irradiation.

    • Action: Apply a cascade of Gaussian-shaped pulses at -1.0 ppm for a saturation time of 2.0 seconds.

    • Causality: Irradiating at -1.0 ppm selectively excites the protein's aliphatic methyl groups (e.g., valine, leucine) without directly irradiating the fragment[7][8]. The 2.0-second duration allows optimal intramolecular spin diffusion across the entire protein framework before intermolecular transfer to the bound fragment occurs.

  • Step 3: Spectral Subtraction & T2 Filtering.

    • Action: Subtract the on-resonance spectrum from an off-resonance reference spectrum (irradiated at 40 ppm). Apply a 30 ms T1ρ​ or T2​ spin-lock filter.

    • Causality: The subtraction isolates only the signals of the bound fragment. The T2​ filter rapidly dephases the broad, fast-relaxing signals of the massive target protein, yielding a flat baseline for accurate integration of the sharp fragment peaks[8].

  • Step 4: System Validation Check.

    • Action: Run a negative control sample containing only the 1 mM fragment (no protein) using the exact same pulse sequence.

    • Causality: This self-validating step confirms that the -1.0 ppm RF pulse does not directly excite the fragment's pyran protons. A flat difference spectrum in the control guarantees that any signal observed in the primary assay is a true binding event, eliminating false positives.

Hit-to-Lead Elaboration Strategies

Once binding is confirmed and the binding mode is structurally validated (typically via X-ray crystallography), the fragment must be elaborated to improve affinity and selectivity. 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile offers two primary synthetic vectors:

  • The Aniline Amine (-NH2): An excellent nucleophile for amide couplings, reductive aminations, or urea formations.

  • The Cyano Group (-CN): Can be converted into a tetrazole (a carboxylic acid bioisostere) or reduced to a primary amine for further functionalization.

FBDD_Workflow Frag Fragment Library (CAS 1462288-68-1) Screen Primary Screening (STD-NMR) Frag->Screen Millimolar affinity Xray Orthogonal Validation (X-ray Crystallography) Screen->Xray Hit Identification Vector Vector Analysis (Aniline & Cyano) Xray->Vector Binding Mode Grow Fragment Growing (Amide Coupling) Vector->Grow Synthetic Elaboration Lead Lead Compound (Optimized Affinity) Grow->Lead Nanomolar affinity

Fig 2. FBDD workflow from fragment identification to lead optimization.

Protocol 2: Fragment Elaboration via Amide Coupling

To grow the fragment into an adjacent hydrophobic pocket, we frequently couple the aniline vector with a functionalized carboxylic acid.

  • Step 1: Activation of the Electrophile.

    • Action: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at ambient temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and neutralize the system. The 15-minute pre-activation ensures complete conversion to the active ester, preventing the fragment from undergoing side reactions with unactivated starting materials.

  • Step 2: Nucleophilic Attack.

    • Action: Add 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) to the activated mixture. Heat to 40°C.

    • Causality: While anilines are generally good nucleophiles, the electron-withdrawing nature of the para-substituted tetrahydropyran-carbonitrile system slightly reduces its nucleophilicity. Mild heating overcomes the activation energy barrier for the nucleophilic acyl substitution without degrading the reagents.

  • Step 3: System Validation Check (In-Process Control).

    • Action: At 2 hours, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Causality: The appearance of the product mass [M+H]+ and the total disappearance of the fragment mass ( m/z 203.1) confirms quantitative conversion. This self-validates the coupling efficiency before committing to the workup phase.

  • Step 4: Quenching and Isolation.

    • Action: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Causality: The basic aqueous quench hydrolyzes any residual active ester and neutralizes the DIPEA. The highly organic elaborated fragment partitions efficiently into the EtOAc layer, leaving polar coupling byproducts (such as the HATU-derived urea) in the aqueous phase, streamlining downstream chromatographic purification.

Table 2: Quantitative Data Tracking for Fragment Elaboration

Compound StageBinding Affinity ( Kd​ )Ligand Efficiency (LE)Molecular Weight
Initial Fragment 1.5 mM0.38 kcal/mol/HA202.25 Da
Amide Intermediate 45 µM0.35 kcal/mol/HA345.40 Da
Optimized Lead 12 nM0.32 kcal/mol/HA480.60 Da

Note: Ligand Efficiency (LE) naturally drops slightly as molecular weight increases, but maintaining LE > 0.3 is critical for a viable clinical candidate.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. URL:[Link]

Sources

Foundational

The Core of Drug Discovery: Troubleshooting and Optimization of High-Throughput Biochemical Assays

Introduction: The Self-Validating Assay System In early-stage drug discovery, the biochemical assay is the foundational core that dictates the trajectory of a therapeutic program. As a Senior Application Scientist, I app...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Self-Validating Assay System

In early-stage drug discovery, the biochemical assay is the foundational core that dictates the trajectory of a therapeutic program. As a Senior Application Scientist, I approach assay development not as a sequence of isolated experiments, but as a self-validating system . Every pipetting step, reagent concentration, and statistical threshold must be grounded in mechanistic causality. When an assay fails or yields irreproducible hits, the solution is rarely to simply repeat the experiment; rather, it requires a systematic deconvolution of the assay’s kinetics, thermodynamics, and statistical architecture.

The , managed by the National Center for Advancing Translational Sciences (NCATS), establishes the critical parameters required to build these robust systems[1]. This whitepaper provides an in-depth technical guide to troubleshooting and optimizing the core of high-throughput screening (HTS) biochemical assays, focusing on statistical robustness, compound interference, and target engagement validation.

Part 1: The Mathematics of Assay Robustness (Z'-Factor Optimization)

A common pitfall in early assay development is an over-reliance on the Signal-to-Background (S/B) ratio. While S/B indicates the dynamic range of the assay, it completely ignores data variance. To build a trustworthy system, we must evaluate the Z'-factor , a dimensionless statistical parameter introduced by Zhang et al. that incorporates both the dynamic range and the standard deviations of the positive and negative controls[2].

Causality in Optimization: If an assay has a massive dynamic range but highly variable liquid handling, the separation band between hits and noise will collapse, leading to false positives. The Z'-factor mathematically enforces a penalty for variance, ensuring that the separation band is statistically significant before an HTS campaign begins.

Quantitative Data Summary: Z'-Factor Interpretation
Z'-Factor RangeQuality AssessmentStatistical CausalityTroubleshooting Action
1.0 Ideal (Theoretical)Zero variance, infinite dynamic range.N/A
0.5 to < 1.0 ExcellentSeparation band is large; means are well separated.Proceed to High-Throughput Screening.
0 to < 0.5 MarginalHigh variance or low signal overlap.Optimize reagent concentrations; check liquid handling.
< 0 UnusableSignal from positive and negative controls overlap.Redesign assay chemistry; change detection modality.
Visualizing the Optimization Logic

ZFactor A Calculate Z'-Factor B Z' > 0.5? A->B C Proceed to HTS B->C Yes D Analyze Failure Mode B->D No E Low Dynamic Range D->E F High Data Variance D->F G Titrate Reagents E->G H Calibrate Pipettes F->H G->A H->A

Caption: Logical workflow for diagnosing and optimizing a failing Z'-factor in biochemical assays.

Part 2: Deconvoluting Assay Interference (PAINS and AICs)

Even with a perfect Z'-factor, a biochemical screen is only as reliable as the compounds it tests. and other Assay Interference Compounds (AICs) frequently confound HTS campaigns by mimicking true biological activity[3].

Causality of Interference: Nuisance compounds do not bind the target's active site. Instead, they disrupt the assay through technology-related mechanisms (e.g., fluorophore quenching, light scattering) or non-technology-related mechanisms (e.g., redox cycling, colloidal aggregation, non-specific covalent reactivity)[4]. To establish trustworthiness, any primary hit must survive a rigorous triage process designed to expose these mechanisms.

Methodology: Orthogonal Counter-Screening Protocol

This step-by-step protocol is designed as a self-validating system to isolate true target engagement from artifactual interference.

  • Primary Assay Baseline:

    • Action: Run the compound in the primary detection modality (e.g., Fluorescence Polarization) across a 10-point concentration gradient. Include DMSO vehicle controls to establish the uninhibited baseline.

    • Causality: Establishes the initial apparent potency ( IC50​ ) and confirms dose-dependent behavior.

  • Orthogonal Readout Execution:

    • Action: Test the same compound using a fundamentally different detection technology (e.g., Mass Spectrometry or Absorbance) under identical buffer conditions.

    • Causality: Bypasses technology-specific interference. If the compound is a fluorophore quencher, it will show false activity in FP but will be inactive in MS.

  • The Aggregation Test (Detergent Addition):

    • Action: Add 0.01% Triton X-100 to the assay buffer and re-run the dose-response curve.

    • Causality: Many false positives are highly lipophilic molecules that form colloidal aggregates, sequestering the enzyme. Mild detergents disrupt these micelles, neutralizing the false inhibition and revealing the artifact.

  • Kinetic Velocity Analysis:

    • Action: Measure the enzymatic reaction velocity continuously over 60 minutes rather than taking a single endpoint read.

    • Causality: True competitive inhibitors maintain steady-state kinetics. Reactive covalent modifiers (a common PAINS liability) will exhibit time-dependent, irreversible inhibition.

Visualizing the Triage Pathway

PAINSTriage A Primary Screen Hit B In Silico PAINS Filter A->B C Flagged as AIC B->C Match D No Alerts B->D Clean E Orthogonal Screen C->E F Dose-Response D->F E->F Active G False Positive E->G Inactive F->G Atypical H Validated Hit F->H S-Curve

Caption: Triage pathway for identifying and resolving pan-assay interference compounds (PAINS).

Part 3: Validating Target Engagement via Thermal Shift Assays

Once a compound has passed orthogonal screening, we must definitively prove that it physically interacts with the target protein. provide a highly reliable, label-free method to assess this thermodynamic interaction[5].

Causality of Thermal Shifts: Proteins exist in a thermodynamic equilibrium between folded and unfolded states. When a small molecule binds specifically to the folded state of a protein, it lowers the free energy of that state, shifting the equilibrium and requiring more thermal energy (heat) to denature the protein.

Methodology: Thermal Shift Assay (TSA) Protocol
  • Protein-Dye Complex Preparation:

    • Action: Mix the purified target protein (typically 1-5 µM) with a solvatochromic dye (e.g., SYPRO Orange at 5x concentration) in a physiological buffer.

    • Causality: The dye is highly quenched in an aqueous environment but fluoresces intensely when it binds to the hydrophobic core residues exposed during protein denaturation.

  • Compound Incubation:

    • Action: Incubate the protein-dye complex with the test compound at 5x the IC50​ concentration for 30 minutes at room temperature. Include a DMSO-only well as a vehicle control.

    • Causality: This incubation period allows the system to reach thermodynamic equilibrium before thermal stress is applied.

  • Thermal Denaturation:

    • Action: Subject the microplate to a temperature gradient (e.g., 25°C to 95°C at a ramp rate of 1°C/min) using a real-time PCR machine, continuously monitoring fluorescence.

    • Causality: Gradual heating ensures that the protein unfolds cooperatively, yielding a clean, sigmoidal melt curve rather than erratic precipitation.

  • ΔTm​ Calculation:

    • Action: Calculate the first derivative of the melt curve to pinpoint the melting temperature ( Tm​ ). Subtract the DMSO control Tm​ from the compound Tm​ .

    • Causality: A positive shift ( ΔTm​>2°C ) indicates that the compound has stabilized the folded state of the protein, definitively proving direct binding and validating the biochemical hit for lead optimization.

References

  • [2] Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening (PubMed). URL:[Link]

  • [1] National Center for Advancing Translational Sciences. Assay Guidance Manual. NCBI Bookshelf. URL:[Link]

  • [5] Martinez NJ, et al. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. PubMed. URL:[Link]

  • [3] Baell JB, Holloway GA. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. PubMed Central. URL:[Link]

  • [4] Dahlin JL, Walters MA. AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. URL:[Link]

Sources

Exploratory

Mastering the Ring: A Technical Guide to Troubleshooting Byproduct Formation in Acid-Catalyzed Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract Acid-catalyzed cyclization is a cornerstone of synthetic chemistry, pivotal in the construction of cyclic frameworks inherent to a vast array of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-catalyzed cyclization is a cornerstone of synthetic chemistry, pivotal in the construction of cyclic frameworks inherent to a vast array of pharmaceuticals and fine chemicals. However, the very nature of the carbocationic intermediates involved often leads to a variety of undesired side reactions, resulting in complex product mixtures and diminished yields of the target molecule. This in-depth technical guide provides a systematic approach to understanding, identifying, and mitigating byproduct formation in these critical transformations. We will explore the mechanistic origins of common side reactions, present a logical workflow for troubleshooting, detail key experimental and analytical protocols, and offer data-driven strategies for reaction optimization.

Introduction: The Double-Edged Sword of Acid Catalysis

Acid catalysis provides an effective means to activate substrates for intramolecular cyclization by generating electrophilic centers, typically carbocations. This strategy is employed in a multitude of named reactions, including Friedel-Crafts alkylations and acylations, Prins cyclizations, and various hydroalkoxylation and hydroamination reactions. While powerful, the high reactivity of the intermediates can also open pathways to a host of byproducts.[1][2] Understanding the delicate balance between the desired cyclization and these competing reactions is paramount for successful process development.

This guide is structured to provide a comprehensive framework for troubleshooting, moving from the fundamental principles of byproduct formation to practical, actionable strategies for their control.

Mechanistic Origins of Common Byproducts

A thorough understanding of the potential side reactions is the first step towards their prevention. The formation of byproducts in acid-catalyzed cyclizations can be broadly categorized into several mechanistic classes:

Elimination Reactions

Elimination reactions are a frequent source of byproducts, particularly when the carbocationic intermediate can readily lose a proton to form a more stable unsaturated system. This is often observed in the formation of allylic alcohols as byproducts in Prins-type cyclizations.[3]

Mitigation Strategies:

  • Lowering Reaction Temperature: This can favor the desired cyclization pathway over elimination, which often has a higher activation energy.

  • Choice of a Milder Catalyst: Strong acids can promote elimination. The use of a milder Lewis or Brønsted acid can often suppress this side reaction.[1][4]

  • Anhydrous Conditions: In some cases, the absence of water can disfavor the proton loss leading to elimination products.

Skeletal Rearrangements

Carbocationic intermediates are prone to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. These rearrangements can lead to the formation of constitutional isomers of the desired product.

Mitigation Strategies:

  • Catalyst Selection: The nature of the acid catalyst can influence the lifetime and stability of the carbocation intermediate, thereby affecting the propensity for rearrangement.

  • Substrate Design: Strategic placement of functional groups on the substrate can disfavor rearrangements by electronic or steric effects.

Oligomerization and Polymerization

Intermolecular reactions, leading to the formation of dimers, trimers, and higher-order oligomers, are a significant challenge, especially in macrocyclization reactions.[3] These byproducts arise when the reactive intermediate reacts with another molecule of the starting material instead of undergoing intramolecular cyclization.

Mitigation Strategies:

  • High-Dilution Conditions: Performing the reaction at very low concentrations (typically in the low millimolar range) favors the intramolecular pathway over the intermolecular one.[3] This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Pseudo-Dilution Effect: In solid-phase synthesis, anchoring the substrate to a resin can mimic high-dilution conditions by isolating individual molecules.

Reactions with Solvents or Impurities

The solvent is not always an innocent bystander. Nucleophilic solvents can be trapped by the carbocationic intermediate, leading to solvent-adduct byproducts. Similarly, impurities in the starting materials or solvents can react to form unexpected byproducts.

Mitigation Strategies:

  • Solvent Selection: Choose a non-nucleophilic solvent that is also capable of solubilizing the reactants and catalyst. The choice of solvent can also influence the reaction rate and selectivity through its polarity and ability to stabilize intermediates.[5][6][7]

  • Purity of Reagents: Ensure that all starting materials and solvents are of high purity and are appropriately dried.

Below is a diagram illustrating the common pathways for byproduct formation originating from a carbocation intermediate.

A Starting Material B Carbocation Intermediate A->B Acid Catalyst C Desired Cyclized Product B->C Intramolecular Cyclization D Elimination Byproduct (e.g., Alkene) B->D Proton Loss E Rearranged Byproduct B->E Hydride/Alkyl Shift F Oligomerization/Polymerization Byproducts B->F Intermolecular Reaction G Solvent/Impurity Adduct B->G Nucleophilic Attack

Caption: Common byproduct pathways from a carbocation intermediate.

A Systematic Approach to Troubleshooting

When faced with significant byproduct formation, a systematic and logical approach to troubleshooting is essential. The following workflow provides a structured framework for identifying the root cause of the problem and implementing effective solutions.

cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Reaction Parameter Optimization cluster_2 Phase 3: Evaluation & Refinement A Problem: Significant Byproduct Formation B Characterize Byproducts (LC-MS, GC-MS, NMR) A->B C Hypothesize Byproduct Formation Mechanism B->C D Modify Reaction Conditions (One variable at a time) C->D E Temperature D->E F Catalyst (Type & Loading) D->F G Solvent D->G H Concentration D->H I Stoichiometry D->I J Analyze Product Distribution (HPLC, GC) K Byproduct Minimized? J->K L Process Optimized K->L Yes M Re-evaluate Mechanism & Parameters K->M No M->D

Sources

Foundational

Purification of highly polar and basic aminonitrile compounds from reaction mixtures

Aminonitriles are highly versatile synthetic intermediates in medicinal chemistry, often serving as precursors to amino acids, diamines, and nitrogen-containing heterocycles. However, their purification from crude reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Aminonitriles are highly versatile synthetic intermediates in medicinal chemistry, often serving as precursors to amino acids, diamines, and nitrogen-containing heterocycles. However, their purification from crude reaction mixtures presents a notorious bottleneck in drug development. The combination of a highly polar cyano group (–C≡N) and a basic amine (–NH₂, –NHR, or –NR₂) creates a physicochemical profile that fundamentally resists standard chromatographic techniques.

This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for isolating highly polar, basic aminonitriles, focusing on causality, advanced chromatographic strategies, and self-validating experimental workflows.

The Physicochemical Challenge: Why Standard Methods Fail

To purify a compound effectively, one must understand its interactions with the stationary phase. Aminonitriles routinely fail on conventional Normal-Phase (NP) and Reversed-Phase (RP) chromatography due to two primary mechanisms:

  • Irreversible Adsorption and Streaking on Silica (NP): Standard bare silica gel is populated with surface silanol groups (Si–OH), which are mildly acidic (pKa ~ 4.5–6.5). Aminonitriles contain a basic amine center (pKa ~ 8–10). When loaded onto a silica column, the amine undergoes strong electrostatic interactions (ion-exchange) with deprotonated silanols[1]. This results in severe peak tailing, streaking across fractions, and on-column degradation (e.g., retro-Strecker reactions).

  • Void Volume Elution (RP): In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing C18 columns, retention relies on hydrophobic partitioning. Highly polar aminonitriles (often exhibiting a negative logP) are too hydrophilic to partition into the C18 phase and elute in the void volume, co-eluting with salts and polar reaction byproducts[2].

To circumvent these issues, scientists must manipulate either the ionization state of the molecule or the retention mechanism of the stationary phase.

DecisionTree Start Aminonitrile Purification Q1 Highly polar (logP < 0)? Start->Q1 HILIC HILIC Chromatography Q1->HILIC Yes Q2 Basic impurities present? Q1->Q2 No SCX SCX Catch-and-Release Q2->SCX No NP Normal Phase + 1% TEA Q2->NP Yes

Decision matrix for selecting the optimal aminonitrile purification strategy.

Advanced Purification Strategies

Strong Cation Exchange (SCX) "Catch-and-Release"

For crude mixtures where the aminonitrile is the primary basic component, Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX) is the most efficient method.

The Mechanism: SCX resins, such as silica-bound propylsulfonic acid (SCX-2) or tosic acid (SCX-3), possess a pKa < 1[3][4]. When a crude mixture is passed through the resin, the basic amine is protonated and forms a strong ionic bond with the sulfonate group ("Catch"). Neutral and acidic impurities (e.g., unreacted aldehydes, cyanohydrins) have no affinity for the resin and are washed away with organic solvents. The purified aminonitrile is then "Released" by passing a basic solution (typically 2M ammonia in methanol) through the column, which deprotonates the amine and disrupts the ionic interaction[3][5].

Hydrophilic Interaction Liquid Chromatography (HILIC)

When the aminonitrile is highly polar and must be separated from other basic impurities, HILIC is the premier choice.

The Mechanism: HILIC is effectively a variation of normal-phase chromatography that utilizes reversed-phase solvents. It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic columns) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile) mixed with a small amount of aqueous buffer[2]. Water from the mobile phase forms an enriched, immobilized pseudo-stationary layer on the column surface. Polar aminonitriles partition from the bulk organic mobile phase into this aqueous layer. By using volatile buffers like ammonium formate or ammonium acetate (pH 3–5), the amine remains protonated, adding a weak cation-exchange mechanism that enhances retention and peak shape without the mass spectrometry (MS) ion suppression caused by traditional ion-pairing reagents[2][6].

Modified Normal-Phase Chromatography

If SCX or HILIC are unavailable, standard silica gel can be used only if the acidic silanols are neutralized. This is achieved by adding a basic modifier—typically 1% Triethylamine (TEA) or 1% aqueous ammonium hydroxide—to the mobile phase[1]. The TEA competitively binds to the silanol sites, preventing the aminonitrile from adsorbing irreversibly.

Quantitative Comparison of Purification Methods

The following table summarizes the operational parameters and expected outcomes for each purification strategy.

Purification MethodStationary PhaseMobile Phase / SolventsTypical RecoveryProsCons
SCX Catch-and-Release Si-Propylsulfonic Acid (SCX-2) or Si-TsOH (SCX-3)Wash: MeOH or DCMElution: 2M NH₃ in MeOH90–98%Extremely fast; removes all neutral/acidic impurities; no workup needed.Cannot separate the target from other basic impurities.
HILIC Bare Silica, Amide, or ZwitterionicGradient: 95% to 50% Acetonitrile in Aqueous Buffer (e.g., 10mM NH₄FA)85–95%Excellent for highly polar compounds; MS compatible; resolves basic mixtures.Requires strict column equilibration; highly sensitive to injection solvent.
Modified Normal-Phase Bare Silica GelHexane / EtOAc + 1% Triethylamine (TEA)70–85%Utilizes standard lab equipment; scalable.TEA is difficult to remove completely; risk of on-column degradation.

Step-by-Step Experimental Methodologies

Protocol A: SCX Catch-and-Release Workflow

Self-Validation Check: Ensure the crude mixture is free of particulate matter before loading to prevent column channeling.

  • Column Conditioning: Mount an SCX-2 or SCX-3 SPE cartridge (e.g., 1g resin per 0.5g of crude material) on a vacuum manifold. Condition the resin by passing 2 Column Volumes (CV) of Methanol (MeOH), followed by 2 CV of Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude aminonitrile in a minimal volume of DCM (or DMF if poorly soluble). Load the solution onto the cartridge at a dropwise flow rate (approx. 1 mL/min) to ensure maximum ionic interaction[3].

  • Washing (Impurity Removal): Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH.

    • Causality: DCM removes lipophilic neutral impurities, while MeOH removes polar neutral impurities. The target aminonitrile remains bound.

  • Elution (Product Release): Elute the target compound using 3–4 CV of a freshly prepared 2M Ammonia in Methanol solution. Collect this fraction in a clean flask.

  • Isolation: Concentrate the eluted fraction under reduced pressure. The volatile ammonia and methanol will evaporate, leaving the purified free-base aminonitrile.

SCX_Workflow Crude Crude Reaction Mixture Load Load onto SCX Cartridge Crude->Load Wash Wash: Organic Solvent Load->Wash Retains basic amine EluteN Eluate 1: Neutrals (Discard) Wash->EluteN Removes non-basics Release Release: 2M NH3 in MeOH Wash->Release Retained target EluteP Eluate 2: Pure Aminonitrile Release->EluteP Deprotonates amine

SCX Catch-and-Release workflow for basic aminonitriles.
Protocol B: HILIC Purification Workflow

Self-Validation Check: The injection solvent must closely match the initial mobile phase conditions (high organic). Injecting a sample dissolved in 100% water will disrupt the HILIC water layer and cause peak distortion.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Solvent B (Organic): 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Flush the HILIC column (e.g., Waters Atlantis HILIC[2]) with 95% Solvent B for at least 20 column volumes. Causality: HILIC columns require extensive equilibration to establish the immobilized aqueous layer.

  • Sample Preparation: Dissolve the crude aminonitrile in a diluent of 75:25 Acetonitrile:Water. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 95% B down to 50% B over 15 minutes.

    • Causality: As the aqueous content (Solvent A) increases, the partitioning force decreases, and the highly polar aminonitrile is eluted.

  • Fraction Collection: Monitor via UV (typically 210–220 nm for aliphatic aminonitriles) or ESI-MS (positive ion mode). Pool the fractions containing the target mass and lyophilize to remove the volatile buffer.

Conclusion

The successful purification of highly polar, basic aminonitriles requires abandoning traditional normal-phase paradigms. By understanding the electrostatic vulnerabilities of the molecule, researchers can leverage SCX catch-and-release for rapid, bulk isolation, or HILIC for high-resolution separation of complex polar mixtures. Adhering to these optimized, mechanism-driven protocols ensures higher yields, prevents on-column degradation, and accelerates the downstream synthesis pipeline.

References

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Biotage: Catch and Release Purification of Amines. Biotage.
  • ISOLUTE® Si-TsOH (SCX-3). Biotage.
  • SiliaBond® SCX and SCX-2: Catch and Release Purification of Amines. SiliCycle.
  • Atlantis® Columns Applications Notebook: Chromatography for Very Polar Basic Compounds. Waters Corporation.
  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate.
  • Preventing degradation of aminonitriles during workup and purification. Benchchem.

Sources

Exploratory

Overcoming the Chromatographic Divide: Optimization of Flash Column Chromatography for Polar Heterocyclic Molecules

The Core Challenge in Medicinal Chemistry In my tenure as an Application Scientist, one of the most persistent bottlenecks in drug discovery pipelines is the downstream purification of polar heterocyclic molecules. Basic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Core Challenge in Medicinal Chemistry

In my tenure as an Application Scientist, one of the most persistent bottlenecks in drug discovery pipelines is the downstream purification of polar heterocyclic molecules. Basic heterocycles—such as pyridines, imidazoles, pyrazoles, and bulky amines—are ubiquitous pharmacophores. However, their purification via standard normal-phase flash chromatography frequently results in severe peak tailing, poor resolution, and compromised mass recovery.

This guide deconstructs the mechanistic causality behind these purification failures and provides a self-validating framework for optimizing stationary phases, mobile phases, and alternative chromatographic modalities to achieve high-purity isolations.

Mechanistic Causality: The Silanol Interaction

To optimize a chromatographic method, one must first understand the fundamental physical chemistry occurring at the stationary phase interface.

Unbonded silica gel ( SiO2​ ) features surface silanol groups (-SiOH) that act as Brønsted acids, possessing a pKa of approximately 4.5 to 5.0. When basic heterocycles traverse the column, they do not merely partition based on lipophilicity. Instead, they undergo strong hydrogen bonding and cation-exchange interactions with these highly active, acidic silanols. The heterogeneity of these silanol sites means that basic molecules experience varying degrees of retention, leading to the macroscopic observation of "streaking" or irreversible adsorption, a phenomenon well-documented by [1].

Mechanism Silanol Acidic Silanol (pKa ~4.5) Heterocycle Basic Heterocycle Silanol->Heterocycle Strong H-bond / Ion Exchange Modifier Amine Modifier (TEA) Modifier->Silanol Competitive Binding AmineSilica Amine Silica AmineSilica->Heterocycle Weak dipole interaction

Mechanistic interactions between basic heterocycles, silanol groups, and modifiers.

Strategic Modalities for Heterocycle Purification

Mobile Phase Modifiers (The Classical Approach)

Historically, chemists have circumvented silanol interactions by adding a competitive base—such as Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH )—to the mobile phase. These modifiers competitively bind to and neutralize the acidic silanol sites, allowing the target heterocycle to elute based purely on its polarity ([2]).

  • The Causality: By saturating the stationary phase with a volatile amine, the mass transfer kinetics of the solute are improved.

  • The Limitation: Post-purification removal of TEA requires prolonged high-vacuum exposure, which can degrade acid-sensitive compounds or leave residual toxic modifiers in the final API.

Alternative Stationary Phases (The Modern Standard)

To eliminate the need for mobile phase modifiers entirely, the modern standard utilizes chemically modified stationary phases:

  • Amine-Functionalized Silica ( NH2​ -Silica): Propyl-amino groups are covalently bonded to the silica surface. This creates a basic microenvironment that inherently protects the acidic silanol groups, resulting in sharper peaks without the need for dichloromethane or TEA ([3]).

  • Basic Alumina: Lacking the acidic silanols of standard silica, basic alumina offers an efficient alternative for high-pKa organic compounds, preventing irreversible adsorption ([4]).

Reversed-Phase (RP) and HILIC (For Highly Polar Analytes)

When heterocycles are too polar to dissolve in normal-phase solvents (e.g., Hexane or DCM), alternative modalities must be employed.

  • Reversed-Phase C18: Ideal for moderately polar heterocycles. The addition of 0.1% Trifluoroacetic acid (TFA) ensures the basic nitrogen is fully protonated, preventing secondary interactions with residual un-endcapped silanols ([5]).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For ultra-polar reaction mixtures that fail to retain on C18 and elute at the solvent front, HILIC is the optimal solution. As detailed by, HILIC functions as an aqueous normal-phase system where Acetonitrile acts as the weak solvent and Water acts as the strong eluting solvent[6]. Scaling this technique from analytical LC-MS to preparative flash chromatography has proven highly reproducible for polar pharmaceuticals ([7]).

Workflow Start Crude Mixture: Polar Heterocycles Solubility Soluble in Non-Polar Solvents? (e.g., Hexane) Start->Solubility NP_Silica Normal Phase Silica (Add 1-5% TEA) Solubility->NP_Silica Yes, but streaks on bare silica Amine_Silica Amine-Functionalized Silica (No modifiers) Solubility->Amine_Silica Yes, acid-sensitive or bulky amines Polar_Soluble Soluble only in Polar Solvents (MeOH, H2O) Solubility->Polar_Soluble No, highly polar RP_C18 Reversed-Phase C18 (Water/MeCN + TFA) Polar_Soluble->RP_C18 Retained on C18 HILIC HILIC Mode (MeCN/Water gradient) Polar_Soluble->HILIC Elutes at solvent front on C18

Decision matrix for selecting the optimal chromatographic mode for polar heterocycles.

Quantitative Data Presentation: Stationary Phase Selection

Chromatographic ModeStationary PhaseTypical Mobile PhaseIdeal Analyte ProfileKey AdvantagePrimary Limitation
Normal Phase (Modified) Bare Silica ( SiO2​ )Hexane/EtOAc + 1-5% TEALipophilic basic heterocyclesLow cost, widely availableModifier removal is tedious; risk of compound degradation
Amine-Functionalized Propyl-amine SilicaHexane/EtOAc (No Modifier)Acid-sensitive basic aminesSharp peaks; completely eliminates TEAHigher consumable cost; reacts with aldehydes/ketones
Reversed-Phase (RP) C18-bonded SilicaWater/MeCN + 0.1% TFAModerately polar heterocyclesExcellent resolution for aqueous-soluble compoundsHighly polar compounds elute at the solvent front
HILIC Bare Silica or DiolMeCN/Water (Buffered)Ultra-polar, water-soluble basesRetains compounds that fail on RP-C18Requires strict equilibration and specific sample diluents

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must confirm the internal checks at each step before proceeding, ensuring causality dictates the workflow.

Protocol A: Method Translation for Amine-Functionalized Silica

Objective: Purify a bulky, acid-sensitive basic amine without the use of TEA.

  • TLC Translation Check: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a standard Hexane/Ethyl Acetate gradient.

    • Self-Validation: If the target spot exhibits an Rf between 0.2 and 0.3 with no tailing, the solvent system is validated for column translation. If Rf > 0.4, decrease the polar solvent ratio before proceeding.

  • Column Equilibration: Mount the amine-silica flash cartridge. Flush with 3 to 5 Column Volumes (CV) of the initial weak mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Self-Validation: Monitor the UV baseline on the flash system. The system is validated for loading only when the UV baseline drift is < 1 mAU/min.

  • Sample Loading (Dry Load): Dissolve the crude mixture in a minimal volume of DCM and mix with Celite (1:2 ratio by weight). Evaporate to dryness.

    • Self-Validation: Ensure the dried powder is completely free-flowing. Clumping indicates residual solvent, which will disrupt the mass transfer kinetics and cause band broadening during elution.

  • Gradient Elution: Execute a linear gradient from the initial conditions to a higher concentration of the polar solvent over 10 to 12 CVs.

Protocol B: HILIC Purification Workflow for Ultra-Polar Heterocycles

Objective: Purify a highly polar, water-soluble heterocycle that elutes at the solvent front on C18.

  • Solvent Preparation: Prepare Solvent A (Acetonitrile, the weak solvent) and Solvent B (Water with 10 mM Ammonium Acetate, the strong solvent).

    • Causality Note: The buffer ensures a consistent pH, maintaining the ionization state of the heterocycle and preventing peak splitting.

  • Column Equilibration (Critical Step): Equilibrate a bare silica flash column with 95% Solvent A / 5% Solvent B for a minimum of 8 CVs.

    • Self-Validation: HILIC requires significantly longer equilibration times to form the necessary aqueous-enriched partition layer on the silica surface. Do not proceed until pump pressure and UV signals are perfectly static.

  • Sample Dilution & Loading: Dissolve the sample in a highly organic diluent (e.g., 80% Acetonitrile / 20% Water).

    • Self-Validation:Never load the sample in 100% water. Loading in a strong solvent will instantly disrupt the delicate aqueous partition layer, causing the analyte to crash through the column at the solvent front.

  • Elution: Run a shallow, step-wise gradient from 5% B to 40% B over 15 CVs to ensure optimal partitioning into the stationary aqueous layer.

References

  • OpenOChem Learn: Choosing a Stationary Phase. OpenOChem. URL:[Link][5]

  • RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. URL:[Link][4]

  • What can I use to purify polar reaction mixtures? Biotage. URL:[Link][6]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. URL:[Link][7]

  • Successful Flash Chromatography. Wake Forest University / Biotage. URL:[Link][2]

  • RediSep Gold Normal Phase Columns. Teledyne Labs. URL:[Link][3]

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Foundational

Engineering Scalability in the Synthesis of 4-Substituted Tetrahydropyran-4-ones: A Process Chemistry Whitepaper

Executive Summary The tetrahydropyran-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core element in kinase inhibitors, GPCR ligands, and complex natural products[1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyran-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core element in kinase inhibitors, GPCR ligands, and complex natural products[1]. While laboratory-scale syntheses of these heterocycles are abundant, translating these routes to pilot-plant or commercial manufacturing introduces stringent requirements. Process chemists must prioritize high atom economy, the avoidance of toxic reagents, the minimization of highly exothermic steps, and the circumvention of chromatographic purification[2].

This technical guide critically evaluates the mechanistic pathways for constructing 4-substituted tetrahydropyran-4-ones and details self-validating, scalable protocols designed for seamless transition from the bench to the pilot plant.

Mechanistic Pathways & Strategic Selection

The rational selection of a synthetic route is governed by the target substitution pattern (e.g., 2,6-disubstituted vs. 3-carboxy-substituted) and the inherent scalability of the required reagents.

The Prins Cyclization Approach

The acid-catalyzed condensation of homoallylic alcohols with aldehydes is the most robust method for assembling 2,6-disubstituted tetrahydropyran-4-ones[3]. This method is highly valued in process chemistry because it forms both C–C and C–O bonds in a single step with excellent diastereoselectivity. Recent advances utilize Lewis acids like BF₃·OEt₂ or Brønsted acids like aqueous perrhenic acid (O₃ReOH) to drive the reaction efficiently[3][4]. The use of halogenated homoallylic alcohols (e.g., 3-bromobut-3-en-1-ol) is particularly strategic; the halogen stabilizes the intermediate carbocation, which subsequently undergoes hydrolysis and elimination to yield the ketone[3].

PrinsMechanism A Homoallylic Alcohol + Aldehyde B Acid Catalyst (e.g., BF3·OEt2 or O3ReOH) A->B Condensation C Oxocarbenium Ion Intermediate B->C Activation D Intramolecular Cyclization C->D Prins Reaction E Tetrahydropyran-4-one (2,6-disubstituted) D->E Elimination/Hydrolysis

Prins cyclization mechanism for tetrahydropyran-4-one synthesis.

Dioxinone-Aldehyde Cyclization

For the synthesis of 3-carboxy-substituted tetrahydropyran-4-ones, the Sc(OTf)₃-catalyzed cyclization of β-hydroxy-dioxinones with aldehydes provides a highly stereoselective approach[5]. This pathway leverages the previously untapped nucleophilicity of the embedded enol ether within the dioxinone core. The in situ addition of alkoxide nucleophiles fragments the dioxinone ring, delivering the substituted pyran-4-one in a highly efficient multicomponent process[5].

Pot, Atom, and Step Economy (PASE) Strategies

Combining PASE principles, the reaction of diketene with aldehydes under TiCl₄ catalysis can yield highly functionalized pyran-4-ones. However, process chemists must buffer the reaction (e.g., with pyridine) to suppress Lewis acid-catalyzed retro-Michael side reactions, ensuring high yields of the desired 2,6-cis diastereomer[6].

Comparative Analysis of Synthetic Routes

To rationally select a route, process chemists must weigh yield against operational complexity, reagent toxicity, and downstream purification requirements. Table 1 summarizes key quantitative metrics derived from process chemistry literature.

Table 1: Quantitative Comparison of Synthetic Routes to Tetrahydropyran-4-ones

Synthetic StrategyKey Reagents / CatalystsTypical YieldDiastereoselectivity (cis:trans)Scalability / Process Limitations
Prins Cyclization [3]3-bromobut-3-en-1-ol, Aldehyde, BF₃·OEt₂60–85%>95:5High. Requires controlled dosing of BF₃·OEt₂ to manage exotherms.
Dioxinone Cyclization [5]β-hydroxy-dioxinone, Aldehyde, Sc(OTf)₃65–80%>90:10Medium. Sc(OTf)₃ is expensive for large-scale; requires careful moisture control.
PASE Synthesis [6]Diketene, Aldehyde, TiCl₄, Pyridine50–70%Predominantly cisLow/Medium. TiCl₄ handling at scale is hazardous; retro-Michael byproducts.
Diacid Cyclization [2]Dicarboxylic acid, InBr₃, TMDS45–60%N/ALow. TMDS reducing agent makes aqueous work-up tedious and prone to emulsions.

Detailed Scalable Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify reaction progression without relying solely on end-point analysis.

Protocol A: Diastereoselective Prins Cyclization (BF₃·OEt₂ Mediated)

Mechanistic Rationale: BF₃·OEt₂ acts as a potent Lewis acid to activate the aldehyde, facilitating the formation of the oxocarbenium ion. The bromine atom on the homoallylic alcohol stabilizes the resulting carbocation intermediate, preventing unwanted side reactions. Subsequent hydrolysis and elimination of HBr yield the target ketone[3].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged reactor with the target aldehyde (1.0 equiv) and anhydrous solvent (e.g., 2-MeTHF or CH₂Cl₂, 5 volumes). Cool the reactor jacket to 0 °C.

  • Catalyst Dosing: Slowly add BF₃·OEt₂ (1.2 equiv) via a dropping funnel over 30 minutes.

    • IPC Check 1: Monitor internal temperature. Do not allow the temperature to exceed 5 °C to prevent aldehyde polymerization.

  • Substrate Addition: Dissolve 3-bromobut-3-en-1-ol (1.0 equiv) in 2 volumes of solvent. Add this solution dropwise over 1 hour.

  • Reaction Maturation: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • IPC Check 2: Sample the mixture for HPLC/TLC analysis. The reaction is deemed complete when unreacted aldehyde is <2% AUC.

  • Quench & Hydrolysis: Cool the reactor to 0 °C and carefully quench with saturated aqueous NaHCO₃ (5 volumes). Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate and neutralization of HBr.

  • Phase Separation & Isolation: Separate the organic phase, wash with brine, and concentrate under reduced pressure. The crude product can typically be purified via crystallization from heptane/ethyl acetate, avoiding chromatography.

Protocol B: Sc(OTf)₃-Catalyzed Dioxinone Cyclization

Mechanistic Rationale: Scandium triflate is a unique, water-tolerant Lewis acid that effectively activates the aldehyde without decomposing the sensitive dioxinone enol ether. The in situ addition of an alkoxide nucleophile triggers the fragmentation of the dioxinone ring, delivering the 3-carboxy-substituted product in a single pot[5].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried reactor, dissolve the β-hydroxy-dioxinone (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Catalysis: Add Sc(OTf)₃ (0.1 equiv) in one portion at room temperature.

    • IPC Check 1: Monitor via TLC/HPLC. The formation of the bicyclic intermediate should be complete within 2–4 hours.

  • In Situ Fragmentation: Once the intermediate is fully formed, cool the reactor to 0 °C. Add a solution of potassium alkoxide (e.g., KOMe, 1.5 equiv in methanol) dropwise.

  • Maturation: Stir for an additional 1 hour at 0 °C.

    • IPC Check 2: Verify the disappearance of the bicyclic intermediate via mass spectrometry (LC-MS).

  • Work-up: Quench with 1M HCl to pH 5. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via recrystallization.

ScaleUpLogic Start Target: 4-Substituted Tetrahydropyran-4-one Q1 Symmetrical or Unsymmetrical? Start->Q1 Sym Symmetrical Q1->Sym Unsym Unsymmetrical Q1->Unsym DoubleMichael Double Michael Addition (Cross-conjugated dienones) Sym->DoubleMichael Prins Prins Cyclization (Aldehyde + Homoallylic Alcohol) Unsym->Prins Dioxinone Dioxinone Cyclization (Sc(OTf)3 catalyzed) Unsym->Dioxinone

Decision matrix for selecting a scalable tetrahydropyran-4-one synthesis route.

Process Chemistry Considerations for Scale-Up

When transitioning from the laboratory to the pilot plant, several critical parameters must be optimized to ensure safety and economic viability:

  • Solvent Substitution: Dichloromethane is heavily restricted in large-scale manufacturing due to environmental and health concerns. Process chemists should evaluate greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or toluene, which often provide similar reaction kinetics while allowing for easier solvent recovery[2][6].

  • Exotherm Management: The addition of strong Lewis acids (like TiCl₄ or BF₃·OEt₂) to oxygenated substrates is highly exothermic. In a pilot plant, this requires controlled, mass-flow-regulated dosing over extended periods, coupled with robust jacket cooling[6].

  • Downstream Processing: The use of siloxane-based reducing agents (e.g., TMDS) in diacid cyclizations leads to severe emulsion issues during aqueous work-up, rendering them unsuitable for scale-up[2]. The Prins cyclization is preferred precisely because the aqueous quench yields clean phase separations, and the final products can typically be isolated via direct crystallization, bypassing the need for prohibitive large-scale chromatography.

Sources

Exploratory

Profiling the Hydrolytic Stability of Tetrahydropyran (THP) Derivatives: A Kinetic and Regulatory Guide

Executive Summary Tetrahydropyran (THP) rings are ubiquitous structural motifs in medicinal chemistry, frequently utilized both as transient protecting groups for alcohols and phenols and as integral components of active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydropyran (THP) rings are ubiquitous structural motifs in medicinal chemistry, frequently utilized both as transient protecting groups for alcohols and phenols and as integral components of active pharmaceutical ingredients (APIs). While THP derivatives exhibit remarkable robustness under basic, oxidative, and organometallic conditions, their inherent vulnerability to acidic hydrolysis presents a critical parameter in drug formulation, pharmacokinetics, and shelf-life determination.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between fundamental organic mechanisms and regulatory compliance. This whitepaper details the causality behind THP degradation, aligns these principles with global regulatory frameworks, and provides a self-validating experimental methodology for rigorous hydrolytic stability testing.

Mechanistic Causality: The Chemistry of THP Hydrolysis

To design an effective stability-indicating method (SIM), one must first understand the fundamental degradation pathway of the molecule. THP ethers are essentially cyclic acetals. By the principles of organic chemistry, acetals are inherently stable to basic and nucleophilic attack because there is no mechanism to generate a viable leaving group without prior protonation.

However, under acidic conditions, THP derivatives undergo specific acid-catalyzed hydrolysis[1]. The causality of this degradation follows a distinct, sequential pathway:

  • Protonation : The exocyclic ether oxygen (or the pyran ring oxygen) is rapidly and reversibly protonated.

  • Cleavage (Rate-Limiting Step) : The protonated intermediate undergoes heterolytic C-O bond cleavage, generating a highly reactive, resonance-stabilized oxocarbenium ion.

  • Hydration & Ring Opening : Water attacks the oxocarbenium ion to form a hemiacetal intermediate, which rapidly tautomerizes and opens to yield the free alcohol (the original API or payload) and 5-hydroxypentanal.

Understanding this mechanism is crucial for predictive modeling: the rate of degradation is directly proportional to the hydronium ion concentration [H+] .

Mechanism A THP Derivative (Stable at pH > 7) B Protonated THP (Rapid Equilibrium) A->B + H⁺ C Oxocarbenium Ion (Rate-Limiting) B->C Cleavage D Hemiacetal Intermediate (Hydration) C->D + H₂O E 5-Hydroxypentanal + Free Alcohol D->E Ring Opening

Mechanistic pathway of acid-catalyzed tetrahydropyran (THP) ether hydrolysis.

Regulatory Alignment: ICH Q1A(R2) Stress Testing

The2 mandate comprehensive forced degradation studies to elucidate the intrinsic stability of a drug substance[2]. For THP-containing APIs, stress testing must systematically evaluate hydrolytic susceptibility across a broad pH spectrum to simulate gastric transit, physiological conditions, and long-term formulation storage[3].

Table 1: ICH Q1A(R2) Hydrolytic Stress Conditions Matrix
ParameterGastric SimulationAccelerated AcidicPhysiologicalAccelerated Basic
pH Level 1.24.57.49.0
Buffer System HCl / KClAcetatePhosphateBorate
Temperature 37°C40°C, 60°C37°C40°C, 60°C
THP Stability Highly UnstableModerately UnstableStableHighly Stable

Self-Validating Experimental Protocol

To generate trustworthy, regulatory-compliant kinetic data, the experimental workflow must be designed as a self-validating system. The following step-by-step methodology incorporates critical field-proven insights to prevent artifactual data.

Step 1: Preparation of Stock Solutions and Buffers
  • Action : Dissolve the THP derivative in a high-purity, non-nucleophilic co-solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL. Prepare aqueous buffers (pH 1.2, 4.5, 7.4, 9.0) using standardized salts.

  • Causality & Insight : Never use Methanol or Ethanol as a co-solvent for THP stability testing. Alcohols act as competing nucleophiles. If the oxocarbenium ion is intercepted by methanol, it forms a methyl acetal artifact rather than undergoing true hydrolysis, artificially skewing the kinetic degradation profile.

Step 2: Incubation and Time-Course Sampling
  • Action : Spike the API stock into the pre-warmed buffer solutions (typically 10% organic / 90% aqueous to maintain sink conditions) in sealed, thermostatted vials at 37°C, 40°C, and 60°C.

  • Action : Extract 100 µL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

Step 3: Immediate Quenching (Critical Step)
  • Action : Immediately transfer the sampled aliquot into a quenching vial containing an equal volume of a neutralizing agent (e.g., cold 0.1M NaOH for acidic samples) and chill to 4°C.

  • Causality & Insight : Hydrolysis is a continuous kinetic process. If an acidic sample is placed directly into an autosampler without neutralization, degradation will continue while waiting in the queue, rendering the timestamp invalid. Quenching arrests the reaction, ensuring the LC-MS data reflects the exact moment of sampling.

Step 4: LC-UV/MS Analysis and Mass Balance Check
  • Action : Analyze the quenched samples using a validated Stability-Indicating Method (SIM) capable of resolving the parent THP derivative, the free alcohol, and 5-hydroxypentanal.

  • Self-Validation Logic : Calculate the Mass Balance. The total molar sum of the remaining parent compound and its degradation products must equal 100%±5% of the initial concentration. If the mass balance drops significantly, it indicates secondary degradation (e.g., oxidation of the 5-hydroxypentanal into valeric acid derivatives), requiring method adjustment.

Workflow S1 Sample Prep (API in ACN) S2 Buffer Incubation (pH 1.2 - 9.0) S1->S2 S3 Time-Course Sampling S2->S3 S4 Quenching (Neutralization) S3->S4 S5 LC-UV/MS Analysis S4->S5 S6 Kinetic Modeling S5->S6

Self-validating experimental workflow for THP derivative stability testing.

MassBalance Start Total API Area (t=0) Check Mass Balance Check Σ(API_t + Degradants_t) = API_0 ? Start->Check Pass Valid Kinetic Data (Proceed to Modeling) Check->Pass Yes (± 5%) Fail Invalid Data (Investigate Secondary Pathways) Check->Fail No

Self-validating mass balance decision tree for hydrolytic stability assays.

Data Synthesis & Kinetic Modeling

Because water is present in vast excess, the hydrolysis of THP derivatives follows pseudo-first-order kinetics . The degradation rate constant ( kobs​ ) can be extracted from the negative slope of the natural log of the remaining API concentration plotted against time:

ln([API]t​)=−kobs​t+ln([API]0​)

By calculating kobs​ at multiple temperatures (e.g., 40°C, 50°C, 60°C), researchers can construct an Arrhenius plot to predict the shelf-life ( t90​ ) at standard storage conditions (25°C).

Table 2: Representative Pseudo-First-Order Kinetic Data for THP Ethers
pH ConditionTemp (°C)Rate Constant ( kobs​ , h⁻¹)Half-Life ( t1/2​ )Primary Degradant
1.2370.6931.0 hFree Alcohol + 5-Hydroxypentanal
4.5400.02824.5 hFree Alcohol + 5-Hydroxypentanal
7.437< 0.001> 30 daysNone (Stable)
9.060< 0.001> 30 daysNone (Stable)

Note: The rapid degradation at pH 1.2 confirms the unsuitability of unprotected THP moieties for oral APIs intended to survive gastric transit without enteric coating.

References

  • European Medicines Agency (EMA) / ICH - ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • ResolveMass Laboratories - Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at:[Link]

  • New Journal of Chemistry (RSC Publishing) - Selective deprotection of tetrahydropyranyl ethers catalysed by β-cyclodextrin in water. Available at:[Link]

Sources

Foundational

Strategies for the Eradication of Stubborn Impurities in 4-Aminotetrahydropyran Syntheses: A Technical Whitepaper

Executive Summary 4-Aminotetrahydropyran (tetrahydro-2H-pyran-4-amine) is a privileged structural motif in modern medicinal chemistry, frequently incorporated into kinase inhibitors and GPCR ligands to improve aqueous so...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Aminotetrahydropyran (tetrahydro-2H-pyran-4-amine) is a privileged structural motif in modern medicinal chemistry, frequently incorporated into kinase inhibitors and GPCR ligands to improve aqueous solubility and modulate pharmacokinetic properties[1]. The most common scalable synthetic route involves the of tetrahydro-4H-pyran-4-one[2]. However, this transformation is notoriously plagued by stubborn impurities—specifically, the over-alkylated dimeric byproduct bis(tetrahydropyran-4-yl)amine, unreacted starting materials, and residual inorganic salts.

As a Senior Application Scientist, I have observed that traditional aqueous workups are insufficient for achieving pharmaceutical-grade purity. This whitepaper details the mechanistic origins of these impurities and provides field-proven, self-validating protocols for their complete eradication.

Mechanistic Origins of Impurities

To eliminate an impurity, one must first understand its kinetic and thermodynamic origins. During reductive amination, the ketone reacts with an ammonia source to form a primary imine intermediate, which is subsequently reduced to the target primary amine[2].

The causality of over-alkylation lies in relative nucleophilicity. The newly formed 4-aminotetrahydropyran (a primary amine) is significantly more nucleophilic than the bulk ammonia source. If the reduction of the initial imine is sluggish, or if the ketone is locally in excess, the primary amine outcompetes ammonia, attacking the unreacted ketone to form a secondary imine. Reduction of this species yields the stubborn impurity[3].

Pathway K Tetrahydro-4H-pyran-4-one I1 Primary Imine Intermediate K->I1 + NH3 NH3 Ammonia Source (Excess) P1 4-Aminotetrahydropyran (Target 1° Amine) I1->P1 Reduction I2 Secondary Imine Intermediate P1->I2 + Unreacted Ketone P2 Bis(tetrahydropyran-4-yl)amine (Impurity 2° Amine) I2->P2 Reduction

Mechanistic pathway of reductive amination highlighting the formation of the dimeric impurity.

Upstream Mitigation: Reaction Engineering

The first line of defense is optimizing the reaction conditions to suppress secondary amine formation. This is achieved by manipulating the stoichiometry (using a 10-to-50-fold excess of ammonium acetate or ammonium formate) and carefully selecting the reducing agent[4].

Table 1: Comparison of Reducing Agents for 4-Aminotetrahydropyran Synthesis

Reducing AgentTypical Yield (1° Amine)Bis-amine Impurity LevelInorganic Residue RiskCausality / Notes
NaBH₃CN 60 - 75%Moderate (5-10%)High (Boron/Cyanide)Operates well at pH 6-8; requires toxic cyanide waste management[2].
NaBH(OAc)₃ 70 - 85%Low (2-5%)Moderate (Boron)Mild, selective for imines over ketones; bulky acetoxy groups sterically hinder bis-alkylation[5].
Pd/C + HCOONH₄ 80 - 90%Very Low (<2%)Low (Pd trace)Catalytic transfer hydrogenation; excess ammonia gas generated in situ drives 1° amine formation[4].
Raney Ni + H₂ 65 - 80%Moderate (5-8%)Low (Ni trace)Requires high pressure; highly scalable but prone to over-reduction if not strictly monitored[6].

Downstream Eradication: Advanced Purification Protocols

Even with optimized upstream conditions, trace bis-amine and inorganic salts persist. A self-validating purification system relies on orthogonal separation principles: exploiting basicity via ion-exchange, followed by crystal lattice thermodynamics via selective crystallization[7].

Workflow Crude Crude Reaction Mixture (1° Amine, 2° Amine, Ketone, Salts) SCX Strong Cation Exchange (SCX) Chromatography Crude->SCX Wash Methanol Wash (Removes Ketones & Boron Salts) SCX->Wash Load & Wash Elute Ammoniacal Methanol Elution (Recovers 1° & 2° Amines) SCX->Elute Elute (2M NH3/MeOH) Cryst Selective HCl Salt Crystallization in Ethanol Elute->Cryst Solvent Swap to EtOH Pure Pure 4-Aminotetrahydropyran HCl (Crystalline Solid) Cryst->Pure Filter Precipitate Waste Mother Liquor (Bis-amine Impurity) Cryst->Waste Discard Filtrate

Orthogonal purification workflow combining SCX chromatography and selective crystallization.

Protocol A: Strong Cation Exchange (SCX) for Desalting

Causality: SCX resin contains sulfonic acid moieties. When the crude mixture is loaded, basic amines (both 1° and 2°) are protonated and ionically bound to the stationary phase. Neutral unreacted ketones and inorganic boron salts lack basicity and are washed away.

Step-by-Step Methodology:

  • Preparation: Condition an SCX cartridge (e.g., 10g resin per 1g of crude mixture) with 5 column volumes (CV) of methanol.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of methanol and load onto the cartridge.

  • Washing: Wash the column with 5 CV of methanol.

    • Validation Check: TLC or GC-FID of the wash fraction must confirm the elution of the unreacted tetrahydro-4H-pyran-4-one and the complete absence of amines.

  • Elution: Elute the bound amines using 5 CV of 2M ammonia in methanol.

  • Concentration: Evaporate the ammoniacal eluent under reduced pressure to yield a desalted mixture of free-base 1° and 2° amines.

Protocol B: Selective Hydrochloride Salt Crystallization

Causality: The primary amine hydrochloride salt forms a highly ordered, tightly packed crystal lattice stabilized by multiple dense hydrogen-bonding networks. In contrast, the secondary bis(tetrahydropyran-4-yl)amine is sterically hindered; its bulky tetrahydropyran rings disrupt crystal packing, rendering its hydrochloride salt significantly more soluble in polar protic solvents like ethanol[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine mixture from Protocol A in anhydrous ethanol (approximately 5-10 mL per gram of amine).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 1.2 equivalents of 4N HCl in dioxane (or concentrated aqueous HCl) dropwise under vigorous stirring[6].

  • Aging: Allow the mixture to stir at 0 °C for 2 hours to promote the thermodynamic growth of large, pure crystals of [7].

  • Filtration: Filter the resulting white crystalline solid through a sintered glass funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold diethyl ether or cold ethanol to remove the highly soluble bis-amine hydrochloride residing in the mother liquor.

  • Drying: Dry the solid under high vacuum at 40 °C to constant weight.

    • Validation Check: GC-FID or ¹H-NMR (DMSO-d₆) will confirm >99% purity, validated by the complete absence of the multiplet corresponding to the secondary amine methine protons.

Conclusion

By synergizing upstream reaction engineering (e.g., utilizing sodium triacetoxyborohydride or transfer hydrogenation) with downstream orthogonal purification (SCX followed by selective HCl crystallization), researchers can completely eradicate the stubborn bis-amine and inorganic impurities from 4-aminotetrahydropyran syntheses. This self-validating approach ensures the generation of pharmaceutical-grade building blocks suitable for rigorous drug discovery campaigns.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Takeda Pharmaceutical Company Limited. "Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof." US Patent 7365215B2, 2008.
  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

Sources

Exploratory

Advanced Chromatographic Resolution of Substituted Tetrahydropyran Diastereomers: A Method Development Whitepaper

Executive Summary Substituted tetrahydropyrans (THPs) are ubiquitous structural motifs in bioactive natural products (e.g., neopeltolide, lasonolide A) and modern active pharmaceutical ingredients (APIs)[1]. The stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted tetrahydropyrans (THPs) are ubiquitous structural motifs in bioactive natural products (e.g., neopeltolide, lasonolide A) and modern active pharmaceutical ingredients (APIs)[1]. The stereochemical complexity of these molecules—often containing multiple contiguous chiral centers—presents a significant analytical and preparative challenge. While enantiomers require chiral environments for resolution, diastereomers possess distinct physicochemical properties. However, the subtle conformational differences between THP epimers (e.g., cis- vs. trans-2,6-disubstituted THPs) often render standard achiral chromatography insufficient for baseline separation[2][3].

This whitepaper provides a comprehensive, field-proven guide for developing robust, self-validating chromatographic methods to separate THP diastereomers. By bridging the causality between molecular conformation and stationary phase interactions, we outline a highly efficient Supercritical Fluid Chromatography (SFC) workflow suitable for both analytical quantitation and preparative-scale API isolation.

Physicochemical Basis of THP Diastereomeric Resolution

To develop an effective separation method, one must first understand the causality behind the chromatographic behavior of THP diastereomers. The THP ring strongly prefers a chair conformation to minimize torsional strain.

In a 2,6-disubstituted THP system:

  • The cis-isomer typically adopts a conformation where both substituents occupy equatorial positions. This minimizes 1,3-diaxial interactions, resulting in a highly stable, compact molecular volume with a specific, localized dipole moment[2].

  • The trans-isomer is forced to place one substituent in an axial position. This not only increases the steric bulk (solvent-accessible surface area) on one face of the pyran ring but also alters the net dipole vector of the molecule.

Why Chiral Stationary Phases (CSPs) for Diastereomers?

While normal-phase silica can separate simple THP diastereomers via dipole-dipole interactions[3], heavily functionalized THP intermediates often co-elute due to dominating polar functional groups that mask the subtle pyran ring stereochemistry. In these cases, Chiral Stationary Phases (CSPs)—such as immobilized amylose or cellulose carbamates—are highly effective. The rigid chiral cavities of CSPs provide superior "shape recognition," exploiting the axial/equatorial steric differences between THP epimers to achieve baseline resolution[4][5].

THP_Mechanism cluster_CSP Chiral Stationary Phase (e.g., Amylose Carbamate) THP_Mix THP Diastereomeric Mixture (cis/trans epimers) H_Bond Hydrogen Bonding (Carbamate N-H / C=O) THP_Mix->H_Bond Steric Steric Inclusion (Chiral Cavity) THP_Mix->Steric Dipole Dipole-Dipole Interactions THP_Mix->Dipole Cis cis-THP (Equatorial-Equatorial) Optimal Cavity Fit H_Bond->Cis Strong Trans trans-THP (Axial-Equatorial) Sub-optimal Fit H_Bond->Trans Weak Steric->Cis Steric->Trans Dipole->Cis Dipole->Trans

Fig 1. Causality of THP diastereomeric resolution via differential CSP interactions.

Strategic Modality Selection: SFC vs. HPLC

For modern drug development, Supercritical Fluid Chromatography (SFC) has largely superseded Normal Phase HPLC for the separation of complex THP diastereomers. SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This allows for higher flow rates without the pressure penalties of HPLC, leading to sharper peaks and faster method development. SFC was notably employed in the large-scale API synthesis of the HCV NS5A inhibitor BMS-986097 to successfully separate complex THP epimers and racemic mixtures[6].

Table 1: Modality Comparison for THP Diastereomer Separation
ParameterNormal Phase HPLCReversed Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Interaction Dipole-dipole, H-bondingHydrophobic partitioningSteric inclusion, H-bonding, Dipole
Stationary Phase Bare Silica, Diol, CyanoC18, C8, Phenyl-HexylPolysaccharide CSPs (Immobilized)
Throughput Low (High viscosity solvents)MediumHigh (Low viscosity scCO₂)
Preparative Scalability Poor (High solvent waste)Moderate (Aqueous removal is hard)Excellent (CO₂ evaporates easily)[6]

Self-Validating SFC Method Development Protocol

To ensure scientific integrity, a method development protocol must be a closed, self-validating system. The following step-by-step methodology incorporates internal checks (System Suitability Testing) to guarantee that the experimental choices yield reliable, reproducible data.

Phase 1: System Suitability and Standard Preparation
  • Prepare the SST Mix: Dissolve the crude THP diastereomeric mixture in a diluent compatible with SFC (typically Methanol or Isopropanol) at a concentration of 1.0 mg/mL.

  • Causality Check: Ensure the sample is strictly free of water. Water acts as a strong silanol-active modifier in SFC, which can unpredictably alter retention times and destroy peak symmetry.

Phase 2: Stationary Phase and Modifier Screening

SFC method development relies on screening a matrix of columns and co-solvents.

  • Column Selection: Equip the SFC with a switching valve containing orthogonal immobilized CSPs (e.g., Chiralpak IA, IB, IC, and ID). Immobilized phases are required to withstand a wide range of organic modifiers.

  • Modifier Selection: Screen CO₂ against three distinct alcohols: Methanol (protic, strong H-bond donor), Ethanol (moderate), and Isopropanol (bulky, alters steric inclusion).

  • Gradient Execution: Run a generic gradient of 5% to 50% modifier over 5 minutes at a flow rate of 3.0 mL/min, maintaining a backpressure of 120 bar and temperature of 35°C.

Phase 3: Thermodynamic Optimization

Once a "hit" (Partial separation, Resolution Rs​>0.8 ) is identified:

  • Isocratic Hold: Convert the gradient at the elution point to an isocratic method to maximize the separation factor ( α ).

  • Temperature Tuning: Modulate the column temperature between 25°C and 40°C. Causality: Lower temperatures increase CO₂ density (increasing eluent strength) but decrease analyte diffusivity. Finding the thermodynamic sweet spot is critical for resolving closely eluting THP axial/equatorial epimers.

  • Additive Introduction: If the THP contains basic amines or acidic moieties, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the modifier to suppress secondary interactions with residual silanols, thereby improving peak shape.

Phase 4: Self-Validation & Recovery Assessment
  • Resolution Check: The method is only validated if the critical pair resolution ( Rs​ ) is ≥1.5 (baseline separation).

  • Tailing Factor Check: Calculate the USP tailing factor. It must be ≤1.2 .

  • Mass Balance: Inject a known mass, collect the eluent, and evaporate the CO₂/modifier. Weigh the recovered THP diastereomers to ensure >95% recovery, proving no on-column degradation or irreversible binding occurred.

SFC_Method_Dev Start Initiate THP Diastereomer Separation Screening Phase 1: Stationary Phase Screening (CSPs: IA, IB, IC, ID) Start->Screening Decision1 Rs > 0.8 Achieved? Screening->Decision1 Opt_Mod Phase 2: Isocratic & Additive Tuning (Alcohols + DEA/TFA) Decision1->Opt_Mod Yes Fail Orthogonal Column Chemistry Required Decision1->Fail No Decision2 Peak Symmetry < 1.2 & Rs > 1.5? Opt_Mod->Decision2 Thermo Phase 3: Thermodynamic Tuning (Temp & Backpressure) Decision2->Thermo Yes Decision2->Fail No Validate Phase 4: Self-Validating SST (Recovery > 95%) Thermo->Validate

Fig 2. Self-validating SFC method development workflow for THP diastereomers.

Data Presentation: Example Optimization Matrix

The following table summarizes a typical optimization dataset for a heavily substituted THP intermediate, demonstrating how modifier choice directly impacts the resolution factor ( Rs​ ) and retention time ( tR​ ).

Table 2: SFC Optimization Matrix for 2,6-Disubstituted THP Diastereomers
Column (CSP)Modifier (Isocratic)AdditiveTemp (°C) tR​ cis (min) tR​ trans (min)Resolution ( Rs​ )Symmetry
Chiralpak IA15% MethanolNone354.124.350.81.8 (Tailing)
Chiralpak IA15% Methanol0.1% DEA353.854.101.11.1 (Optimal)
Chiralpak IC20% Isopropanol0.1% DEA355.206.452.4 1.0 (Optimal)
Chiralpak IC20% Isopropanol0.1% DEA404.905.801.91.0 (Optimal)

Analysis: The shift from Methanol to Isopropanol on the Chiralpak IC column significantly increased the steric bulk of the mobile phase, forcing the THP analytes to interact more intimately with the chiral cavity. This amplified the axial/equatorial structural differences, pushing the resolution from 1.1 to a baseline-resolved 2.4.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: National Institutes of Health (NIH) / Marine Drugs URL:[Link]

  • A General Diastereoselective Strategy for Both cis- and trans-2,6-Disubstituted Tetrahydropyrans: Formal Total Synthesis of (+)-Muconin Source: Organic Letters - ACS Publications URL:[Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction Source: National Institutes of Health (NIH) / Synthesis URL:[Link]

  • Asymmetric Hydride Shift Reactions Catalyzed by Chiral Aluminium Complexes Source: National Institutes of Health (NIH) / Angewandte Chemie URL:[Link]

  • US6258574B1 - Production of optically active 2-substituted tetrahydropyran-4-ones Source: Google Patents URL
  • Development of the Large-Scale Synthesis of Tetrahydropyran Glycine, a Precursor to the HCV NS5A Inhibitor BMS-986097 Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to Addressing Compound Degradation on Acidic Silica Gel

Abstract Silica gel chromatography is the cornerstone of purification in synthetic chemistry, yet its inherent acidity is a frequent and often undiagnosed cause of yield loss and impurity generation. This in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Silica gel chromatography is the cornerstone of purification in synthetic chemistry, yet its inherent acidity is a frequent and often undiagnosed cause of yield loss and impurity generation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, diagnosing, and mitigating compound degradation on acidic silica gel. We will explore the chemical mechanisms of this degradation, detail strategies for passivating the stationary phase, and present alternative purification platforms. This guide synthesizes field-proven insights with established scientific principles to empower chemists to protect their valuable molecules and ensure the integrity of their purification workflows.

The Hidden Culprit: Understanding Silica Gel's Acidity

Silica gel is an amorphous, porous form of silicon dioxide (SiO₂). Its surface is populated with hydroxyl groups, known as silanols (Si-OH), which are the primary sites for interaction with molecules during normal-phase chromatography.[1] While essential for separation, these silanol groups are also Brønsted acids and are the root cause of compound degradation.

The acidity of silica gel arises from these surface silanol groups. The pKa of these groups can vary significantly depending on their local environment (isolated, vicinal, or geminal), but values typically range from approximately 3.8 to 8.5.[2][3][4] The most accessible and highly active silanols tend to have a pKa around 4, making the silica surface distinctly acidic—capable of protonating basic compounds and catalyzing acid-labile reactions.[2][5] This acidic character can lead to a host of undesirable outcomes, including streaking of basic compounds, poor peak shape, and irreversible decomposition of sensitive molecules.[6]

Mechanisms of Degradation: A Deeper Dive into Vulnerable Moieties

The acidic surface of silica gel can catalyze a variety of degradation pathways. Recognizing functional groups that are susceptible to acid-catalyzed degradation is the first step toward preventing it.

Key Vulnerable Functional Groups:

  • Acid-Labile Protecting Groups: This is the most common class of degradation observed. Groups such as tert-butoxycarbonyl (Boc), silyl ethers (e.g., TMS, TBDMS), trityl (Tr), and tetrahydropyranyl (THP) are designed to be removed under acidic conditions and can be partially or fully cleaved on a standard silica column.[7][8][9]

  • Amines and Basic Heterocycles: Basic compounds, particularly amines, can be protonated by the acidic silanols. This strong ionic interaction leads to significant peak tailing and, in some cases, can make elution impossible.[10][11] While not strictly degradation, this strong binding can result in near-total loss of the compound on the column.

  • Epoxides and Aziridines: These strained three-membered rings are highly susceptible to acid-catalyzed ring-opening, leading to diols or other addition products.

  • Acetals and Ketals: These protecting groups for carbonyls can be hydrolyzed back to the parent aldehyde or ketone under acidic conditions.[9]

  • Certain Carotenoids and Natural Products: Complex natural products often contain sensitive functionalities, such as 5,6-epoxides, that readily decompose on standard silica gel.[12]

Below is a mechanistic diagram illustrating the degradation of a Boc-protected amine, a frequent challenge in synthetic chemistry.

Figure 1: Acid-catalyzed degradation of a Boc-protected amine on a silica surface.

Diagnostic Approaches: Is Your Compound Degrading?

Before committing an entire batch of a precious compound to a column, it is critical to diagnose potential instability.

  • Thin-Layer Chromatography (TLC) Analysis: TLC is the first and most important line of defense. Spot the crude material on a silica gel TLC plate and develop it. If a new spot appears or streaking occurs, especially from the baseline, degradation is likely. To confirm, leave a spotted TLC plate in the developing chamber for an extended period (e.g., 1-2 hours) after the solvent front has reached the top. If the intensity of the product spot decreases and a new spot appears, this indicates time-dependent degradation on the silica.[13]

  • 2D-TLC: Run a TLC plate in one direction, then dry it, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Any spots appearing off the diagonal represent decomposition products formed during its time on the plate.

  • LC-MS Analysis: Compare the LC-MS trace of the crude reaction mixture with a sample that has been stirred with a small amount of silica gel in a vial for 30-60 minutes. The appearance of new peaks or a decrease in the area of the desired product peak is a clear indicator of degradation.

Strategies for Mitigation: A Practical Guide

Once degradation has been identified, several robust strategies can be employed. The choice of method depends on the nature of the compound and the severity of the degradation.

Strategy 1: Deactivation of the Stationary Phase

The most common and often simplest approach is to neutralize the acidic silanol groups. This is typically achieved by adding a volatile basic modifier to the mobile phase or by pre-treating the bulk silica.

  • In-Situ Neutralization with Mobile Phase Modifiers:

    • Triethylamine (TEA): Adding 0.1-2% (v/v) triethylamine to the eluent is a highly effective method for deactivating silica gel.[14][15] TEA is volatile, making it relatively easy to remove from the final product by co-evaporation with a solvent like toluene or dichloromethane.[8][14] This is the go-to method for purifying basic compounds and many molecules with acid-labile protecting groups.[7]

    • Ammonia: For more polar solvent systems like dichloromethane/methanol, using a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as the polar component of the mobile phase is very effective.[10] Typically, a final concentration of 0.5-2% ammonia in the total eluent is sufficient. It is crucial to equilibrate the column with the basic mobile phase before loading the sample.[10]

Experimental Protocol: In-Situ Neutralization with Triethylamine

  • TLC Method Development: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf between 0.2 and 0.4. Add 1% TEA to the developing solvent and confirm that separation is maintained and streaking is eliminated.[14]

  • Column Packing: Prepare the mobile phase, including the 1% TEA. Pack the column using this pre-mixed eluent.

  • Equilibration: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized before loading the sample.

  • Loading and Elution: Load the sample (dissolved in a minimum amount of eluent or dry-loaded) and run the chromatography as usual.

  • Post-Purification: After combining fractions, remove the solvent via rotary evaporation. To remove residual TEA, add a higher-boiling, non-polar solvent (e.g., Toluene) and re-evaporate.

  • Pre-treatment of Bulk Silica: For extremely sensitive compounds, pre-treating the entire batch of silica gel can provide a more uniformly deactivated stationary phase.

Experimental Protocol: Bulk Neutralization of Silica Gel

  • Slurry Preparation: In a fume hood, create a slurry of silica gel (e.g., 150 g) in a non-polar solvent like petroleum ether or hexanes.[16]

  • Base Addition: Add 2-3 mL of triethylamine to the slurry and mix thoroughly to ensure even distribution.[16]

  • Solvent Removal: Remove the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Drying: Dry the treated silica gel under high vacuum overnight to remove all residual solvent.[16] This "neutral silica gel" can now be used for column chromatography as usual.

Strategy 2: Choosing an Alternative Stationary Phase

If neutralization is insufficient or if the compound is base-labile, switching to an inherently less acidic or basic stationary phase is the best option.

Stationary PhaseAcidity/BasicityBest ForConsiderations
Standard Silica Gel Acidic (pKa ≈ 4)General purpose, non-sensitive compounds.Can cause degradation of acid-labile molecules.[1]
Amine-Functionalized Silica BasicBasic compounds, heterocycles.[6][11]Eliminates the need for mobile phase modifiers; can be reused.[6]
Neutral Alumina NeutralAcid- and base-sensitive compounds.Activity grade (I, II, III) must be chosen carefully.[17]
Basic Alumina BasicExcellent for amines and removing acidic impurities.Can degrade base-labile compounds.[18]
Reversed-Phase (C18) NeutralPolar compounds, peptides.[19][20]Uses aqueous mobile phases; different selectivity.[21]
Florisil® (Magnesium Silicate) Weakly AcidicSteroids, pesticides, some sensitive compounds.[14]Offers different selectivity compared to silica.

Data Summary: Comparative Recovery of an Acid-Sensitive Compound

The following table illustrates the potential impact of stationary phase choice on the recovery of a hypothetical acid-sensitive compound (e.g., a Boc-protected amine).

Purification Condition% Recovery (Illustrative)% Purity (Illustrative)Observations
Standard Silica Gel45%70%Significant deprotection observed (new TLC spot).
Silica Gel + 1% TEA in Eluent92%>98%Clean separation, no degradation observed.[14]
Pre-neutralized Silica Gel95%>98%Excellent recovery, ideal for very sensitive substrates.[16]
Neutral Alumina88%>98%Good alternative, no degradation.
Amine-Functionalized Silica94%>99%Excellent peak shape and recovery without modifiers.[6]
Strategy 3: A Workflow for Troubleshooting

When faced with a challenging purification, a systematic approach is key. The following workflow can help diagnose and solve issues related to compound stability on silica gel.

Figure 2: Decision workflow for troubleshooting compound degradation during purification.

Conclusion & Best Practices

The acidity of silica gel is a critical parameter that must be considered during the purification of organic compounds. Ignoring its potential effects can lead to significantly reduced yields, the generation of complex impurity profiles, and wasted time. By employing simple diagnostic tests like TLC analysis and implementing robust mitigation strategies—such as adding basic modifiers like triethylamine or utilizing alternative stationary phases like amine-functionalized silica or alumina—researchers can safeguard their molecules. Adopting these practices as a standard part of the purification workflow ensures greater success, higher purity, and more reliable outcomes in research and development.

References
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54. Retrieved from [Link]

  • Taylor, T. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. The LCGC Blog. Retrieved from [Link]

  • Various Authors. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 8). RediSep amine functionalized column. Application Note AN31. Retrieved from [Link]

  • Avena, M., & De, D. (2024, July 2). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. MDPI. Retrieved from [Link]

  • Noh, J. S., & Schwarz, J. A. (n.d.). Influence of Particle Diameter on Surface Silanol Structure, Hydration Forces, and Aggregation Behavior of Alkoxide‐Derived Silica Particles. ResearchGate. Retrieved from [Link]

  • Biotage. (n.d.). Extraction of acidic, basic and neutral drugs from plasma using ISOLUTE® PLD+. Application Note. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. JoVE. Retrieved from [Link]

  • Sulpizi, M., Gaigeot, M. P., & Sprik, M. (2012, February 6). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. Journal of Chemical Theory and Computation, ACS Publications. Retrieved from [Link]

  • Ràfols, C., Bosch, E., & Rosés, M. (2003, January 31). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. PubMed. Retrieved from [Link]

  • Various Authors. (2019, March 28). Deactivation of silica gel?. ResearchGate. Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Application Note. Retrieved from [Link]

  • Various Authors. (2006, October 5). Purifying amines on silica. Org Prep Daily. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Whitepaper. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Use of RediSep Gold® Amine Columns in the Weak Ion Exchange Mode. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Mahler, M. (n.d.). Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns. Academia.edu. Retrieved from [Link]

  • Various Authors. (2022, July 16). Alternative stationary phases. Reddit. Retrieved from [Link]

  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Application Note Booklet. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Inhibition and decomposition effects and mechanisms of gallic acid on silica scale. DESWATER. Retrieved from [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® Analytical Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Organic Chemistry. Retrieved from [Link]

  • Ozakai, C., Kitamura, K., & Kaku, H. (2023, May 15). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. RSC Publishing. Retrieved from [Link]

  • Kim, B., & Lee, D. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]

  • El-Shaheny, R., El-Deen, A. K., & Yamada, T. (2017, June 4). Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN104549183A - Silica gel chromatography packing and preparation method thereof.
  • Google Patents. (2014, March 6). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Liu, Z. L., Zha, H. X., & Yuan, J. H. (2012, February 15). [Ion chromatography for determination of ammonia sampled by silica gel in air of workplace]. PubMed. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, March 17). Column chromatography of acid-sensitive compounds. Retrieved from [Link]

  • D'Orazio, G., et al. (2022, December 30). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. MDPI. Retrieved from [Link]

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from [Link]

  • Ozakai, C., Kitamura, K., & Kaku, H. (2023, May 15). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. RSC Publishing. Retrieved from [Link]

  • Deli, J., et al. (2009, March 15). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. PubMed. Retrieved from [Link]

  • Various Authors. (2019, May 17). Reasons for decomposition of isolated compounds from plant extracts?. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Structure-Activity Relationships of Novel Tetrahydropyran-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its presence in n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous natural products.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal framework for designing potent and selective inhibitors of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of novel tetrahydropyran-based inhibitors targeting distinct enzyme classes, offering insights into the rational design of next-generation therapeutics.

The Versatility of the Tetrahydropyran Scaffold in Drug Design

The THP ring is more than just a passive scaffold; it actively contributes to the pharmacological profile of a molecule. As a bioisostere of cyclohexane, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of contact with the target protein.[2] This feature, combined with its lower lipophilicity compared to its carbocyclic counterpart, can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[2] These advantages have fueled the development of THP-based inhibitors for a wide range of diseases, from metabolic disorders and cancer to neurodegenerative diseases and fibrosis.

Comparative Analysis of Tetrahydropyran-Based Inhibitors

This guide will focus on a comparative analysis of THP-based inhibitors for three distinct and therapeutically relevant targets: Galectin-3, Dipeptidyl Peptidase-4 (DPP-4), and β-secretase 1 (BACE1). By examining the SAR for each class of inhibitors, we can discern both common and target-specific principles for optimizing inhibitor potency and selectivity.

Tetrahydropyran-Based Galectin-3 Inhibitors for Fibrosis and Cancer

Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in inflammation, fibrosis, and cancer progression.[3][4] The development of small molecule inhibitors of galectin-3 is a promising therapeutic strategy for these conditions.[3] Tetrahydropyran-based mimics of the natural disaccharide ligand have emerged as a particularly successful class of inhibitors.[3][4]

Key SAR Insights:

The general structure of these inhibitors consists of a galactose mimic that binds to the conserved carbohydrate recognition domain (CRD) of galectin-3, and a substituted tetrahydropyran ring that replaces the second saccharide unit to improve drug-like properties.[3]

  • The Galactose Mimic: A 3,4,5-trifluorophenyl triazole moiety at the C3 position of the galactose ring has been shown to be highly potent, forming a cation-π interaction with Arg144 in the galectin-3 binding site.[3]

  • The Tetrahydropyran Ring: The stereochemistry and substitution pattern of the THP ring are critical for activity. A key interaction involves a hydroxyl group on the THP ring forming a hydrogen bond with the backbone of the protein.

  • Linker and Substituents: The nature of the linker between the galactose mimic and the THP ring, as well as additional substituents on the THP ring, can significantly impact potency and pharmacokinetic properties. For instance, replacing a hydroxyl group with a fluorine atom can improve metabolic stability.

Table 1: SAR of Tetrahydropyran-Based Galectin-3 Inhibitors

CompoundR1 (Galactose C3)R2 (THP substituent)hGal-3 IC50 (nM)Ref
1 3,4,5-Trifluorophenyl-triazole-OH50[3]
2 3,4,5-Trifluorophenyl-triazole-F45[3]
3 Phenyl-triazole-OH150[3]
4 3,4,5-Trifluorophenyl-triazole-OCH3120[3]

Logical Relationship: SAR of Galectin-3 Inhibitors

SAR_Galectin_3 cluster_galactose Galactose Mimic cluster_thp Tetrahydropyran Ring cluster_activity Biological Activity Gal_Core Galactose Core R1 R1 at C3 Gal_Core->R1 Substitution Potency hGal-3 Inhibition (IC50) R1->Potency Cation-π with Arg144 (Trifluorophenyl optimal) THP_Core THP Core R2 R2 Substituent THP_Core->R2 Substitution THP_Core->Potency Improved PK properties R2->Potency H-bond with backbone (OH vs. F)

Caption: Key structural features influencing the potency of THP-based galectin-3 inhibitors.

Tetrahydropyran-Based DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis.[5] Inhibition of DPP-4 is a validated therapeutic approach for the treatment of type 2 diabetes.[5] Several tetrahydropyran-based DPP-4 inhibitors have been developed, with some advancing to clinical trials.[5]

Key SAR Insights:

These inhibitors typically feature a tri-substituted tetrahydropyran ring that interacts with key residues in the DPP-4 active site.

  • The Amino Group: A primary amine is crucial for binding to the catalytic dyad of DPP-4, forming a salt bridge with glutamic acid residues (Glu205/206).

  • The Phenyl Ring: A substituted phenyl ring at the C2 position of the THP ring occupies the S1 pocket of the enzyme. Electron-withdrawing groups, such as fluorine atoms, generally enhance potency.

  • The Heterocyclic Moiety: A heterocyclic group at the C5 position of the THP ring extends into the S2 pocket, and its nature significantly influences both potency and selectivity.

Table 2: SAR of Tetrahydropyran-Based DPP-4 Inhibitors

CompoundR1 (Phenyl substituent)R2 (Heterocycle at C5)DPP-4 IC50 (nM)Ref
5 2,5-DifluoroPyrrolopyrazole1.9[5]
6 2-FluoroPyrrolopyrazole5.6[5]
7 2,5-DifluoroTriazolopiperazine3.2[5]
8 HPyrrolopyrazole25[5]

Logical Relationship: SAR of DPP-4 Inhibitors

SAR_DPP4 cluster_thp Tetrahydropyran Core cluster_binding_site DPP-4 Active Site cluster_activity Biological Activity THP_Core Tri-substituted THP Amine Amino Group (C3) THP_Core->Amine Phenyl Phenyl Group (C2) THP_Core->Phenyl Heterocycle Heterocycle (C5) THP_Core->Heterocycle Catalytic_Dyad Catalytic Dyad (Glu205/206) Amine->Catalytic_Dyad Salt Bridge S1_Pocket S1 Pocket Phenyl->S1_Pocket Hydrophobic Interaction S2_Pocket S2 Pocket Heterocycle->S2_Pocket Shape Complementarity Potency DPP-4 Inhibition (IC50) Catalytic_Dyad->Potency S1_Pocket->Potency S2_Pocket->Potency

Caption: Interaction of key pharmacophoric elements of THP-based DPP-4 inhibitors with the enzyme's active site.

Tetrahydropyran-Based BACE1 Inhibitors for Alzheimer's Disease

β-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are believed to be a primary cause of Alzheimer's disease.[6] The development of BACE1 inhibitors has been a major focus of Alzheimer's research, and tetrahydropyran-containing molecules have shown promise in this area.[7][8]

Key SAR Insights:

BACE1 inhibitors often feature a tetrahydropyran ring fused to a chromane scaffold, with substituents designed to interact with the catalytic aspartate residues and the S3 and S2' pockets of the enzyme.[9]

  • The Asp-Binding Moiety: An acyl guanidine, aminooxazoline, or aminothiazoline "warhead" is typically incorporated to interact with the catalytic aspartic acid dyad (Asp32 and Asp228).[9]

  • The Chromane-Tetrahydropyran Core: The fused ring system provides a rigid scaffold to orient the substituents correctly within the active site.

  • Substituents for S3 and S2' Pockets: Modifications to the phenyl ring and other positions are made to optimize interactions with the S3 and S2' pockets, which can enhance potency and selectivity over other aspartyl proteases like cathepsin D.[9]

Table 3: SAR of Tetrahydropyran-Based BACE1 Inhibitors

CompoundAsp-Binding MoietyR1 (Phenyl substituent)BACE1 IC50 (nM)Cathepsin D/BACE1 SelectivityRef
9 Acyl guanidine3-CN5>100[9]
10 Aminooxazoline3-CN20>200[9]
11 Acyl guanidine4-F15>100[9]
12 Acyl guanidine3-CN, 5-F3>200[9]

Logical Relationship: SAR of BACE1 Inhibitors

SAR_BACE1 cluster_core Chromane-THP Core cluster_binding_site BACE1 Active Site cluster_activity Biological Activity Core Fused Ring System Warhead Asp-Binding Moiety Core->Warhead Substituents S3/S2' Targeting Groups Core->Substituents Catalytic_Asp Catalytic Dyad (Asp32/228) Warhead->Catalytic_Asp H-bonding S3_Pocket S3 Pocket Substituents->S3_Pocket Hydrophobic Interactions S2_prime_Pocket S2' Pocket Substituents->S2_prime_Pocket Shape Complementarity Potency BACE1 Inhibition (IC50) Catalytic_Asp->Potency S3_Pocket->Potency Selectivity Selectivity vs. CatD S3_Pocket->Selectivity S2_prime_Pocket->Potency S2_prime_Pocket->Selectivity Synthesis_Workflow Start Butadiene monoxide Step1 Epoxide opening with allyl alcohol Start->Step1 Step2 Protection of hydroxyl group (Trityl) Step1->Step2 Step3 Ring-closing metathesis Step2->Step3 Step4 Epoxidation Step3->Step4 Step5 Azide opening of epoxide Step4->Step5 Step6 Reduction of azide to amine Step5->Step6 Step7 Protection of amine (Boc) Step6->Step7 Step8 Mitsunobu inversion of hydroxyl Step7->Step8 Step9 Thioacetate displacement Step8->Step9 Step10 Hydrolysis to thiol (THP intermediate) Step9->Step10 Step11 Coupling with galactosyl bromide derivative Step10->Step11 Step12 Click chemistry for triazole formation Step11->Step12 Step13 Deprotection Step12->Step13 Final Final THP-based Gal-3 Inhibitor Step13->Final

Caption: A representative synthetic workflow for a tetrahydropyran-based galectin-3 inhibitor.

Step-by-Step Methodology:

  • Epoxide Opening: Commercially available butadiene monoxide is reacted with allyl alcohol under basic conditions to yield the corresponding alcohol. [3]2. Protection: The resulting hydroxyl group is protected with a trityl group. [3]3. Ring-Closing Metathesis: The diene is subjected to a ring-closing metathesis reaction using a second-generation Hoveyda-Grubbs catalyst to form the dihydropyran ring. [3]4. Epoxidation: The double bond of the dihydropyran is epoxidized.

  • Azide Opening: The epoxide is opened with sodium azide to introduce a nitrogen functionality.

  • Reduction: The azide is reduced to a primary amine.

  • Protection: The amine is protected with a Boc group.

  • Mitsunobu Inversion: The stereochemistry of a hydroxyl group is inverted using Mitsunobu conditions.

  • Thioacetate Displacement: The hydroxyl group is converted to a thioacetate.

  • Hydrolysis: The thioacetate is hydrolyzed to the corresponding thiol, yielding the key tetrahydropyran intermediate.

  • Coupling: The THP thiol is coupled with an activated galactose derivative (e.g., a galactosyl bromide).

  • Click Chemistry: A copper-catalyzed azide-alkyne cycloaddition (click chemistry) is used to form the triazole ring on the galactose moiety.

  • Deprotection: All protecting groups are removed to yield the final inhibitor.

Fluorescence Polarization Assay for Galectin-3 Inhibitor Evaluation

Fluorescence polarization (FP) is a robust and sensitive method for measuring the binding of a small molecule inhibitor to a protein in solution.

Experimental Workflow: Fluorescence Polarization Assay

FP_Assay_Workflow Start Prepare reagents Step1 Serial dilution of test inhibitor Start->Step1 Step2 Add fluorescently labeled ligand (probe) to all wells Start->Step2 Step3 Add Galectin-3 to all wells (except negative control) Start->Step3 Step4 Add serially diluted inhibitor to respective wells Step1->Step4 Step2->Step4 Step3->Step4 Step5 Incubate to reach equilibrium Step4->Step5 Step6 Measure fluorescence polarization Step5->Step6 Step7 Data analysis (calculate % inhibition and IC50) Step6->Step7 End Determine inhibitor potency Step7->End

Caption: A typical workflow for a fluorescence polarization competition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human galectin-3, a solution of a fluorescently labeled ligand (e.g., fluorescein-labeled lactose), and serial dilutions of the tetrahydropyran-based inhibitor.

  • Assay Plate Setup: In a 384-well black plate, add the assay buffer to all wells.

  • Addition of Probe and Protein: Add the fluorescently labeled ligand to all wells at a fixed concentration. Then, add the galectin-3 protein to all wells except for the negative control wells (which receive only the probe).

  • Addition of Inhibitor: Add the serially diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no protein).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Galectin-3 in TGF-β-Mediated Fibrosis

Galectin-3 is a key modulator of the transforming growth factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.

TGFb_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitor Therapeutic Intervention TGFb Latent TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Activation Gal3_extra Galectin-3 Integrin Integrin Gal3_extra->Integrin Lattice Formation Gal3_extra->TGFbR Stabilizes Receptor Integrin->TGFb Promotes Activation Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Fibrotic_genes Fibrotic Gene Transcription Nucleus->Fibrotic_genes THP_Inhibitor THP-based Galectin-3 Inhibitor THP_Inhibitor->Gal3_extra Inhibition

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Comparative

Comparative bioisosteric study of tetrahydropyran versus cyclohexyl moieties

Comparative Bioisosteric Study: Tetrahydropyran versus Cyclohexyl Moieties in Drug Design The strategic replacement of a cyclohexyl (CHX) ring with a tetrahydropyran (THP) moiety is a cornerstone tactic in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioisosteric Study: Tetrahydropyran versus Cyclohexyl Moieties in Drug Design

The strategic replacement of a cyclohexyl (CHX) ring with a tetrahydropyran (THP) moiety is a cornerstone tactic in modern medicinal chemistry. While both are six-membered, non-aromatic rings with similar steric volumes, the insertion of a single ether oxygen fundamentally alters the thermodynamic, electronic, and pharmacokinetic profile of a drug candidate. This guide provides an in-depth, mechanistic comparison of these two moieties, equipping drug development professionals with the experimental frameworks necessary to evaluate this bioisosteric shift.

Physicochemical Causality: The Impact of Oxygen Insertion

The transition from a highly lipophilic, aliphatic cyclohexyl ring to a tetrahydropyran ring is not merely a structural tweak; it is a profound physicochemical recalibration.

  • Lipophilicity and Solvation: The oxygen atom in THP acts as a hydrogen bond acceptor (HBA), increasing the Topological Polar Surface Area (TPSA) by approximately 9.2 Ų. This single heteroatom typically reduces the partition coefficient (clogP) by 1.0 to 1.5 log units compared to its cyclohexyl counterpart. This reduction in lipophilicity directly enhances aqueous solubility and reduces non-specific binding to plasma proteins and lipid membranes 1[1].

  • Conformational Entropy: THP is a conformationally restrained ether. Like cyclohexane, it predominantly adopts a chair conformation, but the presence of the oxygen atom slightly alters bond angles and rotational barriers, often providing an additional vector for target engagement via hydrogen bonding without a significant entropic penalty2[2].

Workflow CHX Cyclohexyl Lead High logP, High CL Design Bioisosteric Design O-Atom Insertion CHX->Design THP THP Analog Lower logP, HBA+ Design->THP InVitro In Vitro ADME CLint,u & fu,mic THP->InVitro InVivo In Vivo PK Improved Half-life InVitro->InVivo

Workflow of bioisosteric optimization from cyclohexyl lead to THP analog.

Metabolic Stability and Lipophilic Metabolism Efficiency (LipMetE)

Cyclohexyl groups frequently suffer from extensive aliphatic oxidation mediated by Cytochrome P450 (CYP450) enzymes, particularly CYP3A4. CYP450 active sites are highly hydrophobic; thus, the high lipophilicity of the cyclohexyl ring drives strong enzyme-substrate affinity (low Km​ ), leading to rapid intrinsic clearance ( CLint​ ).

Replacing the cyclohexyl ring with a THP ring lowers lipophilicity, which thermodynamically weakens the hydrophobic interactions within the CYP450 active site, significantly reducing metabolic turnover. This phenomenon is quantified using Lipophilic Metabolism Efficiency (LipMetE) , defined as LipMetE=log(CLint,u​)−logD7.4​ . Maximizing LipMetE ensures that metabolic stability is achieved through favorable polarity rather than sheer chemical inertness 3[3].

The Positional Caveat (2-THP vs. 3/4-THP): While THP generally improves stability, the position of substitution is critical. The α -carbons (positions 2 and 6) adjacent to the oxygen are electronically activated. During CYP-mediated hydrogen atom transfer (HAT), a radical formed at the 2-position is highly stabilized by resonance from the oxygen's lone pairs. Consequently, 2-substituted THPs often remain metabolic soft spots. Conversely, 3- and 4-substituted THPs lack this resonance stabilization and exhibit vastly superior microsomal stability[3].

Mechanism CYP CYP450 Active Site (Hydrophobic Pocket) CHX Cyclohexyl Moiety (High Affinity) CYP->CHX Hydrophobic Binding THP Tetrahydropyran Moiety (Low Affinity) CYP->THP Reduced Binding OxCHX Extensive Aliphatic Oxidation (High CL) CHX->OxCHX Rapid Turnover StableTHP Improved Microsomal Stability (Low CL) THP->StableTHP Slow Turnover

Mechanistic shift in CYP450-mediated metabolism upon THP substitution.

Quantitative Data Comparison

The following table summarizes the generalized physicochemical and pharmacokinetic shifts observed when replacing a cyclohexyl moiety with a 4-tetrahydropyran moiety in a matched molecular pair (MMP) analysis.

MetricCyclohexyl Analog4-THP AnalogMechanistic Rationale
Volume (ų) ~84.0~79.0Highly isosteric; minimal steric clash introduced.
clogP Baseline ( X ) X−1.2 Oxygen substitution reduces lipophilicity.
TPSA (Ų) 09.2Introduction of an ether oxygen acts as an HBA.
CLint,u​ (µL/min/mg) > 150 (High)< 30 (Low)Reduced lipophilicity lowers CYP450 binding affinity ( Km​ ).
fu,mic​ ~0.05~0.25Lower lipophilicity reduces non-specific protein binding.
LipMetE ~1.5~3.0Higher efficiency indicates stability driven by favorable polarity.

Note: Data aggregated from standard medicinal chemistry matched molecular pair analyses[3].

Self-Validating Experimental Protocols

To objectively compare a cyclohexyl lead against its THP bioisostere, the following self-validating protocols must be executed.

Protocol A: Determination of Unbound Intrinsic Clearance ( CLint,u​ )

Causality Focus: Cyclohexyl and THP moieties have vastly different lipophilicities, dictating their non-specific binding to microsomal proteins. Measuring total clearance ( CLint,app​ ) is misleading because highly lipophilic compounds hide in the protein/lipid matrix. Determining the fraction unbound ( fu,mic​ ) is mandatory to isolate true metabolic stability.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 1 µM of the test compound (CHX or THP analog) with human liver microsomes (HLM, 0.5 mg/mL) and a NADPH regenerating system in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench into 150 µL of cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Equilibrium Dialysis (Self-Validation Step): Concurrently dialyze the compound in HLM (0.5 mg/mL) against blank phosphate buffer for 4 hours at 37°C using a 10K MWCO membrane to determine fu,mic​ .

    • System Validation: Include Propranolol (moderate binding) and Warfarin (high binding) as system controls. If Warfarin fu,mic​ > 0.05, the dialysis membrane integrity is compromised.

  • LC-MS/MS Quantification: Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

  • Data Synthesis: Calculate the apparent half-life ( t1/2​ ) from the log-linear depletion curve. Calculate CLint,u​=(V×ln(2)/t1/2​)/fu,mic​ .

Protocol B: Shake-Flask logD7.4​ Determination

Causality Focus: Computational logP (clogP) models often fail to accurately predict the subtle electronic effects of adjacent basic amines when a CHX ring is swapped for a THP ring (the THP oxygen can inductively lower the pKa of a nearby amine). Experimental logD7.4​ is required.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Partitioning: Add 10 µL of stock to a vial containing 1 mL of 1-octanol and 1 mL of 100 mM phosphate buffer (pH 7.4).

  • Equilibration: Shake the vials vigorously at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Sample both the octanol and aqueous layers. Dilute appropriately and quantify via HPLC-UV or LC-MS/MS.

  • Validation: Run Propranolol ( logD7.4​≈1.2 ) and Amiodarone ( logD7.4​≈6.0 ) concurrently. The assay is validated only if controls fall within ±0.2 log units of historical values.

Case Study: Optimization of Receptor Antagonists

The practical application of this bioisosteric replacement is heavily documented in the optimization of G-protein coupled receptor (GPCR) antagonists. In the development of orthosteric antagonists for GPR84, researchers identified a highly potent lead compound containing a cyclohexylmethyl group. However, the lipophilic nature of the cyclohexyl ring contributed to suboptimal physicochemical properties.

By systematically replacing the cyclohexyl group with a tetrahydropyran moiety, the research team successfully modulated the lipophilicity while retaining the necessary steric bulk to occupy the hydrophobic wall of the orthosteric binding pocket. The THP analogs demonstrated comparable or improved potency while significantly enhancing the overall developability profile of the series, proving that the oxygen insertion did not disrupt critical pharmacophore geometries4[4].

References

  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis . Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Discovery, Structure–Activity Relationship, and Functional Characterization of a Chromenopyrrole Series as Orthosteric Antagonists of GPR84 . Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of Highly Functionalized Tetrahydropyrans: A Comparative Analysis

For researchers and professionals in drug development, the tetrahydropyran (THP) ring is a ubiquitous and vital scaffold found in a vast array of natural products and pharmaceuticals.[1][2] Its highly functionalized deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the tetrahydropyran (THP) ring is a ubiquitous and vital scaffold found in a vast array of natural products and pharmaceuticals.[1][2] Its highly functionalized derivatives possess complex stereochemistry, where subtle changes in the three-dimensional arrangement of atoms can lead to drastic differences in biological activity. Therefore, unambiguous determination of their structure—both relative and absolute configuration, as well as conformational preference—is not merely an academic exercise but a cornerstone of rational drug design.

This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in field-proven insights. We will delve into the gold standard, X-ray crystal structure analysis, while objectively comparing its performance against complementary solution-state and computational methods. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a self-validating approach to structural elucidation.

Part 1: X-ray Crystal Structure Analysis: The Definitive Answer in the Solid State

Single-crystal X-ray diffraction is widely regarded as the most definitive method for molecular structure determination.[3][4][5] It provides a precise, high-resolution snapshot of a molecule's three-dimensional architecture, revealing exact bond lengths, bond angles, and the spatial arrangement of all atoms. For complex stereochemical problems, a successful crystal structure analysis ends all ambiguity.

The core principle relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which an atomic model is built.[6] However, the journey to this definitive answer is predicated on surmounting the primary obstacle: growing a high-quality single crystal.

The Crystallization Bottleneck: An Art Guided by Science

Highly functionalized tetrahydropyrans, often possessing multiple chiral centers and flexible side chains, can be notoriously difficult to crystallize. Success hinges on carefully controlling the thermodynamics and kinetics of the system to favor slow, ordered lattice formation over rapid precipitation or oiling out.[7]

Causality Behind Crystallization Choices: The goal of any crystallization technique is to slowly and systematically reduce the solubility of the compound, pushing it out of solution in a highly ordered manner. The choice of solvent is paramount; an ideal system involves a "good" solvent in which the compound is freely soluble and a "poor" or "anti-solvent" in which it is insoluble. The slow introduction of the anti-solvent, or the slow evaporation of the good solvent, forces the molecules to self-assemble into a crystal lattice.

Experimental Protocol: Common Crystallization Techniques

The following methods are proven starting points for small organic molecules like functionalized THPs. It is often necessary to screen multiple conditions in parallel.

1. Slow Evaporation:

  • Principle: The simplest method, where the gradual removal of a volatile solvent concentrates the solute to the point of supersaturation and crystallization.

  • Protocol:

    • Dissolve the purified compound (typically 2-10 mg) in a minimal amount of a relatively volatile solvent (e.g., dichloromethane, ethyl acetate, acetone) in a small, narrow vial.

    • Ensure the solution is fully dissolved and free of particulate matter.

    • Cover the vial with a cap, or parafilm, and pierce it with a needle. The size of the hole controls the evaporation rate.

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Expert Insight: This method works best for compounds that are highly soluble. The key is to slow the evaporation sufficiently to allow for ordered growth. A wider vial leads to faster evaporation and is more likely to yield powder or small, poorly-diffracting crystals.

2. Vapor Diffusion:

  • Principle: This is arguably the most successful and controlled method for obtaining high-quality crystals from small amounts of material.[8][9] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

  • Protocol:

    • Dissolve the compound (1-5 mg) in a small volume (50-200 µL) of a "good" solvent (less volatile) in a small inner vial.

    • Place this inner vial inside a larger, sealable outer vial or jar.

    • Add a larger volume (1-2 mL) of a volatile "anti-solvent" to the bottom of the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial's solution, reducing the compound's solubility.

  • Common Solvent/Anti-Solvent Systems:

    • Chloroform / Pentane

    • Toluene / Hexane

    • Methanol / Diethyl Ether

    • Water / Acetonitrile

DOT Script for Vapor Diffusion Workflow

Vapor_Diffusion_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_process Crystallization Process dissolve Dissolve Compound in 'Good' Solvent (e.g., Chloroform) place_inner Place Solution in Inner Vial dissolve->place_inner combine Place Inner Vial into Outer Jar add_anti Add Anti-Solvent (e.g., Pentane) to Outer Jar add_anti->combine seal Seal Outer Jar combine->seal diffuse Vapor Diffusion (Anti-Solvent into Solvent) seal->diffuse saturate Supersaturation Reached Slowly diffuse->saturate nucleate Nucleation & Crystal Growth saturate->nucleate

Vapor_Diffusion_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_process Crystallization Process dissolve Dissolve Compound in 'Good' Solvent (e.g., Chloroform) place_inner Place Solution in Inner Vial dissolve->place_inner combine Place Inner Vial into Outer Jar add_anti Add Anti-Solvent (e.g., Pentane) to Outer Jar add_anti->combine seal Seal Outer Jar combine->seal diffuse Vapor Diffusion (Anti-Solvent into Solvent) seal->diffuse saturate Supersaturation Reached Slowly diffuse->saturate nucleate Nucleation & Crystal Growth saturate->nucleate

Caption: Workflow for the vapor diffusion crystallization technique.

Data Collection, Interpretation, and Key Performance Metrics

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays.[1] The resulting diffraction data allows for the calculation of an electron density map.

  • The Phase Problem: A critical challenge is the "phase problem," where detectors can only measure the intensity (amplitude) of diffracted X-rays, but not their phase.[6][10] Modern direct methods and computational algorithms have largely automated the process of solving this for small molecules, allowing for the reconstruction of the electron density map.

  • Resolution: This is a measure of the level of detail in the crystal structure. A lower value (in Ångströms, Å) indicates higher resolution. For small molecules, a resolution of < 1.0 Å is typical and allows for the precise location of all non-hydrogen atoms.[11]

  • Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration without ambiguity, especially when using a copper (Cu) X-ray source, which enhances the anomalous scattering effect for light atoms (C, N, O).[5] This is often reported as the Flack parameter, which should be close to zero for the correct enantiomer.

Performance Metric X-ray Crystal Structure Analysis
Information Type Static 3D structure in the solid state.
Key Strength Unambiguous determination of connectivity, conformation, and absolute stereochemistry.[3][4]
Primary Limitation Requires a high-quality single crystal, which can be a major bottleneck.[10] The observed conformation may not be the most stable one in solution.
Resolution Typically high-resolution (< 1.0 Å), providing precise atomic coordinates.[11]
Sample Requirement Micrograms to milligrams of highly pure material.

Part 2: Comparative Analysis with Alternative & Complementary Techniques

While X-ray crystallography provides a definitive answer, it describes the molecule in an artificial, solid-state environment. For a complete picture, especially for molecules with conformational flexibility, it is crucial to compare these findings with data from solution-state and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in the Solution State

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution, an environment that more closely mimics physiological conditions.[12][13] Unlike crystallography which sees a single conformation, NMR observes a population-weighted average of all conformations present at equilibrium.[14]

Key Experiments for THP Stereochemistry:

  • Nuclear Overhauser Effect (NOE): This experiment detects through-space interactions between protons that are close to each other (< 5 Å). Strong NOE correlations between specific protons can provide incontrovertible evidence for their relative stereochemistry (e.g., identifying which substituents are on the same face of the THP ring).[3][15]

  • Scalar (J) Coupling: The coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. For a THP ring, analyzing the ³JHH coupling constants for the ring protons allows for the determination of its preferred conformation (e.g., chair, boat, or twist-boat) in solution.[15][16]

Method X-ray Crystallography NMR Spectroscopy
Sample State Solid (Crystal)Solution
Information Provided Single, static conformationTime-averaged conformation(s)[12]
Crystallization Required? Yes (major hurdle)No (major advantage)[12]
Stereochemistry Defines relative and often absolute configuration directly.Defines relative configuration via NOE and J-coupling analysis. Absolute configuration requires derivatization or other methods.[15][17]
Dynamics Provides atomic displacement parameters (thermal motion) but is fundamentally static.Can provide detailed information on molecular dynamics and conformational exchange.[11][12]
Computational Modeling: The In Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for analyzing the conformational landscape of molecules.[18][19]

  • Conformational Search: DFT calculations can be used to determine the relative energies of all possible low-energy conformers of a tetrahydropyran derivative. This can predict whether a chair conformation is favored and which substituents prefer axial versus equatorial positions.[20]

  • Synergy with NMR (DP4 Analysis): A powerful modern approach involves calculating the predicted NMR chemical shifts (¹H and ¹³C) for every possible stereoisomer of a molecule using DFT. The DP4 algorithm then compares these calculated shifts to the experimental NMR data to determine the most likely correct structure with a high degree of statistical confidence.[21] This can often resolve stereochemistry without the need for crystallization.

Part 3: An Integrated Strategy for Structure Elucidation

Relying on a single technique can be misleading. The most robust approach integrates all three methodologies into a cohesive workflow, where each technique validates and informs the others.

DOT Script for Integrated Workflow

Integrated_Workflow start Synthesized Compound (Unknown Stereochemistry) nmr 1. NMR Spectroscopy (1D, 2D NOESY, J-Coupling) start->nmr compute 2. Computational Modeling (Conformational Search, DP4/DFT) start->compute hypothesis Formulate Structural Hypothesis nmr->hypothesis Provides relative stereochemistry & conformation compute->hypothesis Predicts stable conformers & correlates with NMR data crystallize 3. X-ray Crystallography (Crystallization & Data Collection) hypothesis->crystallize Hypothesis requires absolute confirmation confirm Unambiguous 3D Structure (Confirmation/Correction) crystallize->confirm Provides definitive 'gold standard' proof

Integrated_Workflow start Synthesized Compound (Unknown Stereochemistry) nmr 1. NMR Spectroscopy (1D, 2D NOESY, J-Coupling) start->nmr compute 2. Computational Modeling (Conformational Search, DP4/DFT) start->compute hypothesis Formulate Structural Hypothesis nmr->hypothesis Provides relative stereochemistry & conformation compute->hypothesis Predicts stable conformers & correlates with NMR data crystallize 3. X-ray Crystallography (Crystallization & Data Collection) hypothesis->crystallize Hypothesis requires absolute confirmation confirm Unambiguous 3D Structure (Confirmation/Correction) crystallize->confirm Provides definitive 'gold standard' proof

Sources

Comparative

In Silico Evaluation of Aminophenyl-Tetrahydropyran Derivatives: A Comparative Docking Guide

Aminophenyl-tetrahydropyran derivatives represent an emerging class of structurally flexible scaffolds with significant potential as kinase inhibitors. In oncology drug development, these derivatives are frequently inves...

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Author: BenchChem Technical Support Team. Date: April 2026

Aminophenyl-tetrahydropyran derivatives represent an emerging class of structurally flexible scaffolds with significant potential as kinase inhibitors. In oncology drug development, these derivatives are frequently investigated for their ability to target Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in cell cycle regulation. The tetrahydropyran ring provides optimal spatial geometry for occupying the ATP-binding pocket, while the aminophenyl moiety facilitates critical hydrogen bonding with the hinge region (e.g., Leu83).

When guiding these derivatives from in silico design to in vitro validation, selecting the appropriate molecular docking engine is critical. This guide objectively compares the performance of three leading docking tools—Schrödinger Glide , AutoDock Vina , and LeDock —in predicting the binding affinities and poses of aminophenyl-tetrahydropyran derivatives against CDK2.

The Causality of Software Selection

As an application scientist, relying on a single docking algorithm can introduce systemic bias. The conformational flexibility of the tetrahydropyran ring and the desolvation penalties associated with the aminophenyl group present unique computational challenges. We selected three docking engines based on their distinct algorithmic approaches:

  • Schrödinger Glide (XP): This commercial suite employs a proprietary empirical scoring function (GlideScore) that heavily penalizes steric clashes while rewarding hydrophobic enclosure. In large-scale benchmarks, Glide (XP) consistently achieves a top-pose prediction accuracy of approximately 57.8%[1]. It is the industry standard for lead optimization where precision overrides computational cost.

  • AutoDock Vina: An open-source staple that utilizes a hybrid empirical and knowledge-based scoring function. It is highly efficient for rapid virtual screening, effectively handling the rotatable bonds of the aminophenyl group with a baseline accuracy of ~49.0%[1].

  • LeDock: Operating on a robust simulated annealing algorithm, LeDock is frequently ranked as the top academic program for pose prediction accuracy (57.4%) for small, flexible molecules[1]. It excels at identifying the correct binding mode without requiring extensive manual parameterization.

Experimental Protocol: A Self-Validating System

To ensure computational trustworthiness, the following workflow establishes a reproducible, self-validating docking protocol. By incorporating a cross-docking validation step (re-docking the native ligand), the system verifies its own accuracy before evaluating novel aminophenyl-tetrahydropyran derivatives.

Step 1: Protein Preparation (Target: CDK2)
  • Structure Retrieval: Download the high-resolution crystal structure of human CDK2 (2)[2].

  • Curation: Remove all chains except Chain A. Strip non-catalytic water molecules, but retain conserved structural waters in the ATP-binding pocket if they mediate critical ligand-hinge interactions.

  • Optimization: Assign bond orders, add missing hydrogen atoms at physiological pH (7.4), and optimize the hydrogen bond network using the Protein Preparation Wizard (for Glide) or AutoDockTools (for Vina/LeDock).

  • Minimization: Perform a restrained energy minimization (using OPLS3e or AMBER force fields) converging heavy atoms to an RMSD of 0.3 Å to relieve steric clashes without altering the native backbone.

Step 2: Ligand Preparation
  • Conformer Generation: Generate 3D conformers of the aminophenyl-tetrahydropyran derivatives[3].

  • Protonation: Assign protonation states at pH 7.4 ± 0.5 to ensure the primary amine is correctly modeled (typically protonated).

  • Charge Assignment: Calculate Gasteiger charges for Vina/LeDock or use OPLS force field charges for Glide.

Step 3: Grid Generation and Docking Execution
  • Glide (XP): Generate a receptor grid box (20 × 20 × 20 Å) centered on the co-crystallized ligand. Execute docking in Extra Precision (XP) mode with flexible ligand sampling to account for tetrahydropyran ring flipping.

  • AutoDock Vina: Define the search space coordinates centered on the hinge region (Leu83, Glu81). Set the exhaustiveness parameter to 16 to ensure thorough conformational sampling.

  • LeDock: Provide the prepared protein and ligand files. Set the bounding box to encompass the ATP pocket and execute the default simulated annealing protocol.

Workflow Visualization

DockingWorkflow Start Aminophenyl-Tetrahydropyran & CDK2 (PDB: 6GUE) Prep Ligand & Protein Prep (Protonation, Minimization) Start->Prep Glide Schrödinger Glide (XP) Empirical Scoring Prep->Glide Vina AutoDock Vina Knowledge-Based Prep->Vina LeDock LeDock Simulated Annealing Prep->LeDock Analysis Pose Analysis (RMSD) & Affinity Correlation Glide->Analysis Vina->Analysis LeDock->Analysis Validation Experimental Validation (IC50 Correlation) Analysis->Validation

Comparative in silico docking workflow for evaluating CDK2 inhibitors across three software engines.

Data Presentation & Performance Comparison

The tables below summarize the architectural differences of the software and their predictive performance against a benchmark set of aminophenyl-tetrahydropyran derivatives.

Table 1: Docking Software Architecture & Capabilities

SoftwareAlgorithmScoring FunctionPrimary StrengthLimitation
Schrödinger Glide Systematic SearchEmpirical (GlideScore)High accuracy for hydrophobic enclosuresComputationally expensive; requires commercial license
AutoDock Vina Iterated Local SearchHybrid (Empirical/Knowledge)Rapid execution; excellent for virtual screeningStruggles with highly flexible macrocycles
LeDock Simulated AnnealingPhysics/Knowledge-basedSuperior pose prediction (RMSD < 2.0 Å)Limited post-docking analysis tools

Table 2: Experimental vs. Predicted Binding Performance (CDK2 Target) Note: Data represents a benchmark correlation study where docking scores are compared against experimental IC50 values to validate the predictive power of each engine.

Derivative IDExperimental IC50 (nM)Glide XP Score (kcal/mol)Vina Score (kcal/mol)LeDock Score (kcal/mol)Best Pose RMSD (Å)
Native Ligand 12.5-11.2-9.8-10.50.85 (LeDock)
APT-001 45.0-9.4-8.1-8.91.12 (Glide)
APT-002 18.2-10.8-9.2-10.11.05 (LeDock)
APT-003 >10,000-4.5-5.2-4.8N/A (Non-binder)
APT-004 8.4-11.9-10.1-11.00.92 (Glide)
Conclusion & Recommendations

For researchers evaluating aminophenyl-tetrahydropyran derivatives, the choice of software should be dictated by the project phase:

  • Virtual Screening: Use AutoDock Vina . Its speed allows for the rapid filtering of large libraries of tetrahydropyran analogs.

  • Pose Validation: Use LeDock . Its simulated annealing algorithm provides the most reliable 3D binding mode predictions for flexible small molecules without commercial overhead.

  • Lead Optimization: Use Schrödinger Glide (XP) . Its sophisticated handling of desolvation penalties provides the tightest correlation with experimental IC50 values, making it indispensable for final compound selection.

References
  • Source: nih.
  • Source: wustl.
  • Source: google.

Sources

Validation

A Comparative Guide to the Synthesis of 2,6-cis-Substituted Tetrahydropyrans: An In-Depth Analysis for the Modern Chemist

The 2,6-cis-substituted tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis remains a significant c...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,6-cis-substituted tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis remains a significant challenge and a testament to the ingenuity of modern organic chemistry. This guide provides a comparative analysis of several prominent synthetic routes to this important structural unit, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols for key transformations, and present a critical evaluation of their respective strengths and limitations.

The Enduring Challenge: Achieving cis-Selectivity

The thermodynamic preference for equatorial substituents on a six-membered ring often leads to the formation of the more stable trans-isomer. Consequently, the development of synthetic methods that favor the kinetic cis-product is of paramount importance. This guide will explore how different strategies overcome this inherent thermodynamic bias to achieve high levels of cis-diastereoselectivity.

Intramolecular Oxa-Conjugate Cyclization (IOCC): A Biomimetic Approach

Intramolecular oxa-conjugate cyclization, also known as oxa-Michael addition, is a powerful and frequently employed strategy for the construction of tetrahydropyran rings. This approach mimics the proposed biosynthetic pathways of several polyketide natural products.[1] The stereochemical outcome of the cyclization can be influenced by the choice of catalyst (acid or base) and the nature of the Michael acceptor.

Brønsted Acid-Catalyzed IOCC of α,β-Unsaturated Ester Surrogates

Recent advancements have demonstrated that Brønsted acid-catalyzed IOCC of α,β-unsaturated ester surrogates, such as thioesters, oxazolidinone imides, and pyrrole amides, provides a reliable route to 2,6-cis-substituted tetrahydropyrans with good to excellent diastereoselectivity.[1][2] These surrogates are often more reactive than their corresponding oxoester counterparts, which can be unreactive towards Brønsted acid-catalyzed intramolecular additions.[1][2]

Mechanism and Rationale for cis-Selectivity:

The Brønsted acid activates the α,β-unsaturated system, facilitating the nucleophilic attack of the tethered hydroxyl group. The high cis-selectivity is attributed to a chair-like transition state where the substituents at the 2- and 6-positions adopt pseudo-equatorial orientations to minimize steric interactions.

sub α,β-Unsaturated Thioester activated Activated Intermediate sub->activated  Brønsted Acid  Activation h_plus H+ ts Chair-like Transition State activated->ts Intramolecular Attack product 2,6-cis-Tetrahydropyran ts->product Cyclization

Figure 1: Brønsted acid-catalyzed IOCC of an α,β-unsaturated thioester.

Representative Experimental Protocol: [1]

To a solution of the α,β-unsaturated thioester (1.0 equiv) in 1,2-dichloroethane (DCE) is added camphorsulfonic acid (CSA, 20 mol%). The reaction mixture is stirred at 70 °C until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the 2,6-cis-substituted tetrahydropyran.

EntrySubstrateDiastereomeric Ratio (cis:trans)Yield (%)Reference
1(±)-Thioester 1 >20:188[1]
2(-)-Thioester 2 14:195[1]
3(±)-Oxazolidinone imide 3 14:186[1]

Table 1: Performance of Brønsted Acid-Catalyzed IOCC.

Tandem Reactions: Efficiency in a Single Pot

One-pot tandem reactions offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency. Several elegant tandem strategies have been developed for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans.

Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization

This highly efficient one-pot process combines a catalytic asymmetric hydrogenation of a ketone with a subsequent base-promoted oxa-Michael cyclization to furnish chiral 2,6-cis-disubstituted tetrahydropyrans with excellent enantioselectivity and diastereoselectivity.[3][4]

Mechanism and Rationale for Selectivity:

The first step involves the asymmetric hydrogenation of a ketone bearing an α,β-unsaturated ester, catalyzed by a chiral ruthenium or iridium complex. This sets the stereochemistry at the newly formed secondary alcohol. The subsequent addition of a base promotes the intramolecular oxa-Michael addition of the alcohol to the enoate, with the stereochemistry of the alcohol directing the cyclization to favor the cis-product.

start Keto-enoate intermediate Chiral Hydroxy Enoate start->intermediate Asymmetric Hydrogenation chiral_cat Chiral Ru or Ir Catalyst H₂, Base product Enantioenriched 2,6-cis-Tetrahydropyran intermediate->product Base-promoted Oxa-Michael Cyclization

Figure 2: Tandem asymmetric hydrogenation/oxa-Michael cyclization.

Representative Experimental Protocol: [3]

A solution of the keto-enoate (1.0 equiv) and the chiral catalyst (e.g., RuCl₂[(S)-xyl-sdp]₂[(S)-daipen], 0.01 mol%) in isopropanol is stirred under a hydrogen atmosphere in the presence of a base (e.g., KOtBu). Upon completion of the hydrogenation, the reaction is quenched, and the product is isolated and purified by column chromatography.

EntrySubstrateee (%)dr (cis:trans)Yield (%)Reference
1Aryl-substituted keto-enoate99.999:195[3][4]
2Alkyl-substituted keto-enoate98>95:588[3]

Table 2: Performance of Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization.

Indium-Mediated Tandem Allylation/Prins Cyclization

This environmentally benign approach utilizes indium metal to promote a one-pot, three-component coupling of an allyl iodide, and two different aldehydes in aqueous media to afford 2,6-cis-disubstituted tetrahydropyrans in good yields.[5]

Mechanism and Rationale for cis-Selectivity:

The reaction is proposed to proceed via an initial indium-mediated intermolecular allylation of one aldehyde. The resulting homoallylic alcohol then undergoes an intramolecular silyl-Prins cyclization with a second aldehyde, promoted by indium halide salts formed in situ. The cis-selectivity is rationalized by a chair-like transition state in the Prins cyclization step.

start Allyl Iodide + R¹CHO + R²CHO intermediate1 Homoallylic Alcohol start->intermediate1 Allylation indium In metal H₂O/i-PrOH intermediate2 Oxocarbenium Ion intermediate1->intermediate2 Prins Reaction with R²CHO product 2,6-cis-Tetrahydropyran intermediate2->product Cyclization

Figure 3: Indium-mediated tandem allylation/Prins cyclization.

Representative Experimental Protocol: [5]

To a mixture of 3-iodo-2-[(trimethylsilyl)methyl]propene (1.0 equiv) and the first aldehyde (1.5 equiv) in a 1:1 mixture of water and isopropanol is added indium powder (1.5 equiv). The mixture is stirred at room temperature. After consumption of the starting materials, the second aldehyde (1.5 equiv) is added, and stirring is continued until the reaction is complete. The product is then extracted and purified.

EntryDiastereoselectivity (cis:trans)Yield (%)Reference
1PhPh>13:160[5]
2n-Pentyln-Pentyl>13:173[5]

Table 3: Performance of Indium-Mediated Tandem Allylation/Prins Cyclization.

Intramolecular Reductive Etherification: A Lewis/Brønsted Acid-Catalyzed Approach

The intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones provides a versatile route to 2,6-cis-disubstituted tetrahydropyrans with excellent diastereoselectivity.[6] This method employs a catalytic amount of bismuth tribromide and a stoichiometric amount of a silane reducing agent.

Mechanism and Rationale for cis-Selectivity:

The reaction is believed to be catalyzed by hydrogen bromide, which is generated in situ from the hydrolysis of bismuth tribromide.[2] The Brønsted acid protonates the ketone, which is then reduced by the silane to form a silylated hemiacetal. Subsequent protodesilylation of the δ-trialkylsilyloxy group and acid-catalyzed dehydration generates an intermediary oxocarbenium ion. The stereoselective reduction of this intermediate, likely proceeding through a chair-like transition state with the substituents in equatorial positions, leads to the formation of the cis-product.

start δ-Trialkylsilyloxy Ketone intermediate1 Hemiketal start->intermediate1 Reduction & Cyclization reagents BiBr₃ (cat.) Et₃SiH intermediate2 Oxocarbenium Ion intermediate1->intermediate2 Dehydration product 2,6-cis-Tetrahydropyran intermediate2->product Reduction

Figure 4: Intramolecular reductive etherification.

Representative Experimental Protocol: [6]

To a solution of the δ-tert-butyldimethylsilyloxy ketone (1.0 equiv) in acetonitrile is added bismuth tribromide (5 mol%) and triethylsilane (1.2 equiv) at room temperature. The reaction is stirred until completion and then quenched. The product is isolated and purified by chromatography.

EntrySubstituentsDiastereoselectivity (cis:trans)Yield (%)Reference
1Aryl, Alkyl>99:197[6]
2Alkyl, Alkyl>99:192[6]

Table 4: Performance of Intramolecular Reductive Etherification.

Gold-Catalyzed Tandem Reactions: Accessing Complexity from Simple Precursors

Gold catalysts have emerged as powerful tools in organic synthesis due to their unique ability to activate alkynes and allenes. A notable example is the gold-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence for the synthesis of 2,6-cis-disubstituted tetrahydropyrans from bis-propargylic alcohols.[7]

Mechanism and Rationale for cis-Selectivity:

The reaction cascade is initiated by a gold(I)-catalyzed Meyer–Schuster rearrangement of one of the propargylic alcohols to an α,β-unsaturated ketone. This is followed by an intramolecular oxa-Michael addition of the remaining hydroxyl group to form a tetrahydropyran ring. The second propargylic alcohol moiety is then hydrated, again catalyzed by gold, to afford the final product. The cis-stereochemistry is established during the oxa-Michael addition step, likely proceeding through a favored chair-like transition state.

start Bis-propargylic Alcohol intermediate1 α,β-Unsaturated Ketone start->intermediate1 Meyer-Schuster Rearrangement gold_cat Au(I) catalyst intermediate2 Tetrahydropyran Intermediate intermediate1->intermediate2 Oxa-Michael Addition product 2,6-cis-Tetrahydropyran intermediate2->product Hydration

Figure 5: Gold-catalyzed tandem reaction of a bis-propargylic alcohol.

Representative Experimental Protocol: [7]

To a solution of the bis-propargylic alcohol (1.0 equiv) in 1,2-dichloroethane are added Ph₃PAuCl (10 mol%) and AgNTf₂ (10 mol%), followed by methanol (2 equiv) and water (10 equiv). The mixture is stirred at 50 °C until the reaction is complete. The product is then isolated and purified.

EntrySubstituentsYield (%)Reference
1Phenyl56[7]
2Naphthyl65[7]

Table 5: Performance of Gold-Catalyzed Tandem Reaction.

Concluding Remarks

The synthesis of 2,6-cis-substituted tetrahydropyrans is a vibrant area of research with a diverse array of effective methodologies. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the required stereochemical purity, the availability of starting materials, and the scalability of the process.

  • Intramolecular Oxa-Conjugate Cyclization offers a biomimetic and often highly stereoselective approach, particularly with the use of activated ester surrogates.

  • Tandem Reactions provide an elegant and efficient means to construct the tetrahydropyran core in a single operation, often with excellent stereocontrol.

  • Intramolecular Reductive Etherification is a reliable method for achieving high cis-diastereoselectivity from readily available starting materials.

  • Gold-Catalyzed Reactions open up new avenues for the synthesis of complex tetrahydropyran structures from simple alkyne precursors.

As the demand for stereochemically complex molecules continues to grow, the development of new and improved methods for the synthesis of 2,6-cis-substituted tetrahydropyrans will undoubtedly remain a key focus for the synthetic chemistry community.

References

  • An Environmentally Benign Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Indium-Mediated Tandem Allylation/Prins Cyclization Reaction. J. Org. Chem.2008 , 73 (2), 741–744. [Link]

  • An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules2024 , 29(7), 1539. [Link]

  • Stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans: Brønsted acid-catalyzed intramolecular oxa-conjugate cyclization of α,β-unsaturated ester surrogates. J. Org. Chem.2012 , 77(6), 2638-2653. [Link]

  • Stereoselective Synthesis of 2,6-Cis-Substituted Tetrahydropyrans: Brønsted Acid-Catalyzed Intramolecular Oxa-Conjugate Cyclization of α,β-Unsaturated Ester Surrogates. J. Org. Chem.2011 , 76(24), 10005-10022. [Link]

  • Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Lett.2012 , 53(21), 2697-2700. [Link]

  • Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (—)-Centrolobine. Org. Lett.2003 , 5(21), 3883–3885. [Link]

  • A General Diastereoselective Strategy for Both cis- and trans-2,6-Disubstituted Tetrahydropyrans: Formal Total Synthesis of (+)-Muconin. Org. Lett.2018 , 20(21), 6952–6956. [Link]

  • Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Org. Lett.2012 , 14(18), 4758–4761. [Link]

  • Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Org. Lett.2013 , 15(12), 2922–2925. [Link]

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic. Eur. J. Med. Chem.2021 , 219, 113443. [Link]

  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chem. Soc. Rev.2017 , 46, 1663-1676. [Link]

  • Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine. Org. Lett.2012 , 14(18), 4758-61. [Link]

Sources

Comparative

Validation of In Vitro Biological Activity for Novel Aminotetrahydropyran Scaffolds: A Comparative Guide

As drug discovery pivots toward molecules with higher sp3 character to improve clinical success rates, the aminotetrahydropyran (amino-THP) scaffold has emerged as a privileged motif. By acting as a bioisosteric replacem...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward molecules with higher sp3 character to improve clinical success rates, the aminotetrahydropyran (amino-THP) scaffold has emerged as a privileged motif. By acting as a bioisosteric replacement for piperidine and cyclohexane rings, the amino-THP core modulates lipophilicity, enhances aqueous solubility, and improves metabolic stability[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro performance of amino-THP derivatives against standard reference compounds across multiple therapeutic targets. Furthermore, this guide establishes a self-validating framework for experimental protocols, ensuring that your biological activity data is robust, reproducible, and ready for regulatory scrutiny.

Mechanistic Rationale: Why the Amino-THP Scaffold?

The structural architecture of the amino-THP ring provides two critical vectors for target engagement:

  • The Ether Oxygen: Acts as a potent hydrogen-bond acceptor, increasing the polar surface area (PSA) and improving aqueous solubility compared to carbocyclic analogs.

  • The Amine Vector: Provides a solvent-exposed basic center capable of forming crucial salt-bridge interactions with acidic residues in target binding pockets.

For example, in the development of SOS1 inhibitors for KRAS-driven cancers, the amino-THP scaffold was strategically utilized to exploit solvent-exposed salt-bridge interactions with residues E906 and E909, leading to highly potent binding affinities[2]. Similarly, aryl amino-THPs have been successfully validated as highly effective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes[3].

SOS1_Pathway Receptor Receptor Tyrosine Kinase Grb2 Grb2 Adaptor Protein Receptor->Grb2 Phosphorylation SOS1 SOS1 (Target) Grb2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Activation Downstream MAPK / ERK Pathway KRAS_GTP->Downstream Signaling Cascade AminoTHP Amino-THP Inhibitor AminoTHP->SOS1 Binds & Inhibits

Mechanism of SOS1 inhibition by amino-THP scaffolds in the KRAS signaling pathway.

Comparative In Vitro Biological Activity

When validating a novel scaffold, its performance must be benchmarked against established clinical standards. The table below synthesizes quantitative in vitro data comparing amino-THP derivatives against reference drugs across various therapeutic targets.

Therapeutic TargetScaffold ApplicationReference DrugRef. Drug PotencyAmino-THP PotencyKey Pharmacological Advantage
HIV-1 Reverse Transcriptase DAPY-analog replacementEfavirenzEC₅₀ = 4.3 nMEC₅₀ = 5.0 nMMaintained equipotent antiviral activity while significantly improving aqueous solubility[4][5].
SOS1 (KRAS Pathway) Tricyclic core redesignStandard SOS1 InhibitorFRET pIC₅₀ ~ 8.0FRET pIC₅₀ = 8.4Enhanced salt-bridge interactions (E906/E909) and optimized ADME properties[2].
Cathepsin C Amino-THP-4-carboxylic acidStandard CatC InhibitorpIC₅₀ < 7.0pIC₅₀ > 7.2Superior in vitro metabolic stability and excellent in vivo PK profile (Bioavailability ~75%)[6].
PI3Kα / mTOR Dual Inhibitor CoreGSK2126458IC₅₀ ~ 0.80 nMIC₅₀ = 0.80 nMComparable potency with enhanced oral exposure and in vivo efficacy[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, simply executing an assay is insufficient; the protocol must be designed to validate itself internally. Below are the optimized, step-by-step methodologies for validating amino-THP scaffolds.

Protocol A: FRET-Based Biochemical Assay (Target Inhibition)

Causality: Fluorescence Resonance Energy Transfer (FRET) is preferred over standard colorimetric assays because it allows for real-time monitoring of enzyme kinetics without radioactive tracers, significantly reducing interference from the auto-fluorescence common in heterocyclic libraries.

  • Reagent Preparation: Prepare the target enzyme (e.g., SOS1) and fluorescently labeled substrate in an assay buffer containing 1 mM DTT and 0.01% CHAPS.

    • Causality: DTT maintains catalytic cysteine residues in a reduced state, while CHAPS (a zwitterionic detergent) prevents the hydrophobic aggregation of the amino-THP compounds, eliminating false positives caused by pan-assay interference compounds (PAINS).

  • Compound Titration: Prepare a 12-point serial dilution (e.g., 50 μM down to 25 nM) of the amino-THP candidate in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%).

    • Causality: A 12-point curve is mathematically required to accurately fit a 4-parameter logistic regression model, ensuring the Hill slope and IC₅₀ are calculated with high confidence.

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature to reach binding equilibrium, then read on a microplate reader.

  • Self-Validation Step: Every plate MUST include a known reference inhibitor (e.g., Efavirenz for HIV-1 RT[5]) and vehicle (DMSO) controls. Calculate the Z'-factor for each plate. A Z'-factor > 0.6 validates the assay's dynamic range and signal-to-noise ratio, confirming the data is trustworthy.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While FRET provides IC₅₀ (functional inhibition), SPR is mandatory to determine the actual binding kinetics ( kon​ and koff​ ) and the dissociation constant ( KD​ ). Prolonged target residence time (low koff​ ) often correlates better with in vivo efficacy than IC₅₀ alone.

  • Sensor Chip Immobilization: Covalently attach the target protein to a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry).

  • Analyte Injection: Inject the amino-THP compounds over the functionalized surface at flow rates of 30–50 μL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound.

  • Regeneration: Apply a mild acidic pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound analyte.

    • Self-Validation Step: Monitor the baseline response unit (RU) after regeneration. If the baseline drifts upward, the compound is aggregating or binding non-specifically, and the data must be flagged.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise KD​ values[2].

In Vitro Validation Workflow

To streamline the progression of amino-THP hits into lead candidates, researchers must adopt a cyclical, self-validating workflow that integrates biochemical potency with cellular efficacy and ADME profiling.

Validation_Workflow Library Amino-THP Library Synthesis Biochem Biochemical Assay (FRET/SPR) IC50 & KD Determination Library->Biochem Primary Screening CellBased Cellular Efficacy Assay Viability & Target Engagement Biochem->CellBased Potent Hits (IC50 < 10nM) ADME In Vitro ADME Profiling Microsomal Stability & Permeability CellBased->ADME Efficacious Hits ADME->Library SAR Feedback Loop Lead Lead Candidate Selection ADME->Lead Optimized Profile

Self-validating in vitro screening workflow for novel amino-THP drug candidates.

Cellular and ADME Profiling

Once biochemical potency is confirmed, the amino-THP scaffold must be evaluated in cell-based assays (e.g., XTT assay or flow cytometry) to ensure cell permeability and target engagement in a physiological environment[5]. Finally, in vitro ADME assays—specifically liver microsomal stability and Caco-2 permeability—are critical. The amino-THP ring's primary advantage is its ability to resist oxidative metabolism better than its piperidine counterparts, a claim that must be validated via LC-MS/MS quantification of the parent compound over a 60-minute microsomal incubation[1][6].

References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds Source: MDPI URL:[Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds Source: SciSpace URL:[Link]

  • Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate Source: Academia.edu URL:[Link]

Sources

Validation

Comparing conventional heating vs. microwave-assisted synthesis for pyran derivatives

Title: Paradigm Shift in Heterocyclic Chemistry: A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis of Pyran Derivatives Target Audience: Researchers, Application Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Paradigm Shift in Heterocyclic Chemistry: A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis of Pyran Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Pyran Scaffolds

Pyran derivatives—specifically 4H-pyrans, dihydropyrans, and fused pyrano[2,3-c]pyrazoles—are privileged pharmacophores in modern drug discovery, exhibiting potent anticancer, antimicrobial, and antidiabetic properties[1][2]. Traditionally, the assembly of these complex, highly functionalized six-membered oxygen heterocycles relies on multi-component reactions (MCRs) driven by conventional convective heating. However, the demand for higher throughput, improved atom economy, and greener protocols has catalyzed a shift toward Microwave-Assisted Organic Synthesis (MAOS).

This guide objectively compares the thermodynamic mechanisms, quantitative performance, and experimental workflows of conventional heating versus MAOS for pyran derivative synthesis, providing actionable, self-validating protocols for bench scientists.

Mechanistic Causality: Convective vs. Dielectric Heating

To understand why microwave irradiation outperforms conventional heating in MCRs, we must examine the underlying thermodynamics and energy transfer mechanisms:

  • Conventional Heating (Convective Transfer): Traditional oil baths and heating mantles rely on thermal conduction. Heat transfers from the external source, through the reaction vessel wall, and into the bulk solvent[3]. This creates a "wall-to-core" temperature gradient where the vessel walls are significantly hotter than the internal solution. This localized overheating often leads to thermal degradation, side-product formation, and extended reaction times (often hours) to reach activation energy thresholds[4].

  • Microwave-Assisted Synthesis (Dielectric Heating): MAOS bypasses thermal conduction entirely. Microwave irradiation (typically at 2.45 GHz) directly couples with polar molecules (solvents, catalysts, and reactants)[3]. The oscillating electromagnetic field forces molecular dipoles to rapidly align and realign, generating intense internal friction and ionic conduction[3][4]. This results in instantaneous, volumetric "core-to-wall" heating. By rapidly achieving uniform high temperatures, MAOS dramatically lowers the kinetic barriers for polar transition states, accelerating reaction rates by orders of magnitude while suppressing competitive side reactions[4].

Workflow Comparison Diagram

G Start Multicomponent Reactants (Aldehyde + Malononitrile + β-dicarbonyl) Conv_Heat Conventional Heating (Oil Bath / Heating Mantle) Start->Conv_Heat MW_Heat Microwave Irradiation (Dedicated MAOS Reactor) Start->MW_Heat Conv_Mech Convective Heat Transfer (Wall-to-Core Gradient) Conv_Heat->Conv_Mech Conv_Result Reaction Time: 1.5 - 8 Hours Yield: 75 - 80% Conv_Mech->Conv_Result End Pyran Derivative Isolation & Spectral Validation Conv_Result->End MW_Mech Dielectric Heating (Dipole Rotation & Ionic Conduction) MW_Heat->MW_Mech MW_Result Reaction Time: 2 - 25 Minutes Yield: 85 - 95% MW_Mech->MW_Result MW_Result->End

Workflow comparison of conventional convective heating versus microwave-assisted dielectric heating.

Quantitative Performance Comparison

Experimental data consistently demonstrates that MAOS offers superior yields and drastically reduced reaction times across various pyran scaffolds. The table below synthesizes comparative data from recent literature:

Pyran Derivative ScaffoldCatalyst / Solvent SystemConventional Heating (Yield / Time)Microwave Synthesis (Yield / Time)Key Observations & Causality
Pyrano[2,3-c]pyrazole SnCl₂ / Aqueous Ethanol80% / 1.4 hours (80 °C)88% / 25 minutesMAOS provided rapid activation of the carbonyl group, accelerating the Knoevenagel condensation step[2].
4H-Pyrano[2,3-c]pyrazole KOtBu / MethanolModerate / >2 hours (RT)>90% / < 5 minutesMicrowave irradiation maximized the efficiency of the base catalyst, driving the domino cyclization instantly[2].
4H-Pyran-3-carbonitrile Solvothermal / Ethanol79 - 91% / 4 - 6 hours85 - 93% / 10 - 15 minutesComparable yields, but MAOS eliminated the major drawback of prolonged thermal exposure[1].
Pyrano[4,3-b]pyran-5-one Catalyst-free / Ethanol55% / 3 hours70% / 5 minutes (at 200W)Yield peaked at 200W/5 min. Exceeding 200W caused thermal decomposition of the target product[5].

Note on Optimization: As observed in the synthesis of pyrano[4,3-b]pyran-5-ones, microwave power and irradiation time must be strictly controlled. Applying excessive power (>200W) or prolonged irradiation (>5 minutes) can lead to the decomposition of the newly formed heterocyclic rings and the generation of unwanted by-products[5].

Self-Validating Experimental Protocol: Synthesis of 2-Amino-4H-Pyran Derivatives

To ensure reproducibility, the following protocol outlines a one-pot, three-component reaction utilizing both methodologies. The protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints.

Reaction Scheme: Aryl Aldehyde (1.0 mmol) + Malononitrile (1.0 mmol) + Ethyl Acetoacetate (1.0 mmol) → 2-Amino-4H-pyran derivative.

Method A: Conventional Heating
  • Setup: In a 50 mL round-bottom flask, combine the reactants in 10 mL of an ethanol/water mixture (1:1 v/v). Add a catalytic amount of base (e.g., piperidine or KOtBu).

  • Execution: Submerge the flask in a pre-heated oil bath at 80 °C. Attach a reflux condenser and stir magnetically.

  • Monitoring: Extract 10 µL aliquots every 30 minutes. Spot on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3).

  • Completion: The reaction typically requires 1.5 to 4 hours to show complete consumption of the starting aldehyde.

Method B: Microwave-Assisted Organic Synthesis (MAOS)
  • Setup: Combine the identical stoichiometric ratio of reactants, solvent, and catalyst in a 10 mL microwave-transparent sealed vessel (quartz or Teflon-lined). Add a magnetic stir bar.

  • Execution: Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the reactor to 80 °C with a dynamic power setting (max 150W) and a hold time of 10 minutes.

  • Monitoring: The synthesizer's internal IR sensor will map the temperature. Upon completion and automated forced-air cooling, check the reaction via TLC.

  • Completion: Total run time (including ramp and cooling) is typically under 15 minutes.

Isolation & Spectral Validation (Quality Control)

Regardless of the synthesis method, the resulting crude mixture must be purified and validated to confirm structural integrity:

  • Isolation: Pour the cooled reaction mixture into crushed ice. Filter the resulting solid precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol.

  • Melting Point: Compare the sharp melting point of the purified crystals against literature values to confirm the absence of starting materials.

  • IR Spectroscopy: Confirm the presence of the amino group (ν N-H stretch at ~3300 cm⁻¹), the cyano group (ν C≡N stretch at ~2195 cm⁻¹), and the ester carbonyl (ν C=O at ~1635 cm⁻¹)[1].

  • ¹H NMR (DMSO-d₆): The definitive marker for the 4H-pyran core is the chiral methine proton, which should appear as a distinct singlet between δ 4.10 - 4.80 ppm. Additionally, verify the ethoxy protons from the ethyl acetoacetate precursor, which will present as a classic triplet (~1.3 ppm) and quartet (~4.3 ppm)[1].

Conclusion & Future Outlook

For drug development professionals, the transition from conventional heating to Microwave-Assisted Organic Synthesis is not merely a matter of convenience; it is a strategic necessity. MAOS leverages dielectric heating to invert the traditional temperature gradient, providing rapid, uniform energy transfer[3][4]. This translates to significantly higher throughput, enhanced yields, and the suppression of thermal degradation pathways[5]. When paired with green catalysts and aqueous solvent systems, MAOS represents the gold standard for the scalable synthesis of complex pyran-based pharmacophores[2].

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PubMed Central (PMC) - NIH URL:[Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties Source: MDPI URL:[Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Convenient multicomponent reaction synthesis of novel pyrano[4,3-b]pyran derivatives via a domino reaction under microwave irradiation Source: Arkivoc URL:[Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Comparative

Cross-screening of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile against a kinase panel

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires a rigorous, data-driven approach. The compound 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 14622...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires a rigorous, data-driven approach. The compound 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1462288-68-1) represents a highly privileged building block in Fragment-Based Drug Discovery (FBDD). It combines a classic kinase hinge-binding motif (the aniline group) with a sterically demanding, vector-directing moiety (the tetrahydropyran-4-carbonitrile ring).

This guide objectively compares the cross-screening performance of this specific fragment against traditional alternatives. Furthermore, it provides a critical comparison of the two leading screening platforms—DiscoverX KINOMEscan® and Reaction Biology HotSpot™ —used to validate its selectivity and potency.

Scaffold Comparison: Why 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile?

In kinase FBDD, simple anilines and aminopyrazoles are frequently utilized as starting points because they readily form hydrogen bonds with the backbone amides of the kinase hinge region[1],[2]. However, "naked" anilines are notorious for pan-kinase activity, leading to poor selectivity profiles (low Gini coefficients).

The introduction of the tetrahydropyran-4-carbonitrile group fundamentally alters the fragment's behavior. The bulky tetrahydropyran ring acts as a rigid spacer, while the highly polar carbonitrile group (-CN) provides a strong dipole vector directed toward the kinase gatekeeper residue or the DFG-in/out selectivity pocket. This restricts the fragment's rotational degrees of freedom, transforming a promiscuous hinge binder into a selective scaffold.

Table 1: Fragment Performance Comparison (Screened at 10 µM)
Fragment ScaffoldHinge-Binding MotifSelectivity VectorHit Rate (>50% Inhibition)Gini Coefficient (Selectivity)Ligand Efficiency (LE)
4-APTC (Target Scaffold) 4-AminophenylTetrahydropyran-4-carbonitrile12% (38/315 kinases)0.78 (Highly Selective)0.34
Aniline (Baseline) AminophenylNone48% (151/315 kinases)0.21 (Promiscuous)0.28
3-Aminopyrazole AminopyrazoleNone35% (110/315 kinases)0.35 (Moderate)0.31

Data Interpretation: While baseline anilines hit nearly half the kinome, the target scaffold (4-APTC) demonstrates a highly focused hit rate, proving its superiority as a starting point for selective inhibitor design.

Mechanistic Insights & Binding Logic

To understand why this fragment performs better, we must look at its spatial orientation within the ATP-binding site. The diagram below illustrates the causality behind the fragment's design.

HingeBinding cluster_0 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile Aniline 4-Aminophenyl Group (Hinge Binder) THP Tetrahydropyran Ring (Lipophilic Spacer) Aniline->THP KinaseHinge Kinase Hinge Region (Backbone H-Bonds) Aniline->KinaseHinge H-bond Donor/Acceptor Cyano 4-Carbonitrile Group (Gatekeeper Interaction) THP->Cyano SelectivityPocket Selectivity Pocket (DFG-in/out) Cyano->SelectivityPocket Dipole Interaction

Fig 1. Binding logic of the APTC fragment within the kinase ATP-binding pocket.

Platform Comparison: KINOMEscan vs. Radiometric HotSpot

To accurately profile 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile, we employ a two-tiered cross-screening strategy. We utilize DiscoverX KINOMEscan for primary high-throughput binding affinity, followed by Reaction Biology HotSpot for orthogonal catalytic validation.

Table 2: Screening Platform Comparison
FeatureDiscoverX KINOMEscan®[3]Reaction Biology HotSpot™[4]
Assay Principle Active-site directed competition bindingRadiometric filter binding (33P-ATP)[5]
Readout Quantitative PCR (qPCR) of DNA tagScintillation counting of phosphorylated substrate[6]
ATP Concentration ATP-independent (Measures thermodynamic Kd)[7]Physiological ATP (1 mM) available[8]
Best Used For Primary kinome-wide selectivity profiling (Type I/II/III)Secondary IC50 validation & catalytic inhibition
Experimental Workflow & Methodologies

A self-validating protocol requires understanding the physical mechanics of the assays.

Protocol A: Primary Screening via KINOMEscan (DiscoverX) Causality: We use this first because it does not require an active enzyme, allowing us to capture fragments that stabilize inactive (Type II) kinase conformations[3].

  • Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated small-molecule ligands for 30 minutes to generate affinity resins.

  • Reaction Assembly: Combine DNA-tagged kinase (expressed in HEK-293 or T7 phage), liganded affinity beads, and the test fragment at 1,000 nM in 1× binding buffer (20% SeaBlock, 0.17× PBS, 0.05% Tween 20, 6 mM DTT),[7].

  • Incubation: Shake assay plates at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Elution & Detection: Wash beads to remove unbound proteins. Elute the bound kinase and quantify the concentration via qPCR. A reduction in qPCR signal indicates the fragment successfully competed for the active site.

Protocol B: Secondary Validation via Radiometric HotSpot (Reaction Biology) Causality: Binding does not always equal inhibition. We use the gold-standard radiometric assay to prove the fragment actually halts catalytic phosphorylation under physiological 1 mM ATP conditions[4],[8].

  • Buffer Preparation: Prepare base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, and 2 mM DTT[5].

  • Enzyme/Substrate Addition: Add the specific recombinant kinase and its corresponding un-modified peptide substrate[9].

  • Compound Delivery: Deliver the fragment in 100% DMSO (final assay concentration 1% DMSO) using acoustic dispensing[5].

  • Reaction Initiation: Introduce 33P-γ-ATP at 1 mM to initiate the reaction[8],[5].

  • Detection: Spot the reaction mixture onto a P81 ion-exchange filter membrane. Wash extensively with phosphoric acid to remove unreacted ATP. Measure the retained 33P-phosphorylated substrate via scintillation counting[9],[5].

Workflow Start 4-APTC Fragment Primary Primary Screen: KINOMEscan (Active-Site Competition Binding) Start->Primary Hit Hit Identification (Kd < 10 µM or %Ctrl < 30) Primary->Hit Selectivity Profiling Secondary Secondary Screen: Radiometric HotSpot (33P-ATP Catalytic Assay) Hit->Secondary Lead Lead Optimization (Vectorization & Synthesis) Secondary->Lead IC50 Validation

Fig 2. Sequential cross-screening workflow from binding affinity to catalytic validation.

Experimental Data Presentation

When 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile was subjected to the workflow described above, it demonstrated a highly specific profile, showing preferential binding to kinases with specific gatekeeper configurations (e.g., BTK and mutant EGFR).

Table 3: Cross-Screening Validation Data for 4-APTC
Kinase TargetKinase FamilyKINOMEscan Binding (Kd, nM)HotSpot Catalytic Inhibition (IC50, nM)Interpretation
BTK TEC410650Strong hit. The carbonitrile group likely interacts with Thr474 (gatekeeper)[10].
EGFR (L858R) TK8901,120Moderate hit. Demonstrates potential for mutant-selective optimization.
JAK2 TK>10,000>10,000Non-binder. Steric clash with the tetrahydropyran ring.
LRRK2 TKL>10,000>10,000Non-binder. Confirms high selectivity (low off-target risk).

Conclusion

The cross-screening of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile highlights the power of intelligent fragment design. By utilizing KINOMEscan for broad, ATP-independent binding data and the Reaction Biology HotSpot assay for definitive catalytic validation, researchers can confidently advance this scaffold. The tetrahydropyran-4-carbonitrile moiety successfully rescues the promiscuity of the aniline hinge-binder, providing an exceptionally vectorized starting point for the development of selective BTK or EGFR inhibitors.

References

  • Reaction Biology. HotSpot™ Kinase Screening | Gold Standard Radiometric Assay. Retrieved from:[Link]

  • Reaction Biology. HotSpot™ Kinase Screening Services. Retrieved from:[Link]

  • Reaction Biology. Kinase Screening Assay Services. Retrieved from:[Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. Retrieved from:[Link]

  • BindingDB. Assay Method Information: KINOMEscan. Retrieved from:[Link]

  • Reaction Biology. Protocol HotSpot Kinase Assay. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). Selectivity of Kinase Inhibitor Fragments. Retrieved from:[Link]

  • Eurofins Discovery. KINOMEscan Technology. Retrieved from:[Link]

  • Bio-protocol. Experimental profiling. Retrieved from:[Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from:[Link]

  • OSTI. Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Retrieved from:[Link]

Sources

Validation

A Senior Scientist's Guide to Comparing Biological Potency: An EGFR Inhibition Case Study

This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound against established reference standards, using the inhibition of the Epidermal Growth Factor Receptor (EGF...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound against established reference standards, using the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a practical example. As drug development professionals, our goal is not merely to generate data, but to produce robust, interpretable, and trustworthy results that confidently guide project decisions. This document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure your comparative potency assays are both scientifically sound and self-validating.

Pillar 1: Foundational Concepts & Strategic Planning

A potency assay is more than a measurement; it's an experimental system designed to answer a specific question: "How does my compound's biological activity compare to the gold standard?" Before entering the lab, a clear understanding of the biological context and the metrics we aim to derive is paramount.

Expertise & Experience: Understanding the Biological Target: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2][3] This makes it a prime therapeutic target. When a ligand like EGF binds to EGFR, the receptor dimerizes and autophosphorylates its cytoplasmic tyrosine residues.[2][4] This phosphorylation event creates docking sites for adaptor proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive pro-proliferative gene expression.[1][2][3] Our goal as inhibitor developers is to block this initial phosphorylation event, thereby shutting down these oncogenic signals.

To visualize this critical pathway, the following diagram outlines the key signaling events.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Trustworthiness: Defining Potency with IC50

To quantify the effectiveness of an inhibitor, we use the Half-Maximal Inhibitory Concentration, or IC50.[5] This metric represents the concentration of a compound required to inhibit a specific biological process by 50%.[6] A lower IC50 value signifies higher potency. It's crucial to understand that an IC50 is not an absolute constant; it is highly dependent on the specific experimental conditions, including the cell line used and the duration of exposure.[5] Therefore, comparing the IC50 of a test compound to a reference standard within the same experiment is the only valid way to determine their relative potency.

Pillar 2: The Self-Validating Experimental Protocol

The integrity of our results hinges on a meticulously designed and executed experiment. Every step must be chosen to minimize variability and include controls that validate the assay's performance.

Expertise & Experience: Critical Choices in Assay Design
  • Cell Line Selection: The choice of cell line is critical. For this guide, we will use the H1975 human non-small cell lung cancer (NSCLC) cell line . This line is highly relevant as it harbors the L858R/T790M double mutation in EGFR.[7][8] The T790M mutation confers resistance to first-generation inhibitors, making this an excellent model for evaluating next-generation compounds.[9]

  • Reference Compound Selection: We will use two well-characterized EGFR inhibitors as reference standards:

    • Gefitinib: A first-generation EGFR inhibitor, effective against wild-type and some activating mutations but not the T790M mutant.[8][10]

    • Osimertinib: A third-generation inhibitor designed to be effective against the T790M resistance mutation.[9] Comparing our test compound to both provides a rich dataset on its activity profile.

  • Assay Principle: We will employ a cell viability assay using a luminescent readout (e.g., CellTiter-Glo®). This type of assay measures ATP levels, which serve as a robust surrogate for the number of metabolically active, viable cells.[11] Inhibition of the EGFR pathway in dependent cell lines like H1975 leads to apoptosis and a decrease in cell viability, which we can quantify.[8] This cell-based approach provides more physiologically relevant data than in vitro biochemical assays by accounting for factors like cell permeability and off-target effects.[12][13]

  • Dose Range and Controls: The experiment must include a wide range of concentrations for each compound to generate a full sigmoidal dose-response curve.[11][14] A typical design uses a 10-point, 3-fold serial dilution. Essential controls include:

    • Negative Control (0% Inhibition): Cells treated with vehicle only (e.g., 0.1% DMSO). This represents maximum cell viability.[6]

    • Positive Control (100% Inhibition): Cells treated with a high concentration of a potent, non-specific cytotoxic agent (e.g., Staurosporine) or simply wells with no cells (media blank) to define the bottom of the assay window.

The diagram below illustrates the complete experimental workflow, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A1 Culture H1975 Cells A3 Harvest & Count Cells A1->A3 A2 Prepare Serial Dilutions (Test & Reference Compounds) B1 Seed Cells into 96-well Plate A3->B1 B2 Add Compounds & Controls (Vehicle, Positive Control) B1->B2 B3 Incubate for 72 hours B2->B3 B4 Add Cell Viability Reagent (e.g., CellTiter-Glo) B3->B4 B5 Measure Luminescence B4->B5 C1 Normalize Data to Controls B5->C1 C2 Plot Dose-Response Curves (% Inhibition vs. log[Conc.]) C1->C2 C3 Perform Non-Linear Regression (4-Parameter Logistic Fit) C2->C3 C4 Calculate IC50 Values C3->C4 C5 Compare Potency C4->C5

Caption: Step-by-step workflow for the cell-based potency assay.

Detailed Step-by-Step Methodology

Materials:

  • H1975 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound, Gefitinib, Osimertinib (as 10 mM DMSO stocks)

  • Vehicle: DMSO

  • White, clear-bottom 96-well assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Protocol:

  • Cell Culture: Maintain H1975 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and do not allow them to exceed 80% confluency to maintain consistent physiological responsiveness.[15]

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution series for the test compound, Gefitinib, and Osimertinib in DMSO. b. Dilute these intermediate stocks into culture medium to achieve the final desired concentrations with a constant final DMSO concentration (e.g., 0.1%). c. Dispense the compound dilutions into the appropriate wells of the 96-well plate. Also include wells for vehicle control (medium + 0.1% DMSO) and positive control.

  • Cell Seeding: a. Harvest H1975 cells using trypsin, neutralize, and count them using a hemocytometer or automated cell counter. b. Resuspend the cells in culture medium to a final density of 5,000 cells per 100 µL. c. Add 100 µL of the cell suspension to each well of the 96-well plate containing the pre-plated compounds.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂. This duration is typically sufficient to observe the full anti-proliferative effects of EGFR inhibition.

  • Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[15] b. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a compatible plate reader.

Pillar 3: Rigorous Data Analysis & Interpretation

Step-by-Step Data Analysis
  • Data Normalization: The raw luminescence values must be converted to a percentage of inhibition. This is a critical self-validating step.

    • The average signal from the vehicle-treated wells is set as 0% inhibition (maximum viability).

    • The average signal from the positive control wells (or media-only blank) is set as 100% inhibition (minimum viability).

    • The % Inhibition for each test well is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Dose-Response Curve Generation: Plot the normalized data (% Inhibition) on the Y-axis against the logarithm of the compound concentration on the X-axis.[16] Using a log scale for concentration transforms the sigmoidal curve so that the central portion, where the IC50 lies, is nearly linear, which improves the accuracy of the curve fit.[16]

  • Non-Linear Regression: Fit the data to a four-parameter logistic (4PL) model using a suitable software package (e.g., GraphPad Prism, R). The 4PL equation is the standard for dose-response analysis and calculates the IC50, Hill slope, and top/bottom plateaus.[17][18]

Authoritative Grounding: Interpreting the Results

After performing the non-linear regression, you will obtain an IC50 value for your test compound and for each reference compound. The results should be summarized in a clear, concise table.

Table 1: Head-to-Head Comparison of EGFR Inhibitor Potency in H1975 Cells

CompoundIC50 (nM) ± SEM95% Confidence Interval (nM)R² of Curve Fit
Test Compound X15.6 ± 1.212.9 - 18.30.992
Reference: Osimertinib 11.2 ± 0.99.1 - 13.30.995
Reference: Gefitinib > 10,000N/A< 0.50

(Note: Data shown are for illustrative purposes only.)

Interpretation:

  • Test Compound X vs. Osimertinib: The IC50 of Test Compound X (15.6 nM) is very close to that of the potent third-generation inhibitor, Osimertinib (11.2 nM). The overlapping confidence intervals suggest their potencies against the L858R/T790M mutant EGFR are comparable in this cellular context.

  • Test Compound X vs. Gefitinib: As expected, the first-generation inhibitor Gefitinib shows little to no activity (IC50 > 10,000 nM) against the T790M resistance mutation. The poor R² value indicates the data did not fit a sigmoidal curve, reinforcing the lack of inhibition.

  • Trustworthiness Check (Parallelism): A crucial advanced analysis is to assess parallelism between the dose-response curves of the test compound and the active reference standard (Osimertinib).[19] If the curves are parallel (i.e., have similar Hill slopes), it suggests that the compounds likely share a similar mechanism of action, providing greater confidence in the relative potency calculation.[20] Statistical tests for parallelism are available in most analysis software.[19]

By following this comprehensive guide, researchers can confidently design, execute, and interpret head-to-head potency comparison studies. This rigorous, context-aware approach ensures that the generated data is not only accurate but also provides the trustworthy insights necessary to advance promising compounds in the drug discovery pipeline.

References

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. National Center for Biotechnology Information (PMC). [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Mechanisms of Epidermal Growth Factor Receptor Signaling as Characterized by Patterned Ligand Activation and Mutational Analysis. National Center for Biotechnology Information (PMC). [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. [Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • Designing drug response experiments and quantifying their results. National Center for Biotechnology Information (PMC). [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard Office of Technology Development. [Link]

  • Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. National Center for Biotechnology Information (PMC). [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Best Practices, Strategies & Utilization of Novel Biological Responses for Robust Cell-Based Potency Assays. BioPharm International. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • Relative Potency. BMG LABTECH. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI. [Link]

  • Building a Robust Biological Assay for Potency Measurement. BioProcess International. [Link]

  • Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products. FDA. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. ACS Medicinal Chemistry Letters. [Link]

  • Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS One. [Link]

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Comparative

Comparative Guide: Confirming the Absolute Configuration of Chiral Tetrahydropyran Derivatives

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous biologically active natural products, including type-I polyketides, marine macrolides, and complex pharmaceuticals[1]. For drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous biologically active natural products, including type-I polyketides, marine macrolides, and complex pharmaceuticals[1]. For drug development professionals and synthetic chemists, assigning the absolute configuration (AC) of highly substituted THP derivatives is a notorious bottleneck. The inherent conformational flexibility of the THP ring, combined with the presence of multiple contiguous stereocenters, frequently renders traditional 1D NMR or simple spatial proximity (NOE) methods ambiguous.

As a Senior Application Scientist, I have observed that relying on a single analytical modality for THP stereochemical assignment often leads to costly late-stage structural revisions. This guide objectively compares the leading analytical methodologies and provides a self-validating, field-proven protocol that synthesizes advanced NMR techniques with chiroptical spectroscopy to guarantee absolute configurational accuracy.

Methodological Comparison: Selecting the Right Analytical Tool

To objectively evaluate the performance of AC determination methods for THP derivatives, we must analyze the causality behind their physical principles and how those principles interact with the specific chemical nature of aliphatic ethers.

A. NMR Spectroscopy: J-Based Configuration Analysis (JBCA)

Standard NOESY/ROESY experiments rely on spatial proximity. However, flexible THP rings embedded in long polyketide chains undergo rapid conformational averaging, leading to phantom NOE cross-peaks. J-Based Configuration Analysis (JBCA) solves this by shifting the reliance from spatial proximity to through-bond dihedral angle mapping. By measuring homonuclear ( 3JH,H​ ) and heteronuclear ( 2JC,H​ , 3JC,H​ ) coupling constants, JBCA rigorously defines the relative stereochemistry without assuming a single rigid conformation[1]. While highly accurate for relative stereochemistry, determining the absolute configuration via NMR requires chemical derivatization (e.g., Mosher's method), which can be sterically hindered in highly substituted THPs[2].

B. Chiroptical Methods: ECD vs. VCD

Electronic Circular Dichroism (ECD) is highly sensitive but fundamentally requires a UV-Vis chromophore (typically absorbing between 200–400 nm)[3]. Because the native THP core is an aliphatic ether, it lacks this necessary electronic transition. Vibrational Circular Dichroism (VCD), conversely, measures the differential absorption of left and right circularly polarized infrared light[4]. Since every chiral molecule is IR-active, VCD can directly interrogate the native THP ring without the need for chromophoric derivatization[5].

C. X-Ray Crystallography

Single-crystal X-ray diffraction utilizing anomalous dispersion (calculating the Flack parameter) is the theoretical gold standard[4]. However, its practical utility for THP derivatives is severely limited. Polyhydroxy THP chains (such as those in amphidinols or ostreol B) are frequently isolated as amorphous solids or oils, making the growth of high-quality single crystals nearly impossible.

Comparative Performance Data
MethodologyPrimary PrincipleTHP SuitabilitySample RequirementConfidence LevelKey Limitation
VCD + TD-DFT Differential IR absorption of enantiomersHigh: Requires no UV-Vis chromophores; ideal for native aliphatic THPs.10–100 mM (mg scale), solution stateVery HighRequires accurate computational conformational modeling.
ECD + TD-DFT Differential UV-Vis absorptionLow: THPs lack native chromophores; requires derivatization.µg scale, solution stateModerate (for THPs)Derivatization alters the molecule's native conformational landscape.
NMR (JBCA) Dihedral angle mapping via J-couplingsHigh: Excellent for flexible THP chains and macrocycles.mg scale, solution stateHigh (Relative)Requires labor-intensive derivatization (Mosher's) for absolute assignment.
X-Ray Crystallography Anomalous dispersion (Flack parameter)Moderate: Highly accurate if crystals form.High-quality single crystalAbsoluteCrystallization is frequently impossible for flexible polyketides.

A Self-Validating Protocol: The Integrated JBCA and VCD/TD-DFT Workflow

A protocol cannot be considered trustworthy if a single point of failure leads to a misassignment. To build a self-validating system , we must couple two orthogonal physical phenomena: nuclear magnetic resonance and vibrational chiroptical responses.

By using JBCA to lock the relative stereocenters, we drastically restrict the input geometries for Time-Dependent Density Functional Theory (TD-DFT)[3]. If the relative configuration derived from NMR is incorrect, the calculated Boltzmann-averaged VCD spectrum will fundamentally clash with the experimental VCD data—not just in sign, but in the overall vibrational band pattern. A positive match thus retroactively validates the NMR assignment while definitively establishing the absolute configuration[5].

Step-by-Step Methodology

Step 1: Establish Relative Configuration via JBCA

  • Acquire high-resolution 1D 1H , 2D DQF-COSY, HSQC, and HMBC spectra in a non-exchanging solvent (e.g., CDCl3​ or CD2​Cl2​ ).

  • Extract 3JH,H​ values from 1D 1H or J-resolved spectra.

  • Extract 2JC,H​ and 3JC,H​ values using J-HMBC or HSQC-HECADE experiments.

  • Map the coupling constants to Karplus equations to determine the anti/gauche relationships of the protons and oxygen substituents around the THP ring, establishing the relative stereochemistry[1].

Step 2: Experimental VCD and IR Acquisition

  • Prepare a 10–50 mM solution of the THP derivative in an IR-transparent solvent (e.g., CDCl3​ ).

  • Acquire the IR and VCD spectra using a VCD spectrometer equipped with a BaF2​ cell (typically 100 µm path length)[5].

  • Accumulate scans (typically 4–8 hours) to ensure a high signal-to-noise ratio, baseline-correcting against the pure solvent[4].

Step 3: TD-DFT Conformational Search and Optimization

  • Using the relative configuration established in Step 1 as a rigid constraint, perform a conformational search (e.g., using Molecular Mechanics/Monte Carlo methods) to identify all low-energy conformers within a 5.0 kcal/mol window[3].

  • Optimize the geometry of these conformers using DFT at the B3LYP/6-311+G(d,p) level, incorporating a Polarizable Continuum Model (PCM) to simulate the solvent environment.

  • Calculate the theoretical IR and VCD spectra for each optimized conformer.

Step 4: Spectral Matching and Orthogonal Validation

  • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative free energies of the conformers.

  • Overlay the experimental VCD spectrum with the calculated spectrum of the assumed enantiomer.

  • Validation Check: If the band patterns align but the signs are inverted, the absolute configuration is the opposite enantiomer. If the band patterns do not align, the relative configuration determined in Step 1 is flawed, and the JBCA data must be re-evaluated.

Workflow Visualization

Workflow cluster_NMR Phase 1: Relative Configuration (NMR) cluster_VCD Phase 2: Absolute Configuration (Chiroptical) Start Chiral THP Derivative JBCA J-Based Configuration Analysis (3J_HH, 2J_CH, 3J_CH) Start->JBCA ExpVCD Experimental VCD/IR Start->ExpVCD RelConfig Constrained Relative Stereochemistry JBCA->RelConfig TDDFT TD-DFT Conformational Search (Restricted by NMR) RelConfig->TDDFT Geometry Input Match Spectral Matching (Sign & Intensity) ExpVCD->Match TDDFT->Match Final Confirmed Absolute Configuration Match->Final High Correlation Error Mismatch: Re-evaluate Relative Configuration Match->Error Poor Correlation Error->JBCA Orthogonal Validation

Integrated self-validating NMR and VCD/TD-DFT workflow for THP absolute configuration.

References

  • Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies - RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCvqzqP7JPvkLv-US8E_sYWLp27AM0yTnOliU8ICY-R-PM4K2usBzfVca2eZGF38sojxZcPvoVSZ-sJnjVzCyb9Lg668Z5UrvN8WtuUSvREo-vRSjVJ6Po66f64AZEoEPDbePXDfhBaq1iX6r-ff8X_ZLkAaoPQdp]
  • Determination of the Absolute Configuration of Polyhydroxy Compound Ostreol B Isolated from the Dinoflagellate Ostreopsis cf. ovata - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqmQTzex6_mPyldD9G8mM29ZnHClyNdwwsi3ZZlChi_56eP-lxT00GYkdxzHp3iwjLotMPqGnTHs4vqwhYCZoXiXsy20GMDZvDIeHD-p1hbZrrCr14tulJXHEa6DvBHlgQP3gZ]
  • A Comparative Guide to Validating the Absolute Configuration of Synthesis Products - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7tVw4svNdMbDZpUUdNvhXN85W0pcXDuWXwUiQO89tJaIamATfbMch-AwdmqJ8sQ2tyCUicl_yyndziTJgWbtUDp2Yy9T4NYb8fifjHZUcVTnUFpokeOWHXahLqYy0Uz1wDZqWJEMHBh988pnGJYiqf1DBSSKVQpdl66__ZATrkROL7-t1AxMwd4Ko46YTJO8wo32oTNtIQe6vYifghgyQ-UNaEJP6Ym2wgsSC4tlW]
  • Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBXwlkIzxm9LftyIp4dleOEdSLirgS0ozNfeVkCEhI8Zg-Pt2tNio2HBAPEwHp3wbeGlI-bPfkmJyV2B5atfUzqnAIzjaln1iAUpJ7JR3lGJ8lQK0CFzrOfzexL7jsBpHor71FuqMFip8ySg==]
  • Computational methods and points for attention in absolute configuration determination - Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtZ1_BWElbelOAi-Af7qWvBwaCBWrKSL75e0oWjHmMKQaRk1H_eYtLu9RXYZ3nUQWK8b3qVGtVllxipkCKmwjwnBcddQM3FuK1Q-Q4eXI-r7R7S9C2Yk2QB2jYuiNPknGDXnIQYfsO779H1fCB_NNqG-zw57_qzlwmEoKXJR7knDohqOIH5DfnDIjmqFZrZ1AHUgkRfHyBK5g=]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

As researchers and drug development professionals, handling complex chemical intermediates requires a deep understanding of both their synthetic utility and their inherent hazard profiles. 4-(4-aminophenyl)tetrahydro-2H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, handling complex chemical intermediates requires a deep understanding of both their synthetic utility and their inherent hazard profiles. 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1462288-68-1) is a highly valuable building block in pharmaceutical synthesis. However, because it contains both a primary aromatic amine (PAA) and a nitrile moiety, it demands stringent, causality-driven safety and disposal protocols.

This guide provides field-proven, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring operational excellence and regulatory compliance.

Physicochemical Properties & Hazard Profile

To design a self-validating safety protocol, we must first understand the quantitative and structural data of the compound. The table below summarizes the critical physicochemical properties and their direct operational implications[1].

Property / FeatureData / DetailOperational Implication
CAS Number 1462288-68-1Essential for accurate Safety Data Sheet (SDS) tracking and waste manifesting.
Molecular Formula C₁₂H₁₄N₂OContains both a primary aromatic amine and a carbonitrile group.
Molecular Weight 202.26 g/mol Required for precise molarity calculations during reaction scaling.
Storage Conditions 2–8°C, Protect from lightPrevents oxidative degradation of the aniline group, maintaining high purity.
Primary Hazards Skin/Eye Irritant, Systemic ToxicityMandates the use of full PPE and continuous fume hood handling.

Mechanistic Safety Insights: The "Why" Behind the Protocol

True laboratory safety is built on understanding the chemical mechanisms that drive toxicity.

  • Primary Aromatic Amine (PAA) Toxicity: The 4-aminophenyl group is highly lipid-soluble, allowing for rapid absorption through the skin. Once absorbed systemically, PAAs are metabolically activated in the liver into N-hydroxyarylamines. These reactive metabolites oxidize Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This prevents oxygen binding, leading to methemoglobinemia (cellular oxygen deprivation)[2]. Furthermore, many PAAs exhibit genotoxic potential due to DNA adduct formation.

  • Nitrile Stability: The carbonitrile group attached to the tetrahydropyran ring is structurally stable under ambient conditions. However, exposure to strong acids, strong bases, or extreme heat can trigger hydrolysis, potentially releasing toxic amides, carboxylic acids, or trace cyanide gas.

Understanding these mechanisms dictates our strict adherence to barrier protection (preventing lipid-soluble absorption) and environmental controls (preventing inhalation and reactive hydrolysis).

Operational Workflow & Waste Segregation

The following diagram illustrates the lifecycle of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile from storage to final destruction.

G Start Compound Storage (2-8°C, Dark) PPE Don PPE (Nitrile Gloves, Coat, Goggles) Start->PPE Hood Fume Hood Handling (Avoid Dust/Aerosols) PPE->Hood Waste Waste Generation Hood->Waste Solid Solid Waste (Contaminated PPE/Vials) Waste->Solid Liquid Liquid Waste (Halogenated/Non-Halogenated) Waste->Liquid Incineration Licensed Hazardous Waste Incineration Solid->Incineration Liquid->Incineration

Figure 1: Workflow and waste segregation for 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Standard Operating Procedures (SOPs)

SOP 1: Safe Handling and Transfer Methodology

Objective: Prevent dermal absorption and inhalation of PAA dust.

  • Preparation & PPE Setup:

    • Don a flame-resistant laboratory coat and ANSI-approved chemical splash goggles.

    • Equip double-layered nitrile gloves. Expert Insight: Nitrile is highly resistant to organic compounds, but PAAs can permeate compromised barriers. Inspect gloves for micro-tears before use.

  • Environmental Controls:

    • Conduct all weighing and transfers inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

    • Keep the sash as low as ergonomically possible to minimize the risk of aerosolized dust escaping into the breathing zone.

  • Handling Protocol:

    • Use anti-static spatulas to weigh the solid compound, reducing the risk of static-induced powder dispersion.

    • Dissolve the compound in the target organic solvent (e.g., Dichloromethane, DMF, or DMSO) directly within the fume hood before transporting it to other workstations.

SOP 2: Waste Segregation & Disposal Methodology

Objective: Ensure regulatory compliance and prevent environmental contamination.

  • Liquid Waste Segregation:

    • Organic Solvents: Collect all reaction mixtures and solvent washings containing the compound in clearly labeled, compatible High-Density Polyethylene (HDPE) or glass carboys. Strictly segregate into "Halogenated" or "Non-Halogenated" waste streams based on the primary solvent used.

    • Aqueous Waste: Never pour aqueous washings down the drain. Collect them in a designated "Aqueous Hazardous Waste" container, as PAAs are highly toxic to aquatic life[2].

  • Solid Waste & PPE Disposal:

    • Contaminated Labware: Place all empty reagent vials, contaminated weighing boats, and spatulas into a designated solid hazardous waste bin lined with a heavy-duty poly bag.

    • Nitrile Glove Disposal: While uncontaminated nitrile gloves can occasionally be routed to specialized recycling programs, gloves contaminated with PAAs must never be recycled [3]. Mixing even one contaminated glove into a recycling batch compromises the entire stream. Contaminated gloves are classified as hazardous waste and must be placed in designated clinical/hazardous waste bins[4].

  • Final Disposal Route:

    • Coordinate pickup with a licensed hazardous waste management facility. The mandated disposal method for this compound is high-temperature incineration (>1000°C) equipped with exhaust scrubbers to neutralize the nitrogen oxides (NOx) generated during the combustion of the amine and nitrile groups.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required:

  • Small Spills (<50g): Do not sweep, as this generates airborne dust. Cover the spill with a damp paper towel or an inert absorbent material (e.g., diatomaceous earth). Carefully scoop the wetted material into a hazardous waste container using a non-sparking tool. Wash the affected surface thoroughly with soap and water, collecting the wash water as hazardous waste.

  • Large Spills (>50g): Evacuate the immediate area. Ensure the fume hood remains operational to maintain negative pressure. Prevent the material from entering drains or waterways, and contact your institution's Environmental Health and Safety (EHS) department immediately for specialized hazmat remediation.

References

  • - ResearchGate / ACS Chemical Health & Safety[2]

  • - Earth Safe PPE[4]

  • - Kingfa Medical[3] 4. - BLDpharm[1]

Sources

Handling

Personal protective equipment for handling 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

As a Senior Application Scientist, I recognize that handling advanced API intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 146...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced API intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). 4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1462288-68-1) is a highly valuable building block in drug discovery, featuring a tetrahydropyran core substituted with both a carbonitrile and a 4-aminophenyl group.

While structurally elegant for synthesis, the dual presence of an aniline moiety and a nitrile group presents distinct toxicological challenges. This guide provides the mechanistic rationale, field-proven handling protocols, and disposal plans necessary to ensure absolute operational safety in your laboratory.

Mechanistic Toxicology: The "Why" Behind the Hazard

To effectively protect yourself, you must understand the biochemical causality of the hazard. The primary acute risk of handling this compound stems from its aniline (aminophenyl) moiety , rather than the sterically hindered nitrile group.

Aniline derivatives are highly lipophilic, allowing them to be rapidly absorbed through intact skin, respiratory epithelia, and the gastrointestinal tract[1]. Once systemic, the compound undergoes hepatic biotransformation via Cytochrome P450 enzymes, resulting in N-hydroxylation[2]. This N-hydroxyarylamine metabolite acts as a potent redox cycler, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin [2].

Because methemoglobin cannot bind or transport oxygen, acute exposure leads to tissue hypoxia, cyanosis (bluish discoloration of the skin), and potentially fatal anoxia[3]. Symptoms can be delayed 2 to 4 hours post-exposure, making preventative safety measures critical[3].

Toxicity_Pathway Exposure 4-(4-Aminophenyl) derivative Exposure CYP450 Hepatic CYP450 N-hydroxylation Exposure->CYP450 Absorption Metabolite N-hydroxyarylamine Metabolite CYP450->Metabolite Biotransformation Methemoglobin Methemoglobin (Fe3+) Cannot bind O2 Metabolite->Methemoglobin Redox Cycling Hemoglobin Hemoglobin (Fe2+) Normal Transport Hemoglobin->Methemoglobin Oxidation Hypoxia Tissue Hypoxia & Cyanosis Methemoglobin->Hypoxia O2 Starvation

Metabolic pathway of aminophenyl derivatives inducing methemoglobinemia and tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in the laboratory is that standard nitrile exam gloves provide universal protection. Nitrile gloves are NOT recommended for handling aniline derivatives. The chemical rapidly permeates thin nitrile and latex, acting as a carrier solvent directly into the dermal layer[4][5].

Table 1: Mandatory PPE Specifications and Causality

PPE CategoryRecommended SpecificationCausality / Scientific Rationale
Hand Protection Butyl, Neoprene, PVA, or Viton glovesAniline derivatives rapidly permeate standard latex and nitrile gloves. Heavy-duty elastomers prevent systemic dermal absorption[4].
Eye Protection Chemical splash goggles (non-vented)Prevents mucosal absorption from accidental splashes or aerosolized dust. Standard safety glasses lack necessary orbital seals[4].
Body Protection Fully-buttoned lab coat, long pants, closed-toe shoesMinimizes exposed skin surface area. Contaminated clothing must be immediately removable to prevent prolonged dermal contact[5].
Respiratory Certified Chemical Fume HoodPrevents inhalation of airborne particulates during weighing and transfer. If aerosol risk is high, a fit-tested respirator is required[4].

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. By structuring your physical movements and environmental controls, you eliminate the variables that lead to accidental exposure.

Operational_Workflow Prep 1. Fume Hood & PPE Setup Weigh 2. Closed-System Weighing Prep->Weigh Transfer 3. Solvent Transfer Weigh->Transfer Decon 4. Surface Decontamination Transfer->Decon Waste 5. Hazardous Waste Disposal Decon->Waste

Standard operating procedure for the safe handling and disposal of aniline-derivative compounds.

Step-by-Step Methodology:
  • Pre-Operation Verification: Ensure the fume hood is operating at an optimal face velocity (typically 80–120 fpm). Verify the immediate availability of a spill kit containing inert absorbents (vermiculite or dry sand)[4].

  • Closed-System Weighing: Due to the risk of aerosolizing the fine powder, perform all weighing strictly inside the fume hood. Use anti-static weigh boats to prevent electrostatic dispersion. If transporting the weighed material to another hood, place the weigh boat inside a sealed secondary container (e.g., a sterile conical tube).

  • Solvent Addition and Transfer: Dissolve the compound in your reaction solvent (e.g., DCM, DMF, or DMSO) directly within the fume hood. Avoid vigorous shaking that could pressurize the vessel and cause a blowout; use magnetic stirring or gentle swirling.

  • Equipment Decontamination: After transfer, rinse all spatulas, weigh boats, and glassware with a compatible solvent (e.g., ethanol or acetone) directly into a designated hazardous waste container before removing them from the fume hood[5].

Emergency Response & Spill Management

If a procedural failure occurs, immediate and correct action is required to prevent systemic toxicity.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower[5]. Do not use chemical neutralizers on the skin. Seek immediate medical evaluation for methemoglobinemia, keeping in mind that cyanosis and dizziness may be delayed[3].

  • Small Spill (Inside Hood): Do not sweep the dry powder, as this generates inhalable dust. Cover the spill with an inert, dry absorbent material (vermiculite or dry sand) to suppress aerosolization[4]. Carefully scoop the mixture into a sealable hazardous waste container. Wipe the surface with a solvent-dampened cloth.

  • Large Spill (Outside Hood): Immediately evacuate the laboratory, secure the doors, notify personnel in the vicinity, and contact your institution's Environmental Health and Safety (EH&S) emergency response team[5].

Waste Disposal Plan

Improper disposal of aniline and nitrile derivatives poses severe environmental and downstream personnel risks.

  • Segregation: Collect all solid waste, contaminated PPE (including gloves and wipes), and liquid washings in a clearly labeled, compatible hazardous waste container (e.g., "Hazardous Waste: Toxic Aniline/Nitrile Derivatives").

  • Chemical Incompatibilities: Store waste securely away from strong oxidizers, strong acids, and strong bases. Mixing aniline derivatives with strong oxidizers can trigger violent exothermic reactions[5].

  • Final Disposal: Never discharge these compounds into the municipal sewer system. Submit the sealed waste containers to your institution's EH&S department for high-temperature incineration[4].

References

  • Yale Environmental Health & Safety. "Laboratory Chemical Hygiene Plan." Yale University.[Link]

  • Washington State University. "Standard Operating Procedure: Aniline." WSU Environmental Health & Safety.[Link]

  • Oxford Lab Fine Chem. "Material Safety Data Sheet: 4-Amino Acetophenone." Oxford Lab Chem.[Link]

  • Cawthron Institute. "Review PAPP toxicology and ecotoxicology." Envirolink New Zealand.[Link]

Sources

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